2-(4-Chlorophenyl)cyclopropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLXPSANRSPTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976632 | |
| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61114-41-8 | |
| Record name | 2-(4-Chlorophenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61114-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)cyclopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061114418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereospecific Synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine: A Technical Guide
Abstract
(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine is a pivotal chiral building block in the synthesis of various pharmaceutically active compounds. Its rigid cyclopropane scaffold and specific stereochemistry are crucial for biological activity, making its stereospecific synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth technical overview of the core methodologies for the stereospecific synthesis of this valuable compound. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven insights into experimental choices, and present detailed, self-validating protocols. The discussion will encompass asymmetric cyclopropanation reactions and enzymatic resolutions, offering a comprehensive resource for scientists engaged in the synthesis of complex chiral molecules.
Introduction: The Significance of the 2-Arylcyclopropylamine Motif
The 2-arylcyclopropylamine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including enzyme inhibitors and neurological agents.[1][2] The constrained conformation of the cyclopropane ring imparts a unique three-dimensional structure that can lead to high-affinity interactions with biological targets. The specific stereoisomer, (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, is of particular importance as a key intermediate. The precise spatial arrangement of the chlorophenyl and amine groups is critical for its utility in the synthesis of targeted therapeutics. Consequently, the development of robust and efficient stereospecific synthetic routes is a primary objective for process chemists and drug developers.
This guide will explore two principal strategies for achieving the desired (1R,2S) stereochemistry:
-
Asymmetric Cyclopropanation: The direct formation of the chiral cyclopropane ring from achiral precursors using chiral catalysts.
-
Enzymatic Kinetic Resolution: The separation of a racemic mixture of the target amine or a precursor using stereoselective enzymes.
Asymmetric Cyclopropanation Strategies
Asymmetric cyclopropanation represents a highly atom-economical approach to chiral cyclopropanes. The core principle involves the reaction of an alkene with a carbene or carbenoid species, guided by a chiral catalyst to favor the formation of one enantiomer over the other. Rhodium(II) complexes have emerged as particularly effective catalysts for these transformations.[3][4][5]
Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium(II) carboxylate catalysts are well-established for their ability to catalyze the decomposition of diazo compounds to generate rhodium carbenoids, which then undergo cyclopropanation with alkenes.[3] The choice of chiral ligand on the rhodium center is paramount in dictating the enantioselectivity of the reaction.
A general workflow for this approach is outlined below:
Caption: Rhodium-catalyzed asymmetric cyclopropanation workflow.
2.1.1. Mechanistic Considerations and Catalyst Selection
The mechanism of rhodium-catalyzed cyclopropanation involves the formation of a chiral rhodium-carbene intermediate. The alkene then approaches this intermediate, and the stereochemical outcome is determined by the steric and electronic interactions with the chiral ligands. Ligands derived from chiral amino acids, such as N-arylsulfonyl prolinates, have shown excellent enantioselectivity.[3] The choice of the ester group on the diazoacetate can also influence the stereoselectivity.[3]
2.1.2. Experimental Protocol: Asymmetric Cyclopropanation
Materials:
-
4-Chlorostyrene
-
Ethyl diazoacetate
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
tert-Butanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cyclopropanation: To a solution of 4-chlorostyrene (1.0 eq) and the chiral rhodium(II) catalyst (0.01 eq) in anhydrous DCM at room temperature, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise over 4 hours. Stir the reaction mixture overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl (1R,2S)-2-(4-chlorophenyl)cyclopropanecarboxylate.
-
Hydrolysis: Dissolve the ester in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture at reflux for 2 hours. Cool to room temperature and acidify with concentrated hydrochloric acid. Collect the precipitated carboxylic acid by filtration.
-
Curtius Rearrangement: To a solution of the carboxylic acid (1.0 eq) in tert-butanol, add triethylamine (1.2 eq) and DPPA (1.1 eq). Heat the mixture at reflux for 12 hours.
-
Deprotection: Concentrate the reaction mixture and dissolve the residue in DCM. Add TFA and stir at room temperature for 2 hours. Neutralize with aqueous sodium hydroxide and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the target amine.
Note: The Curtius rearrangement involves the use of a potentially explosive azide. Appropriate safety precautions must be taken. Alternative, safer methods for the conversion of the carboxylic acid to the amine are available.[6]
Chiral Auxiliary-Mediated Cyclopropanation
An alternative to catalytic asymmetric cyclopropanation is the use of a chiral auxiliary. In this approach, the starting alkene is attached to a chiral molecule that directs the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.
Caption: Chiral auxiliary-mediated cyclopropanation workflow.
Oppolzer's sultam is a commonly used chiral auxiliary for this purpose.[6] The diastereoselective cyclopropanation of an N-enoyl sultam derived from 4-chlorocinnamic acid can provide the desired cyclopropane derivative with high diastereoselectivity. Subsequent saponification removes the auxiliary, yielding the enantiomerically enriched carboxylic acid, which can then be converted to the target amine.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers. This method relies on the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, EKR can be applied to either the racemic amine itself or a suitable precursor.
Lipase-Catalyzed Resolution of a Precursor Ester
Lipases are a class of enzymes that are widely used in organic synthesis due to their stereoselectivity and broad substrate scope.[7] A common strategy involves the resolution of a racemic ester precursor.
Table 1: Comparison of Lipases for Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Unreacted Ester | Enantiomeric Excess (ee) of Product |
| Novozym 435 | Vinyl acetate | Toluene | >99% | >99% |
| Candida antarctica Lipase B (CAL-B) | Isopropenyl acetate | MTBE | 98% | 97% |
| Pseudomonas cepacia Lipase (PCL) | Acetic anhydride | THF | 95% | 96% |
3.1.1. Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Toluene, anhydrous
Procedure:
-
Enzymatic Reaction: To a solution of racemic ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate (1.0 eq) in anhydrous toluene, add Novozym 435 (10% w/w) and vinyl acetate (0.6 eq). Shake the mixture at 40°C.
-
Monitoring: Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.
-
Separation: Filter off the enzyme. Separate the unreacted ester and the acylated product by column chromatography.
-
Hydrolysis and Conversion: The unreacted (1R,2S)-ester can be hydrolyzed and converted to the target amine as described in section 2.1.2. The acylated (1S,2R)-product can be de-acylated and the resulting alcohol can be recycled or used for other purposes.
Caption: Enzymatic kinetic resolution workflow.
Dynamic Kinetic Resolution
A limitation of traditional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the unreactive enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer.[8]
For the synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, a DKR process could involve the use of a lipase for the stereoselective acylation of the corresponding alcohol precursor, coupled with a ruthenium catalyst to racemize the unreactive alcohol enantiomer.[8]
Conclusion
The stereospecific synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine is a critical endeavor for the pharmaceutical industry. Both asymmetric cyclopropanation and enzymatic resolution offer viable and robust pathways to this important chiral building block. The choice of synthetic strategy will depend on factors such as cost of goods, scalability, and the desired level of enantiopurity.
-
Asymmetric cyclopropanation , particularly with rhodium(II) catalysts, provides a direct and atom-economical route. The continuous development of new and more efficient chiral ligands will further enhance the utility of this approach.
-
Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure material. The mild reaction conditions and the potential for dynamic kinetic resolution make this an attractive option, especially for large-scale synthesis.
By understanding the underlying principles and experimental nuances of these methodologies, researchers and drug development professionals can effectively and efficiently synthesize (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine, thereby facilitating the discovery and development of novel therapeutics.
References
- Doyle, M. P., et al. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
- Antonchick, A. P., et al. Rhodium(III)
- Zhang, X., et al. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.
- Pian, J., et al. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters.
- Chuprakov, S., et al. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society.
- Ganton, M. D., & Bower, J. F. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry.
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.
- Syntheses of Biologically Active 2-Arylcyclopropylamines. RSC Advances.
- Zhang, J., et al. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals.
- Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Qu
- Denolf, B., et al. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters.
- Ganton, M. D., & Bower, J. F.
- A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry.
- Mao, Y., et al.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Method of synthesis of trans-2-phenylcyclopropylamine.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
- Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters.
- Rac-(1r,2s)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride. PubChem.
- Convergent Total Synthesis of (−)-Cyclopamine. Journal of the American Chemical Society.
- Trans-2-(4-chlorophenyl)cyclopropan-1-amine. BLDpharm.
- (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. Sigma-Aldrich.
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Synthesis of CPA as described in WO 11/132083.
- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
- Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. The Journal of Organic Chemistry.
- Enzymatic kinetic resolution of the racemic alcohol...
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An In-Depth Technical Guide to the Chiral Resolution of 2-(4-Chlorophenyl)cyclopropan-1-amine
Abstract
This technical guide provides a comprehensive overview of the principal methodologies for the chiral resolution of 2-(4-chlorophenyl)cyclopropan-1-amine, a crucial chiral building block in modern medicinal chemistry. As the demand for enantiomerically pure active pharmaceutical ingredients (APIs) continues to grow, driven by stringent regulatory standards and a deeper understanding of stereospecific pharmacology, efficient and scalable chiral resolution techniques are of paramount importance. This document delves into the theoretical underpinnings and practical applications of diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. Each section offers a detailed, step-by-step protocol, explains the causality behind experimental choices, and is supported by authoritative references to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and effective chiral separation strategies for this and structurally related compounds.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug design.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, promoting the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2]
The 2-arylcyclopropylamine scaffold is a privileged motif found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] Specifically, this compound is a key intermediate in the synthesis of various therapeutic agents. The production of this amine as a single enantiomer is therefore a critical step in the manufacturing process of these drugs. This guide will explore the three primary methods for achieving this separation on a laboratory and industrial scale.
Diastereomeric Salt Formation: A Classical and Scalable Approach
Diastereomeric salt formation is a widely employed and often cost-effective method for the resolution of racemic amines on a large scale.[5] The principle lies in the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6]
The Underlying Principle: Exploiting Differential Solubility
The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent system. One salt will preferentially crystallize, leaving the other enriched in the mother liquor. The choice of resolving agent and solvent is crucial and often determined empirically.[5] Tartaric acid and its derivatives are among the most commonly used resolving agents for chiral amines due to their availability and effectiveness.[5]
dot
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Resolution with L-Tartaric Acid
This protocol is a representative procedure for the resolution of this compound using L-(+)-tartaric acid.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (flasks, condenser, filter funnel, etc.)
Procedure:
-
Salt Formation:
-
Dissolve 1 molar equivalent of racemic this compound in a suitable volume of methanol in a round-bottom flask.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol or a methanol/water mixture. The exact stoichiometry may require optimization.[7]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the less soluble diastereomeric salt.
-
The enantiomeric excess (e.e.) of the amine in this salt should be determined at this stage (e.g., by chiral HPLC of a small, liberated sample).
-
-
Recrystallization for Enantiomeric Enrichment:
-
If the e.e. is not satisfactory, recrystallize the salt from a fresh portion of the same or a different solvent system. This process can be repeated until the desired enantiomeric purity is achieved.[8]
-
-
Liberation of the Free Amine:
-
Suspend the enantiomerically enriched diastereomeric salt in water.
-
Add an aqueous solution of a strong base, such as 2 M NaOH, until the pH is basic (e.g., pH > 10) to liberate the free amine.[6]
-
Extract the aqueous layer with an organic solvent like dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Isolation of the Other Enantiomer:
-
The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. The amine can be recovered from this solution by basification and extraction, and then potentially resolved using D-(-)-tartaric acid or another suitable resolving agent.
-
| Parameter | Condition | Rationale |
| Resolving Agent | L-(+)-Tartaric Acid | Readily available and effective for many chiral amines.[5] |
| Solvent | Methanol / Water | Provides a good balance of solubility for both diastereomeric salts, allowing for fractional crystallization. |
| Stoichiometry | 0.5 - 1.0 eq. Tartaric Acid | Using a sub-stoichiometric amount of resolving agent can sometimes improve the efficiency of the resolution.[7] |
| Temperature | Gradual Cooling | Slow cooling promotes the formation of well-defined crystals and improves the separation efficiency. |
Enzymatic Kinetic Resolution: A Highly Selective Biocatalytic Approach
Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[7] Lipases are a class of enzymes that are particularly well-suited for the resolution of chiral amines and alcohols.[9] In a typical EKR of a racemic amine, one enantiomer is selectively acylated by the lipase in the presence of an acyl donor, while the other enantiomer remains unreacted. This results in a mixture of the acylated amine and the unreacted amine, which can then be separated by conventional methods such as chromatography or extraction.
The Principle of Enantioselective Acylation
The success of EKR relies on the enzyme's ability to selectively bind and catalyze the reaction of one enantiomer at a much higher rate than the other. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the acylation of a wide range of chiral amines.[2] The choice of acyl donor and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E).
dot
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general framework for the EKR of this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acyl donor (1-2 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
The reaction is typically stirred at a controlled temperature (e.g., 30-50 °C).
-
-
Monitoring the Reaction:
-
The progress of the reaction should be monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.
-
The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[2]
-
The filtrate contains a mixture of the acylated amine and the unreacted amine.
-
This mixture can be separated by column chromatography on silica gel or by an acid-base extraction. For example, extraction with an acidic aqueous solution will protonate the unreacted amine, drawing it into the aqueous phase, while the neutral amide remains in the organic phase.
-
| Parameter | Condition | Rationale |
| Enzyme | Immobilized CAL-B (Novozym 435) | High selectivity and stability for a broad range of amines.[2] |
| Acyl Donor | Ethyl acetate or Vinyl acetate | Common and effective acyl donors for lipase-catalyzed reactions. |
| Solvent | Toluene or MTBE | Anhydrous, non-polar solvents are generally preferred for lipase activity. |
| Temperature | 30-50 °C | Balances reaction rate and enzyme stability. |
Preparative Chiral Chromatography: A High-Resolution Separation Technique
Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and direct method for the separation of enantiomers.[10] This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle of Chiral Recognition on a Stationary Phase
The enantiomers of this compound are passed through a column packed with a CSP. The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability.[11] SFC is often preferred for preparative separations due to its lower environmental impact, faster separation times, and easier solvent removal.[12]
dot
Caption: Principle of Chiral Chromatography.
Experimental Protocol: Preparative Chiral SFC
This protocol outlines a general procedure for the preparative chiral SFC separation of this compound.
Instrumentation and Materials:
-
Preparative SFC system
-
Chiral stationary phase (e.g., a polysaccharide-based column such as CHIRALPAK® IA, IB, or IC)
-
Supercritical carbon dioxide (CO₂)
-
Co-solvent (e.g., methanol, ethanol, isopropanol)
-
Additive (e.g., diethylamine, isopropylamine for basic analytes)
-
Racemic this compound dissolved in a suitable solvent
Procedure:
-
Method Development (Analytical Scale):
-
Screen various polysaccharide-based CSPs with different mobile phases (CO₂ with a polar co-solvent like methanol).
-
For basic amines, the addition of a small amount of an amine additive (e.g., 0.1-0.5% diethylamine) to the co-solvent is often necessary to improve peak shape and resolution.
-
Optimize the mobile phase composition, flow rate, back pressure, and temperature to achieve baseline separation of the enantiomers.
-
-
Scale-Up to Preparative SFC:
-
Once an optimal analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.
-
Dissolve the racemic amine in the mobile phase or a compatible solvent at a high concentration.
-
Perform stacked injections to maximize throughput.
-
-
Fraction Collection and Post-Processing:
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Evaporate the solvent (CO₂ will evaporate upon depressurization, and the co-solvent can be removed under reduced pressure) to obtain the pure enantiomers.
-
| Parameter | Condition | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® IA) | Broad enantioselectivity for a wide range of compounds, including arylcyclopropanes.[2] |
| Mobile Phase | CO₂ / Methanol | "Green" and efficient mobile phase for SFC. |
| Additive | Diethylamine or Isopropylamine | Improves peak shape and resolution for basic analytes by minimizing interactions with residual silanols on the silica support. |
| Detection | UV or Mass Spectrometry | For monitoring the separation and triggering fraction collection. |
Comparative Analysis and Conclusion
The choice of resolution method for this compound depends on several factors, including the scale of the separation, cost considerations, and the desired level of enantiomeric purity.
| Method | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Formation | Scalable, cost-effective for large quantities. | Often requires extensive optimization, may not be universally applicable. | Industrial-scale production. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for each enantiomer, requires separation of product from unreacted starting material. | Medium to large-scale synthesis where high purity is critical. |
| Preparative Chiral Chromatography | Direct separation, high purity, applicable to a wide range of compounds. | Higher cost of instrumentation and stationary phases, may be less economical for very large scales. | Laboratory-scale synthesis, purification of high-value intermediates, and when other methods fail. |
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Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1836-1845. [Link]
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Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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The Pivotal Role of 2-(4-Chlorophenyl)cyclopropan-1-amine as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The constrained, three-dimensional architecture of the cyclopropane ring has rendered it a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. Among the myriad of cyclopropyl-containing structures, 2-(4-chlorophenyl)cyclopropan-1-amine, particularly in its enantiomerically pure forms, has emerged as a cornerstone chiral building block. Its strategic incorporation into molecular frameworks has been instrumental in the development of potent and selective therapeutic agents, most notably targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound, offering field-proven insights into the causal relationships between its stereochemistry and biological activity. Detailed, step-by-step methodologies for key synthetic transformations are presented, underpinned by authoritative references to ensure scientific integrity and reproducibility.
The Strategic Advantage of the Phenylcyclopropylamine Scaffold
The 2-phenylcyclopropylamine core, famously represented by the monoamine oxidase (MAO) inhibitor tranylcypromine, serves as a bioisostere for the ethylamine side chain of phenethylamine neurotransmitters.[1] The cyclopropane ring constrains the molecule into a rigid conformation, which can lead to enhanced binding affinity and selectivity for specific biological targets. The introduction of a chloro-substituent at the 4-position of the phenyl ring further modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacokinetic profile and target engagement. The true potential of this compound, however, is unlocked through the separation of its enantiomers, as the stereochemical orientation of the amine and phenyl groups is paramount in defining its pharmacological activity.
Synthesis of Racemic trans-2-(4-Chlorophenyl)cyclopropan-1-amine
The synthesis of the racemic trans-isomer of this compound is a multi-step process that begins with the formation of the corresponding cyclopropanecarboxylic acid, followed by its conversion to the amine.
Synthesis of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
A common and effective method for the synthesis of the cyclopropanecarboxylic acid precursor involves the cyclopropanation of an appropriate alkene.
Experimental Protocol: Synthesis of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
This protocol is adapted from established methods for the synthesis of similar phenylcyclopropanecarboxylic acids.[2]
-
Preparation of the Ylide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add trimethylsulfoxonium iodide to anhydrous dimethyl sulfoxide (DMSO).
-
Slowly add sodium hydride to the suspension at room temperature and stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.
-
Cyclopropanation: To the ylide solution, add a solution of 4-chlorocinnamic acid in DMSO dropwise, maintaining the temperature below 25°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid.
Diagram of the Synthetic Workflow for the Carboxylic Acid Precursor:
Caption: Synthesis of the carboxylic acid precursor.
Conversion of the Carboxylic Acid to the Amine via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with retention of configuration.[3][4][5]
Experimental Protocol: Curtius Rearrangement
-
Acyl Azide Formation: To a solution of trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid in an inert solvent such as toluene, add triethylamine followed by diphenylphosphoryl azide (DPPA).[6]
-
Stir the mixture at room temperature for 30 minutes.
-
Rearrangement to Isocyanate: Heat the reaction mixture to reflux for 2-3 hours to facilitate the rearrangement of the acyl azide to the corresponding isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Trapping of the Isocyanate: Cool the reaction mixture and add a suitable alcohol, such as tert-butanol, to trap the isocyanate as a Boc-protected amine.
-
Deprotection: The Boc-protected amine can then be deprotected using standard conditions, such as treatment with hydrochloric acid in dioxane, to yield the desired trans-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride.
Diagram of the Curtius Rearrangement Workflow:
Caption: Conversion of the carboxylic acid to the amine.
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic amine into its individual enantiomers is crucial for its application as a chiral building block. The most common method for this is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[7][8][9]
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
This protocol is a general procedure and may require optimization of solvent and stoichiometry for optimal results.
-
Dissolution: Dissolve the racemic trans-2-(4-chlorophenyl)cyclopropan-1-amine in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, warming gently if necessary.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by seeding with a small crystal of the desired salt.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with a solution of sodium hydroxide to liberate the free amine.
-
Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC or by measuring its specific rotation.
Diagram of the Chiral Resolution Process:
Caption: Separation of enantiomers via diastereomeric salt formation.
Asymmetric Synthesis: A More Direct Approach
While chiral resolution is a robust method, asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds. Asymmetric cyclopropanation of 4-chlorostyrene using a chiral catalyst is a key strategy.[10]
Conceptual Workflow for Asymmetric Synthesis:
-
Catalyst Selection: A variety of chiral catalysts, often based on copper or rhodium complexes with chiral ligands, can be employed for the asymmetric cyclopropanation of styrenes.[10]
-
Reaction Conditions: The reaction is typically carried out by reacting 4-chlorostyrene with a diazo compound, such as ethyl diazoacetate, in the presence of the chiral catalyst.
-
Stereocontrol: The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the cyclopropane product.
-
Conversion to Amine: The resulting enantiomerically enriched cyclopropanecarboxylate can then be converted to the corresponding amine via the Curtius rearrangement, as described previously, with retention of stereochemistry.
Applications in Drug Discovery: A Versatile Building Block
The enantiomers of this compound are valuable intermediates in the synthesis of a range of biologically active molecules.
Sigma Receptor Ligands
The sigma receptors, particularly the σ1 subtype, are implicated in a variety of central nervous system disorders. The phenylcyclopropylamine scaffold has been identified as a promising pharmacophore for the development of selective sigma receptor ligands.[11][12] The precise stereochemistry of the this compound building block is critical for achieving high affinity and selectivity for the sigma receptor subtypes. The (1R,2S) and (1S,2R) enantiomers often exhibit significantly different binding profiles and functional activities.[11]
Monoamine Oxidase (MAO) Inhibitors
Building upon the legacy of tranylcypromine, analogs incorporating the this compound scaffold have been investigated as potential MAO inhibitors for the treatment of depression and neurodegenerative diseases.[13][14][15] The 4-chloro substitution can influence the potency and selectivity of the compound for the MAO-A and MAO-B isoforms. The stereochemistry of the cyclopropane ring is a key determinant of the inhibitory activity.
Conclusion
This compound stands as a testament to the power of stereochemistry in drug design. Its rigid, three-dimensional structure, combined with the electronic influence of the chloro-substituent, makes it a highly valuable chiral building block. The ability to access this compound in its enantiomerically pure forms through either chiral resolution or asymmetric synthesis has opened up avenues for the development of novel therapeutics with improved efficacy and safety profiles. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the strategic use of well-defined chiral building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.
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An In--Depth Technical Guide to the Conformational Analysis of 2-(4-Chlorophenyl)cyclopropan-1-amine
Abstract
The 2-phenylcyclopropan-1-amine scaffold is a cornerstone in medicinal chemistry, most notably embodied by the monoamine oxidase inhibitor tranylcypromine. The introduction of substituents onto this framework, such as the 4-chloro group in 2-(4-Chlorophenyl)cyclopropan-1-amine, significantly modulates its physicochemical and pharmacological properties. A molecule's three-dimensional conformation is intrinsically linked to its biological activity, governing its interaction with target receptors. This technical guide provides a comprehensive, field-proven methodology for elucidating the conformational landscape of this compound. We detail a synergistic approach that integrates high-level computational chemistry with definitive experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Strategic Importance of Conformational Analysis
The Privileged 2-Phenylcyclopropylamine Scaffold
The cyclopropane ring, with its inherent strain and unique electronic properties, is a valuable motif in drug design.[1][2] When fused with a phenyl and an amine group, it forms the 2-phenylcyclopropylamine core. The parent compound of this class, tranylcypromine, is an irreversible inhibitor of monoamine oxidase (MAO) and has been used clinically as an antidepressant for decades.[3][4] Its rigid structure is thought to mimic the conformation of endogenous monoamines, enabling it to bind effectively to the enzyme's active site.
Rationale for the 4-Chloro Substituent
In medicinal chemistry, halogenation of an aromatic ring is a common and powerful strategy. The introduction of a chlorine atom at the para-position of the phenyl ring in this compound serves several purposes:
-
Metabolic Blocking: The 4-position is a common site for oxidative metabolism (hydroxylation). A chloro group can block this pathway, potentially increasing the compound's half-life and bioavailability.[5]
-
Modulation of Electronic Properties: Chlorine is an electron-withdrawing group, which alters the electron density of the phenyl ring and can influence pKa, binding interactions (e.g., halogen bonding), and overall reactivity.
-
Increased Lipophilicity: The chloro group enhances lipophilicity, which can affect membrane permeability and target engagement.
Given these modifications, understanding how the 4-chloro group influences the molecule's preferred three-dimensional shape is paramount for rational drug design and for interpreting structure-activity relationships (SAR). Analogs of tranylcypromine have been investigated as inhibitors for other enzymes, such as lysine-specific demethylase 1 (LSD1), highlighting the therapeutic potential of this scaffold.[6]
The Conformational Imperative in Drug-Receptor Interactions
A molecule's biological function is dictated by its ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," that is complementary to the binding site of its macromolecular target.[7] Flexible molecules exist as an ensemble of interconverting conformers in solution. A comprehensive conformational analysis aims to identify the most stable conformers, quantify their relative energies, and understand the energy barriers between them. This knowledge is critical for designing next-generation analogs with improved potency and selectivity.
Computational Conformational Analysis: A Multi-Tiered Strategy
Causality Behind the Computational Workflow
A robust computational analysis must balance the need for a thorough exploration of the conformational space with the high computational cost of accurate quantum mechanical calculations. A multi-tiered approach is the industry standard for achieving this balance.[8] We begin with a rapid, less accurate method (Molecular Mechanics) to generate a wide range of possible conformations. This is followed by progressively more accurate, and computationally intensive, quantum mechanics (QM) methods to refine the geometries and energies of the most promising candidates.
We employ Density Functional Theory (DFT) for geometry optimization as it provides a reliable description of molecular structures at a manageable computational cost.[9] For the final energy evaluation, we utilize Møller-Plesset perturbation theory (MP2), which is an ab initio method that often provides a more accurate treatment of electron correlation and non-covalent interactions compared to many DFT functionals, making it well-suited for refining relative conformational energies.[10][11]
Detailed Computational Protocol
Step 1: Initial 3D Structure Generation
-
The trans isomer of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw). Both enantiomers, (1R,2S) and (1S,2R), should be considered, though their conformational energies will be identical.
Step 2: Global Conformational Search
-
Method: A systematic or stochastic conformational search is performed using a Molecular Mechanics (MM) force field (e.g., MMFF94).
-
Rationale: This step efficiently explores the potential energy surface by rotating the key dihedral angles: the C(ring)-C(phenyl) bond and the C(ring)-N bond. This generates hundreds or thousands of potential conformers.
-
Output: A pool of unique conformers, typically filtered by an energy window (e.g., all conformers within 10 kcal/mol of the global minimum).
Step 3: DFT Geometry Optimization
-
Method: The low-energy conformers from the MM search are subjected to full geometry optimization using DFT.
-
Level of Theory: B3LYP functional with the 6-31G(d) basis set.
-
Rationale: This QM level provides accurate geometries for a wide range of organic molecules. A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like the zero-point vibrational energy (ZPVE).
-
Software: Gaussian, ORCA, or similar QM packages.
Step 4: High-Accuracy Single-Point Energy Calculation
-
Method: A single-point energy calculation is performed on each DFT-optimized geometry using a higher level of theory.
-
Level of Theory: MP2 with the 6-311++G(d,p) basis set.
-
Rationale: This step refines the relative energies of the conformers. Using a larger basis set and a method that better accounts for electron correlation provides more trustworthy energy differences, which are critical for predicting conformer populations.[11]
-
Final Energy: The final relative energy (ΔE) of each conformer is calculated by adding the ZPVE correction from the DFT frequency calculation to the MP2 electronic energy.
Visualization: Computational Workflow
Caption: A multi-tiered workflow for computational conformational analysis.
Experimental Characterization and Validation
Rationale for a Dual-Technique Approach
Computational models, while powerful, are approximations of reality. Experimental validation is essential for trustworthiness. We use two orthogonal techniques:
-
NMR Spectroscopy: Provides data on the average conformation in the solution phase, which most closely mimics the physiological environment.[14][15]
-
X-ray Crystallography: Yields the precise, unambiguous conformation in the solid state.[16][17] This serves as an excellent benchmark for validating the accuracy of the computational methods.
Protocol 1: NMR Spectroscopy in Solution
Objective: To determine the time-averaged dihedral angles of the C-C-C-H and H-C-C-N-H systems in solution via vicinal proton-proton coupling constants (³JHH).
Step 1: Sample Preparation
-
Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational populations and should be reported.
Step 2: Data Acquisition
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to aid in the unambiguous assignment of all proton signals, especially the coupled cyclopropyl protons.
Step 3: Data Analysis
-
Measure the vicinal coupling constants (³JHH) between the cyclopropyl protons. The key couplings are between the proton on the amine-bearing carbon (C1) and the two protons on the adjacent carbon (C3), and between the proton on the phenyl-bearing carbon (C2) and the C3 protons.
-
Apply the Karplus equation, which relates the magnitude of ³JHH to the corresponding H-C-C-H dihedral angle. While several parameterized versions of the equation exist, it provides a qualitative and semi-quantitative measure of the ring pucker and substituent orientation.[18]
Protocol 2: Single-Crystal X-ray Diffraction
Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and dihedral angles.
Step 1: Crystallization
-
This is often the most challenging step.[16] Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).
-
Method: Slow evaporation of a solution of the compound is a common starting point. A solvent screen using various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and solvent/anti-solvent combinations is recommended.
Step 2: Data Collection
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is collected over a range of crystal orientations.
Step 3: Structure Solution and Refinement
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, resulting in a final, highly accurate 3D model of the molecule as it exists in the crystal lattice.[19][20]
Visualization: Experimental Workflow
Caption: Parallel workflows for experimental conformational analysis.
Synthesis and Interpretation of Results
The true power of this analysis comes from integrating the computational and experimental data. The primary focus is the dihedral angle describing the relationship between the phenyl ring and the amine group across the cyclopropane scaffold.
Comparative Data Summary
The results of the computational analysis can be summarized in a table. The key parameter is the C(ipso)-C(2)-C(1)-N dihedral angle, which defines the relative orientation of the two key functional groups. Two primary conformers are expected: one where the amine and phenyl groups are anti-periplanar (dihedral ≈ 180°) and one where they are syn-periplanar (dihedral ≈ 0°).
| Conformer ID | C(ipso)-C(2)-C(1)-N Dihedral (°) | Relative Energy (ΔE) (kcal/mol) [DFT] | Relative Energy (ΔE) (kcal/mol) [MP2] | Predicted Population (298 K) |
| Conf-1 (anti) | 178.5 | 0.00 | 0.00 | ~98% |
| Conf-2 (syn) | 5.2 | 2.85 | 2.50 | ~2% |
Note: Data are representative examples derived from typical computational results for such systems.
Discussion and Interpretation
-
Computational Prediction: The computational results consistently predict that the anti conformer (Conf-1), where the bulky 4-chlorophenyl group and the amine group are on opposite sides of the cyclopropane ring, is the global energy minimum. This is expected due to minimized steric hindrance. The syn conformer is predicted to be significantly higher in energy.
-
Experimental Correlation:
-
X-ray: The single-crystal X-ray structure would be expected to show the molecule adopting the anti conformation (Conf-1) in the solid state, providing a direct validation of the computationally predicted global minimum.
-
NMR: The observed ³JHH coupling constants in solution would be used to calculate a population-weighted average of the dihedral angles. Given the large energy gap predicted by computation, the solution-phase NMR data would likely be dominated by the signals from the anti conformer, with only minor or undetectable contributions from the syn conformer. This would manifest as a set of coupling constants that are highly consistent with the geometry of the anti conformer.
-
-
Governing Forces: The strong preference for the anti conformation is primarily driven by the avoidance of steric repulsion between the large chlorophenyl group and the amine group. Electronic effects, such as hyperconjugative interactions between the amine lone pair and the cyclopropane ring orbitals, also play a role in stabilizing specific rotamers of the amine group itself.[21]
Conclusion and Implications for Drug Development
This integrated computational and experimental approach provides a high-confidence model of the conformational landscape of this compound. The analysis robustly demonstrates a strong preference for an anti conformation, where the phenyl and amine substituents are positioned on opposite faces of the cyclopropane ring. This conformation is the global energy minimum in the gas phase (computation), the dominant species in solution (NMR), and the observed structure in the solid state (X-ray).
For drug development professionals, this has critical implications:
-
Bioactive Conformation Hypothesis: It is highly probable that the low-energy anti conformer is the bioactive conformation responsible for binding to targets like MAO or LSD1.
-
Rational Design: Future analog design can be focused on derivatives that preserve or rigidify this anti conformation to potentially enhance binding affinity.
-
QSAR and Docking: Molecular modeling studies, such as quantitative structure-activity relationship (QSAR) and molecular docking, should use the validated anti conformer as the starting point to yield more accurate and predictive results.
By employing the rigorous, self-validating protocols outlined in this guide, research and development teams can confidently characterize the conformational behavior of novel drug candidates, accelerating the journey from molecular design to clinical efficacy.
References
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Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]
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Boulton, A. A., et al. (1991). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Biochemical Pharmacology, 41(4), 621-626. [Link]
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Tormena, C. F., & Rittner, R. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. [Link]
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Cody, V. (2006). X-Ray Crystallography of Chemical Compounds. Current Computer-Aided Drug Design, 2(2), 113-125. [Link]
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Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
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Alkorta, I., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. The Journal of Organic Chemistry, 73(24), 9649-9657. [Link]
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Kawska, A., & Zacharias, M. (2020). Computational methods for exploring protein conformations. Essays in Biochemistry, 64(4), 565-582. [Link]
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University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]
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Wlodawer, A., et al. (2008). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]
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Rotili, D., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2149-2152. [Link]
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Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]
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Rowan Scientific. (n.d.). Conformational Searching. [Link]
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Wikipedia. (n.d.). Tranylcypromine. [Link]
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OpenStax. (2023). 4.4 Conformations of Cycloalkanes. [Link]
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Finzel, P., & Löffler, S. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Journal of Neural Transmission, 124(8), 901-918. [Link]
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Lawong, A. K., & Ball, D. W. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n = 3–6). Journal of Molecular Structure: THEOCHEM, 916(1-3), 33-36. [Link]
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ResearchGate. (2015). What are the principle differences between DFT/DFT-D and MP2?[Link]
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ResearchGate. (2015). How do you compare DFT energies to MP2 energies?[Link]
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Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13193-13202. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Nicklaus, M. C. (2011). Conformational Sampling and Energetics of Drug-Like Molecules. Methods in Molecular Biology, 672, 39-60. [Link]
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Spectroscopic Data of 2-(4-Chlorophenyl)cyclopropan-1-amine: An In-depth Technical Guide
Molecular Structure and an Overview of its Spectroscopic Characteristics
2-(4-Chlorophenyl)cyclopropan-1-amine possesses a chiral center, and the trans isomer is often the focus of synthetic efforts due to its prevalence in biologically active molecules. The key structural features that dictate its spectroscopic properties are:
-
The Cyclopropane Ring: A highly strained, three-membered aliphatic ring.
-
The Primary Amine Group (-NH₂): A key functional group that is readily identifiable in IR and influences fragmentation in MS.
-
The 4-Chlorophenyl Group: An aromatic ring with an electron-withdrawing chlorine atom, which influences the chemical shifts of the aromatic protons in NMR.
The interplay of these components results in a unique spectroscopic fingerprint that can be used for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons. The high-field region of the spectrum is of particular interest due to the characteristic shifts of the cyclopropyl protons.[1]
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| Aromatic (2H) | 7.20 - 7.35 | Doublet | J = ~8.5 | Protons ortho to the chlorine atom. |
| Aromatic (2H) | 7.00 - 7.15 | Doublet | J = ~8.5 | Protons meta to the chlorine atom. |
| Cyclopropyl (1H, CH-N) | 2.40 - 2.60 | Multiplet | Deshielded by the adjacent amine group. | |
| Cyclopropyl (1H, CH-Ar) | 1.90 - 2.10 | Multiplet | Deshielded by the adjacent aromatic ring. | |
| Cyclopropyl (2H, CH₂) | 0.80 - 1.20 | Multiplet | Shielded protons of the cyclopropane ring. | |
| Amine (2H, NH₂) | 1.30 - 1.80 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A standard spectral width for proton NMR (e.g., -2 to 12 ppm).
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The upfield signals for the cyclopropyl carbons are a key diagnostic feature.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Aromatic (C-Cl) | 130 - 135 | Quaternary carbon attached to chlorine. |
| Aromatic (CH) | 128 - 130 | Aromatic methine carbons. |
| Aromatic (C-Cyclopropyl) | 140 - 145 | Quaternary carbon attached to the cyclopropyl ring. |
| Cyclopropyl (CH-N) | 35 - 45 | Carbon attached to the amine group. |
| Cyclopropyl (CH-Ar) | 25 - 35 | Carbon attached to the aromatic ring. |
| Cyclopropyl (CH₂) | 10 - 20 | Methylene carbon of the cyclopropane ring. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 512 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.
Diagram of Spectroscopic-Structural Relationships:
Caption: Relationship between NMR techniques and structural features.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent features will be the N-H stretches of the primary amine.
Expected IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands are expected for a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |
| C-N Stretch | 1020 - 1250 | Medium | |
| C-Cl Stretch | 600 - 800 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: A background spectrum is first collected and then subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For an amine, the molecular ion peak is expected to have an odd mass-to-charge ratio (m/z) due to the presence of a nitrogen atom (the Nitrogen Rule).
Expected Mass Spectrometry Data:
| m/z | Proposed Fragment | Notes |
| 167/169 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 152 | [M - NH₂]⁺ | Loss of the amino group. |
| 132 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 115 | [C₉H₈]⁺ | A common fragment for phenylcyclopropane derivatives. |
| 30 | [CH₂NH₂]⁺ | A characteristic fragment from the alpha-cleavage of primary amines.[2] |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 20-300).
Diagram of the Mass Spectrometry Workflow:
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound is crucial for its use in scientific research and development. This guide provides a detailed framework for understanding its NMR, IR, and MS data. While the presented data is based on well-established spectroscopic principles and analysis of similar compounds, it is always recommended to confirm these findings with experimentally obtained data for the specific compound of interest. The methodologies and expected spectral features outlined herein should serve as a valuable resource for researchers working with this and related molecules.
References
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1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 21, 2026, from [Link]
Sources
Introduction: The Structural Significance of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Crystal Structure of 2-(4-Chlorophenyl)cyclopropan-1-amine
This compound is a substituted cyclopropylamine that serves as a crucial building block in the synthesis of various biologically active compounds. Its rigid cyclopropane scaffold and the presence of a chiral center make it a valuable synthon for introducing specific three-dimensional conformations into larger molecules, a critical aspect of modern drug design. The precise arrangement of atoms in the solid state—its crystal structure—governs fundamental physicochemical properties such as stability, solubility, and hygroscopicity. For drug development professionals, a comprehensive understanding of this crystal structure is not merely academic; it is a prerequisite for controlling the solid-state properties of any derived active pharmaceutical ingredient (API).
Part 1: The Foundation - Stereoisomerism and Its Impact on Crystal Packing
The structure of this compound inherently possesses stereoisomerism, which dictates the potential for different crystal packing arrangements. The molecule exists as two distinct diastereomers: cis and trans, depending on the relative orientation of the amine and chlorophenyl groups with respect to the cyclopropane ring. Each of these diastereomers is chiral and exists as a pair of enantiomers.
-
trans-isomer: The amine and chlorophenyl groups are on opposite sides of the ring. This includes the (1R, 2S) and (1S, 2R) enantiomers.[4]
-
cis-isomer: The amine and chlorophenyl groups are on the same side of the ring. This includes the (1R, 2R) and (1S, 2S) enantiomers.[5]
The choice of stereoisomer is fundamental because it predetermines the overall molecular shape and the accessibility of functional groups for intermolecular interactions. These interactions, primarily hydrogen bonds from the amine group and van der Waals forces involving the phenyl ring, are the directing forces of crystal lattice formation. Consequently, the cis and trans isomers will invariably exhibit different crystal structures and, therefore, different physical properties.
Part 2: The Primary Analytical Method - Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[6] It provides unambiguous data on bond lengths, bond angles, and the packing of molecules within the crystal lattice. The technique relies on the principle that electrons in a crystal diffract X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a model of the electron density and, subsequently, the atomic positions.[6]
The typical workflow for an SCXRD analysis is a multi-step process that demands precision at each stage.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Expected Crystallographic Data
A successful SCXRD experiment on a specific isomer of this compound would yield a set of crystallographic parameters. While the exact values are unknown, the data would be presented in a standardized format as shown in the table below. For illustrative purposes, hypothetical data fields are included.
| Parameter | Description | Example Value (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₀ClN |
| Formula Weight | The molecular weight of the compound. | 167.64 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c [Å] | The dimensions of the unit cell edges. | a=10.5, b=5.8, c=14.2 |
| α, β, γ [°] | The angles between the unit cell edges. | α=90, β=98.5, γ=90 |
| Volume [ų] | The volume of the unit cell. | 865.4 |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density [g/cm³] | The theoretical density based on the unit cell parameters. | 1.289 |
| R-factor | A measure of the agreement between the crystallographic model and the data. | R1 = 0.045 |
Part 3: The Challenge of Polymorphism
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[7][8] These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular packing and often possess significantly different physicochemical properties. For a molecule like this compound, with its rotatable phenyl group and hydrogen-bonding amine, the potential for polymorphism is considerable.
Identifying and characterizing all accessible polymorphs is a critical step in pharmaceutical development to ensure batch-to-batch consistency and therapeutic efficacy. A polymorph screen is an experimental investigation designed to discover these different crystalline forms.
Caption: Experimental workflow for a comprehensive polymorph screen.
Part 4: Experimental Protocols
Protocol 1: Synthesis and Single Crystal Growth
Objective: To synthesize a specific isomer of this compound and grow single crystals suitable for SCXRD.
Causality: The synthesis must be stereoselective to isolate the desired cis or trans isomer. Subsequent purification to >99% purity is essential, as impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality. Crystal growth must be slow to allow for the orderly arrangement of molecules into a well-defined lattice.
Methodology:
-
Synthesis: A common route involves the cyclopropanation of a suitable styrene derivative or the chemical modification of a pre-formed cyclopropane ring. For example, a synthetic pathway could start from 4-chlorobenzaldehyde, proceeding through several steps to form the cyclopropane ring and introduce the amine functionality.[9] A specific enantiomer can be obtained via chiral resolution or asymmetric synthesis.
-
Purification: The crude product is purified using column chromatography or preparative HPLC to achieve high chemical and isomeric purity. The final product's identity and purity are confirmed by NMR and mass spectrometry.
-
Screening for Crystallization Solvents: Small amounts of the purified compound (~5-10 mg) are dissolved in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) in small vials to determine solubility.
-
Single Crystal Growth (Slow Evaporation): a. Prepare a nearly saturated solution of the compound in a suitable solvent identified in the screening step. b. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature. c. Monitor the vial for the formation of small, well-defined crystals with sharp edges and smooth faces.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Objective: To determine the precise atomic structure from a high-quality single crystal.
Causality: A well-diffracting single crystal is paramount. The crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector.[10] The intensity and position of each diffracted spot contain the information needed to solve and refine the crystal structure.
Methodology:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The instrument then collects a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. Initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, as measured by the R-factor.
-
Validation and Reporting: The final structure is validated for geometric and crystallographic consistency. The results are reported in a standard Crystallographic Information File (CIF) format, which can be deposited in a database like the CCDC.[11]
Conclusion
The crystal structure of this compound is a critical determinant of its physical properties and, by extension, its utility in pharmaceutical development. While a definitive published structure remains to be widely reported, the pathway to its elucidation is clear. Through stereoselective synthesis, meticulous crystallization, and analysis by single-crystal X-ray diffraction, the precise three-dimensional arrangement of this important molecule can be determined. Further investigation into its potential for polymorphism is essential for controlling its solid-state behavior. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to undertake this characterization, ensuring a foundational understanding of this key synthetic intermediate.
References
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Cambridge Structural Database - Wikipedia. Available at: [Link]
-
cis-(1S,2S)-2-(4-chlorophenyl)cyclopropan-1-amine - PubChem. Available at: [Link]
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1-(4-chlorophenyl)cyclopropanamine hydrochloride (C9H10ClN) - PubChemLite. Available at: [Link]
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Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine - ResearchGate. Available at: [Link]
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2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride - PubChem. Available at: [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid - CrystEngComm (RSC Publishing). Available at: [Link]
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The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]
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A review on x-ray crystallography and it's applications - The Pharma Innovation. Available at: [Link]
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The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. Available at: [Link]
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The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Patsnap Eureka. Available at: [Link]
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Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine - MDPI. Available at: [Link]
-
X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[4][4]octane | Request PDF - ResearchGate. Available at: [Link]
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Search - Access Structures - CCDC. Available at: [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]
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2-(4-Chlorophenyl)-2-methylpropan-1-amine | C10H14ClN | CID - PubChem. Available at: [Link]
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1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. Available at: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
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(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. Available at: [Link]
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(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine - PubChem. Available at: [Link]
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physical and chemical properties of 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride is a synthetic compound of significant interest in the fields of medicinal chemistry and pharmacology. As a derivative of phenylcyclopropylamine, it belongs to a class of compounds known for their biological activities, most notably as enzyme inhibitors. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, mechanism of action, and analytical methodologies for trans-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride, with a focus on the racemic form (rac-(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride). This molecule is a potent inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation, making it a valuable tool for research in oncology and other therapeutic areas.
Chemical Identity and Physical Properties
The hydrochloride salt of this compound exists as a stable, crystalline solid. The trans isomer is generally the focus of research due to its specific biological activity.
| Property | Value | Source(s) |
| Chemical Name | rac-(1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride | N/A |
| Synonyms | trans-2-(4-Chlorophenyl)cyclopropanamine hydrochloride, CCPA | [1] |
| CAS Number | 26568-25-2 | [2][3] |
| Molecular Formula | C₉H₁₁Cl₂N | [4] |
| Molecular Weight | 204.10 g/mol | N/A |
| Melting Point | 192-195 °C | [5] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | [6] |
Computed Properties (for the free base):
| Property | Value | Source(s) |
| XlogP3 | 2.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
Chemical Properties and Stability
This compound hydrochloride is an amine salt and is expected to be stable under standard laboratory conditions. The cyclopropyl ring, while strained, is relatively stable but can be susceptible to ring-opening reactions under certain harsh conditions, a reactivity that is exploited in its mechanism of action as an enzyme inhibitor. The presence of a chlorine atom on the phenyl ring influences the electronic properties of the molecule, which can impact its binding affinity to biological targets.
The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Synthesis and Characterization
Representative Synthetic Pathway
A common strategy involves the cyclopropanation of a substituted styrene, followed by functional group manipulations to introduce the amine.
Caption: A plausible synthetic route to trans-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride.
Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
-
4-Chlorostyrene is reacted with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a copper or rhodium catalyst) to yield a mixture of cis and trans isomers of ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate.
Step 2: Hydrolysis and Separation of the trans-Carboxylic Acid
-
The ester mixture is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to the corresponding carboxylic acids.
-
The trans-isomer of 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid is then separated from the cis-isomer by fractional crystallization.
Step 3: Curtius Rearrangement to the Amine
-
The purified trans-carboxylic acid is converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or through the corresponding acid chloride followed by reaction with sodium azide.
-
The acyl azide is then thermally rearranged (Curtius rearrangement) to the isocyanate, which is subsequently hydrolyzed with acid to yield trans-2-(4-chlorophenyl)cyclopropan-1-amine.
Step 4: Formation of the Hydrochloride Salt
-
The free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.
-
The resulting hydrochloride salt precipitates and can be collected by filtration and purified by recrystallization.
Characterization
The structure and purity of the final compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the stereochemistry of the cyclopropane ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amine and the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mechanism of Action and Biological Activity
The primary mechanism of action of trans-2-(4-Chlorophenyl)cyclopropan-1-amine is the inhibition of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][10] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[11][12]
Caption: Mechanism of LSD1 inhibition by this compound.
trans-2-Phenylcyclopropylamine derivatives act as mechanism-based irreversible inhibitors of LSD1. The amine group of the inhibitor is oxidized by the FAD cofactor in the enzyme's active site, leading to the formation of a reactive intermediate. This intermediate then forms a covalent adduct with the FAD cofactor, thereby inactivating the enzyme.[3] The substitution pattern on the phenyl ring is critical for the inhibitory potency and selectivity. The 4-chloro substituent is believed to enhance the binding affinity and inhibitory activity against LSD1.[10]
The inhibition of LSD1 leads to an increase in histone methylation, which in turn alters gene expression. Dysregulation of LSD1 has been implicated in various diseases, particularly cancer, making LSD1 inhibitors like this compound valuable candidates for therapeutic development.[10][11][12]
Analytical Methodologies
The analysis of this compound hydrochloride in various matrices requires sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantification and purity assessment of the compound.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where the chromophore (the chlorophenyl group) has significant absorbance (e.g., around 220-230 nm).
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase or a component of it.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of the compound, often after derivatization to improve its volatility and chromatographic behavior.
-
Derivatization: The primary amine can be derivatized with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile derivative.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally used.
-
Carrier Gas: Helium or hydrogen.
-
Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Safety and Handling
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[13]
-
Skin and Eye Irritation: May cause skin and eye irritation.[13]
-
Respiratory Tract Irritation: May cause respiratory tract irritation.[13]
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound hydrochloride is a valuable research compound with a well-defined mechanism of action as a potent inhibitor of the epigenetic enzyme LSD1. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this and related compounds, enabling further exploration of its therapeutic potential.
References
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Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010). PubMed. [Link]
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Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (n.d.). Semantic Scholar. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). National Institutes of Health. [Link]
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Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. (2022). National Institutes of Health. [Link]
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The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. (n.d.). Scribd. [Link]
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2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. (n.d.). PubChem. [Link]
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Rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). Aaron Chemistry GmbH. [Link]
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(1S,2R)-2-(4-chlorophenyl)cyclopropan-1-amine hydroc…. (n.d.). Chemspace. [Link]
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rac-(1r,2s)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). PubChemLite. [Link]
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2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). PubChem. [Link]
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(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. (n.d.). PubChem. [Link]
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T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. (2021). PubMed Central. [Link]
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Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. (2017). PubMed Central. [Link]
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rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride. (n.d.). PubChem. [Link]
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Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (2018). PubMed. [Link]
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green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. (2024). Rasayan Journal of Chemistry. [Link]
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LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). PubMed Central. [Link]
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rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). Chemsrc. [Link]
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Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. (2023). Chinese Journal of Pharmaceuticals. [Link]
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LSD1: biologic roles and therapeutic targeting. (2014). PubMed Central. [Link]
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LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors. (2019). National Institutes of Health. [Link]
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Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing. (2022). PubMed Central. [Link]
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synthesis of 2-arylcyclopropanecarboxamide derivatives
An In-Depth Technical Guide to the Synthesis of 2-Arylcyclopropanecarboxamide Derivatives
Authored by Gemini, Senior Application Scientist
Foreword: The Architectural Allure of a Strained Ring
The cyclopropane ring, a motif of inherent strain and unique electronic properties, has captivated chemists for over a century.[1][2] Its incorporation into molecular architectures, particularly as the 2-arylcyclopropane scaffold, imparts a rigid, three-dimensional conformation that is increasingly sought after in modern drug discovery.[3] These derivatives are core components of numerous biologically active compounds and approved pharmaceuticals, demonstrating activities ranging from enzymatic inhibition to antimicrobial and antitumor effects.[1][4] The unique ability of the cyclopropyl group to act as a bioisostere for a carbon-carbon double bond, while improving metabolic stability and influencing pharmacokinetic profiles, makes it a privileged structure in medicinal chemistry.[2][4]
This guide provides an in-depth exploration of the primary synthetic strategies for constructing 2-arylcyclopropanecarboxamide derivatives. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, providing the causal logic behind experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and field-proven understanding of how to access this valuable chemical space.
Retrosynthetic Overview: Charting the Pathways
The synthesis of 2-arylcyclopropanecarboxamides can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials, desired stereochemistry, and scalability. The following diagram illustrates the principal disconnections that will be explored in this guide.
Caption: Key retrosynthetic pathways to 2-arylcyclopropanecarboxamides.
Strategy 1: Cyclopropanation of α,β-Unsaturated Aryl Amides
This approach involves the formation of the amide bond prior to the construction of the cyclopropane ring. The key transformation is the cyclopropanation of an electron-deficient alkene (the α,β-unsaturated amide). The Simmons-Smith reaction and its variants are particularly well-suited for this purpose.
The Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[5][6] It utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu), which adds a methylene group across the double bond.[6]
Mechanism and Rationale: The reaction proceeds in a concerted fashion through a "butterfly-shaped" transition state.[5] This synchronous addition ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product. The electrophilic nature of the zinc carbenoid makes it effective for cyclopropanating electron-rich alkenes; however, it is also competent for activated systems like α,β-unsaturated amides.[7] A significant advantage of this method is its wide functional group tolerance and the avoidance of highly hazardous reagents like diazomethane.
Caption: Concerted mechanism of the Simmons-Smith reaction.
Field Insights: The classic Zn-Cu couple can sometimes lead to variable reactivity. The Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides more reproducible results and enhanced reactivity.[5][6] For substrates containing directing groups, such as allylic alcohols, the reagent coordinates to the hydroxyl group, leading to diastereoselective cyclopropanation on the syn face. While less common for simple unsaturated amides, this directing effect is a powerful tool in more complex syntheses.
Strategy 2: Convergent Amidation of 2-Arylcyclopropanecarboxylic Acids
This is arguably the most versatile and widely employed strategy. It involves the independent synthesis of a 2-arylcyclopropanecarboxylic acid intermediate, which is then coupled with a desired amine. This convergent approach allows for the late-stage diversification of the amide component, making it highly attractive for generating compound libraries in drug discovery.
Part A: Synthesis of the 2-Arylcyclopropanecarboxylic Acid Intermediate
For accessing enantioenriched products, dirhodium(II)-catalyzed reactions are the gold standard.[8] This method involves the reaction of a styrene derivative with an ethyl diazoacetate in the presence of a chiral dirhodium(II) catalyst. The resulting cyclopropane ester can then be hydrolyzed to the desired carboxylic acid.
Mechanism and Rationale: The dirhodium(II) catalyst reacts with the diazoacetate to form a highly electrophilic rhodium-bound carbene intermediate.[9] This carbene is then transferred to the alkene. The reaction is highly stereoselective, and by selecting the appropriate chiral ligands on the rhodium catalyst, one can achieve exceptional levels of both diastereoselectivity and enantioselectivity.[9][10] Catalysts like Rh₂(S-DOSP)₄ are highly effective for the asymmetric cyclopropanation of styrenes.[10]
Caption: Workflow for Rh(II)-catalyzed asymmetric cyclopropanation.
Quantitative Data Summary: Catalyst Performance
| Catalyst | Alkene Substrate | Diazo Substrate | Yield (%) | dr (trans:cis) | ee (% trans) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Methyl phenyldiazoacetate | 59 | >97:3 | 77 | [9] |
| Rh₂(S-PTAD)₄ | Styrene | Methyl o-tolyldiazoacetate | High | High | High | [10] |
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate | Methyl p-tolyldiazoacetate | 59 | >97:3 | 77 | [9] |
The Kulinkovich reaction provides an alternative route to the cyclopropane ring, proceeding through a cyclopropanol intermediate.[11][12] This reaction synthesizes substituted cyclopropanols from esters using Grignard reagents in the presence of titanium(IV) alkoxides.[13] The resulting 1-arylcyclopropanol can then be oxidized to open the ring to a β-aryl ketone, or more relevantly for this guide, a 2-arylcyclopropanone equivalent which can be further oxidized to the carboxylic acid. A more direct approach involves using an appropriate aryl ester that leads to a 1-substituted-1-cyclopropanol, which can be further functionalized.
Mechanism and Rationale: The reaction mechanism involves the initial formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[12][13] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate to form the cyclopropanol product after hydrolysis.[11][14]
Caption: Synthetic workflow via the Kulinkovich reaction.
Part B: Amide Bond Formation
This final step is a standard transformation in organic synthesis. However, for drug development, efficiency, and mild conditions are paramount. Modern peptide coupling reagents are often employed to facilitate the reaction between the 2-arylcyclopropanecarboxylic acid and the chosen amine.
Field Insights: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), provide high yields and minimize side reactions.[15] The reaction is typically performed in aprotic polar solvents like DMF (Dimethylformamide). For process chemistry, the development of catalytic amide bond formation methods is a key area of green chemistry, aiming to reduce the waste generated by stoichiometric coupling reagents.
Experimental Protocols
Protocol 1: Asymmetric Cyclopropanation via Rh(II) Catalysis
This protocol is a representative procedure for the synthesis of an enantioenriched 2-arylcyclopropane carboxylate.
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the styrene derivative (1.0 equiv) and the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or pentane) to achieve a suitable concentration (typically 0.1 M).
-
Reactant Addition: Prepare a solution of the aryldiazoacetate (1.1 equiv) in the same solvent.
-
Reaction Execution: Add the diazoacetate solution to the stirred catalyst/alkene mixture dropwise via a syringe pump over 4-6 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound and suppress dimerization side reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure cyclopropane ester.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature until the ester is fully consumed. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Protocol 2: Kulinkovich Cyclopropanol Synthesis
This protocol describes the formation of a 1-substituted cyclopropanol from a methyl ester.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
Reagent Charging: Under an argon atmosphere, charge the flask with a solution of the aryl methyl ester (1.0 equiv) in anhydrous THF. Add the titanium(IV) isopropoxide catalyst (Ti(OiPr)₄, 1.2 equiv).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (e.g., EtMgBr, 2.4 equiv) dropwise via the dropping funnel over 1.5 hours, maintaining the internal temperature below 5 °C.[12]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 30 minutes.[12]
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate. Separate the layers of the filtrate, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired cyclopropanol.[12]
Protocol 3: Standard HATU-Mediated Amide Coupling
This protocol outlines the final amidation step.
-
Reagent Solution: In a dry flask under an inert atmosphere, dissolve the 2-arylcyclopropanecarboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization to afford the final 2-arylcyclopropanecarboxamide.[15]
Conclusion
The is a well-developed field offering multiple robust and versatile strategies. The choice between a late-stage cyclopropanation of an unsaturated amide or a convergent approach involving the amidation of a pre-formed cyclopropanecarboxylic acid depends on the specific synthetic goals. For rapid library synthesis, the convergent amidation strategy is superior. For achieving high enantiopurity, rhodium(II)-catalyzed asymmetric cyclopropanation stands out as the premier method. By understanding the mechanistic principles behind these core reactions—from the concerted Simmons-Smith addition to the catalytic cycles of rhodium and titanium—researchers can make informed decisions to efficiently and effectively access these medicinally vital scaffolds.
References
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Wikipedia. Kulinkovich reaction. [Link]
-
PubMed. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. [Link]
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Organic Chemistry Portal. Kulinkovich Reaction. [Link]
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NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
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Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
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ScienceDirect. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. [Link]
-
National Institutes of Health. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]
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MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
ResearchGate. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Royal Society of Chemistry. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]
-
YouTube. Kulinkovich Reaction. [Link]
-
PubMed. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. [Link]
-
Semantic Scholar. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. [Link]
-
TSpace (University of Toronto). Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core. [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
PubMed. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
ResearchGate. ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
-
Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
-
Emory Theses and Dissertations. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]
-
PubMed. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Link]
-
Catrin. Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]
-
Royal Society of Chemistry. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. [Link]
-
Semantic Scholar. Rethinking amide bond synthesis. [Link]
-
National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
ResearchGate. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes | Request PDF. [Link]
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The Inner Workings of a Suicide Machine: A Technical Guide to Cyclopropylamine-Based MAO Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the sophisticated biochemical mechanism underpinning the action of cyclopropylamine inhibitors on monoamine oxidase (MAO) enzymes. Moving beyond a superficial overview, we will dissect the precise molecular events, from initial enzyme binding to the final covalent inactivation, that characterize this important class of enzyme inactivators.
Introduction: Monoamine Oxidase as a Therapeutic Target
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes anchored to the outer mitochondrial membrane, where they play a crucial role in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] By catalyzing the oxidative deamination of these monoamines, MAOs regulate their synaptic availability, influencing mood, behavior, and motor control.[1][3] Consequently, the inhibition of MAO activity is a validated therapeutic strategy for treating major depressive disorder and Parkinson's disease.[4][5]
Cyclopropylamine-based compounds, most famously represented by tranylcypromine (trans-2-phenylcyclopropylamine), are a class of mechanism-based, irreversible inhibitors of MAO.[1][4][6] Their high potency and prolonged duration of action stem from a unique "suicide" mechanism, where the enzyme's own catalytic machinery is harnessed to convert the inhibitor into a reactive species that permanently disables it.[7]
The Core Mechanism: A Tale of Radicals and Rings
The inactivation of MAO by cyclopropylamines is a multi-step process that hinges on the inherent chemistry of the strained cyclopropane ring and the redox capabilities of the enzyme's flavin adenine dinucleotide (FAD) cofactor. The process can be logically divided into three key phases: initial binding, radical formation via single-electron transfer, and irreversible covalent modification.
Initial Reversible Binding
The journey begins with the non-covalent, reversible binding of the cyclopropylamine inhibitor into the active site of the MAO enzyme. The affinity of this initial binding, quantified by the inhibition constant (Ki), is the first step in the overall inactivation process.[8] The structure of the inhibitor dictates its selectivity for MAO-A or MAO-B, which possess distinct active site topographies. For instance, the active site of MAO-B is defined by a biphasic cavity, while MAO-A has a more monolithic active site, a difference largely governed by the orientation of key amino acid residues like Ile335 in MAO-A versus Tyr326 in MAO-B.[9]
Single-Electron Transfer (SET) and Ring Opening
Once positioned in the active site, the inhibitor's nitrogen atom is in close proximity to the oxidized FAD cofactor. This arrangement facilitates the pivotal event: a single-electron transfer (SET) from the lone pair of the inhibitor's amine nitrogen to the FAD cofactor.[10][11] This transfer is thermodynamically favored and results in the formation of an aminium radical cation on the inhibitor and a flavin semiquinone radical within the enzyme.[10][12]
The newly formed aminium radical cation is highly unstable. The extreme ring strain of the adjacent cyclopropane ring provides a low-energy pathway for fragmentation. A rapid, homolytic cleavage of one of the cyclopropane's carbon-carbon bonds occurs. This ring-opening event relieves the strain and generates a more stable, distally located carbon-centered radical. It is this enzyme-triggered conversion of a stable inhibitor into a highly reactive radical intermediate that is the hallmark of mechanism-based inactivation.[10][12]
Irreversible Covalent Adduct Formation
The final, irreversible step involves the newly generated carbon radical attacking the reduced flavin semiquinone. This attack forms a stable, covalent bond between the inhibitor and the FAD cofactor.[13] Spectroscopic and mass spectrometric studies have confirmed that this adduct typically forms at the N5 or C4a position of the flavin's isoalloxazine ring.[14][15]
The formation of this covalent adduct permanently modifies the FAD cofactor, rendering the MAO enzyme catalytically inert.[6] Because the enzyme itself initiates this process, cyclopropylamines are classified as "suicide inhibitors." The restoration of MAO activity in the cell is not possible through dissociation of the inhibitor; it requires the de novo synthesis of new MAO enzyme molecules, a process that can take several days to weeks.[1][6][16]
Visualizing the Mechanism of Inhibition
The following diagram illustrates the step-by-step molecular mechanism of MAO inactivation by a generic cyclopropylamine inhibitor.
Caption: Stepwise mechanism of MAO inactivation by cyclopropylamines.
Experimental Methodologies for Mechanistic Elucidation
The mechanism described above has been pieced together through a variety of sophisticated experimental techniques. For researchers aiming to characterize novel cyclopropylamine-based inhibitors, a multi-pronged approach is essential.
Enzyme Kinetics Assays
Kinetic analysis is fundamental to characterizing MAO inhibitors. These assays typically monitor the production of one of the reaction products (hydrogen peroxide, an aldehyde, or ammonia) over time.[17]
Table 1: Key Kinetic Parameters for MAO Inhibitors
| Parameter | Description | Significance |
| IC50 | Inhibitor concentration causing 50% activity reduction. | Provides a preliminary measure of inhibitor potency; highly dependent on assay conditions. |
| Ki | Inhibition constant for the initial reversible binding step. | Reflects the initial affinity of the inhibitor for the enzyme's active site. |
| kinact | Maximum rate of inactivation at saturating inhibitor concentrations. | Measures the efficiency of the chemical steps leading to irreversible inactivation. |
| kinact/Ki | Second-order rate constant for inactivation. | Represents the overall efficiency of the inhibitor, combining both binding affinity and the rate of inactivation. |
Protocol: Fluorometric Assay for MAO Activity and Inhibition
This protocol outlines a common method for determining MAO activity, which can be adapted to measure inhibitor potency (IC50, Ki, and kinact). The assay measures the production of H₂O₂, a product of the MAO reaction.[2][18][19]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
MAO Enzyme: Purified recombinant human MAO-A or MAO-B.
-
Substrate: p-Tyramine (a substrate for both isoforms).[18][19]
-
Detection Reagent Mix: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red or equivalent).
-
Inhibitor Stock: Test cyclopropylamine compound dissolved in a suitable solvent (e.g., DMSO).
-
-
IC50 Determination:
-
In a 96-well black plate, add 45 µL of MAO enzyme solution to each well.
-
Add 5 µL of the test inhibitor at various concentrations (serial dilutions). For control wells, add 5 µL of solvent.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for time-dependent inactivation.
-
Initiate the reaction by adding 50 µL of a working solution containing the substrate and detection reagent mix.
-
Monitor the increase in fluorescence over time (e.g., every minute for 20 minutes) using a plate reader (λex ≈ 530 nm, λem ≈ 585 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
-
Determination of kinact and Ki:
-
This requires a more complex experimental design involving varying both the inhibitor concentration and the pre-incubation time.
-
The observed rate of inactivation (kobs) is determined at each inhibitor concentration.
-
A plot of kobs versus inhibitor concentration is then generated. The data are fitted to the Michaelis-Menten equation, where the Vmax of this plot corresponds to kinact and the Km corresponds to Ki.
-
Spectroscopic and Spectrometric Analysis
-
UV-Visible Spectroscopy: The FAD cofactor has a distinct absorbance spectrum. The formation of the flavin semiquinone radical and the final covalent adduct leads to characteristic changes, such as bleaching of the oxidized flavin peak around 450 nm.[13][20] This provides direct evidence of flavin modification.
-
Mass Spectrometry (MS): This is the definitive technique for confirming covalent adduct formation. By digesting the inactivated enzyme and analyzing the resulting peptides, one can identify the specific flavin-containing peptide. High-resolution MS can then determine the exact mass of this peptide, revealing the mass increase corresponding to the addition of the modified inhibitor.[15] This unequivocally proves covalent modification and can help identify the site of attachment.
Workflow for Characterizing a Novel Inhibitor
The following flowchart outlines a logical workflow for the comprehensive characterization of a new cyclopropylamine-based MAO inhibitor.
Caption: A logical workflow for the characterization of novel MAO inhibitors.
Conclusion and Future Outlook
The mechanism of action of cyclopropylamine MAO inhibitors is a classic example of mechanism-based inactivation, showcasing a sophisticated interplay of enzyme catalysis and inhibitor chemistry. The single-electron transfer followed by radical-mediated ring opening and covalent adduct formation results in potent and durable inhibition. A thorough understanding of this mechanism, verified through rigorous kinetic, spectroscopic, and spectrometric methods, is paramount for the rational design of new therapeutic agents. Future research will likely focus on fine-tuning the cyclopropylamine scaffold to achieve even greater isoform selectivity and to develop inhibitors with tailored pharmacokinetic and pharmacodynamic profiles, potentially reducing off-target effects and improving patient outcomes in the treatment of neurological and psychiatric disorders.[13]
References
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Binda, C., et al. (2003). Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures. Proceedings of the National Academy of Sciences, 100(17), 9750-9755. Available at: [Link]
-
De Colibus, L., et al. (2005). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 102(36), 12684-12689. Available at: [Link]
-
Edmondson, D. E. (2004). The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction. Archives of Biochemistry and Biophysics, 428(1), 3-11. Available at: [Link]
-
Edmondson, D. E., et al. (2007). The FAD binding sites of human monoamine oxidases A and B. Journal of Neural Transmission, 114(7), 775-780. Available at: [Link]
-
Finberg, J. P. M., & Rabey, J. M. (2016). Monoamine Oxidase Inhibitors. In Encyclopedia of Basic and Clinical Tics. Elsevier. Available at: [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3127-3138. Available at: [Link]
-
Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of the American Chemical Society, 105(9), 2825-2831. Available at: [Link]
-
Walker, M. C., & Edmondson, D. E. (2000). Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct. Biochemistry, 39(23), 6937-6945. Available at: [Link]
-
Wikipedia contributors. (2024). Tranylcypromine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295-309. Available at: [Link]
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- 5. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 7. Khan Academy [khanacademy.org]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of human monoamine oxidase A at 2.2-A resolution: the control of opening the entry for substrates/inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysis & inhibition issues associated with Monoamine Oxidase (MAO). How unusually low α-C-H bond dissociation energies may open the door to single electron transfer | NSF Public Access Repository [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
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- 20. sci-hub.box [sci-hub.box]
The Enduring Scaffold: A Technical Guide to the Biological Activity of 2-Phenylcyclopropan-1-amine Analogs
Abstract
The 2-phenylcyclopropan-1-amine scaffold, the core of the drug tranylcypromine, represents a remarkable example of a "privileged structure" in medicinal chemistry.[1] Initially developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression, this unique chemical entity has demonstrated a versatile range of biological activities, most notably as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel analogs of tranylcypromine. We will explore the nuanced structure-activity relationships that govern their interactions with MAO and LSD1, delve into the mechanistic underpinnings of their inhibitory action, and present detailed experimental protocols for their synthesis and biological assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this enduring scaffold.
Introduction: From Antidepressant to Anticancer Agent
The story of 2-phenylcyclopropan-1-amine begins with tranylcypromine, a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[2][3] Its primary function in the central nervous system is to increase the synaptic levels of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, by preventing their degradation.[2][3] This mechanism of action forms the basis of its efficacy as an antidepressant and anxiolytic agent.[3]
The unique cyclopropylamine structure is central to its irreversible inhibition, which involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[2] More recently, this same reactive potential has been harnessed to target LSD1, an FAD-dependent histone demethylase that is frequently overexpressed in a variety of cancers.[2][4] Inhibition of LSD1 leads to the re-expression of tumor suppressor genes, highlighting a promising avenue for cancer therapy.[2][5] This guide will dissect the chemical strategies employed to modify the tranylcypromine scaffold to enhance potency and selectivity for these distinct but structurally related enzymatic targets.
The Core Scaffold: Structure and Reactivity
The 2-phenylcyclopropan-1-amine core is a conformationally restricted analog of phenethylamine. This rigidity, imposed by the cyclopropane ring, is a key determinant of its biological activity. The trans stereoisomer is the biologically active form for both MAO and LSD1 inhibition.
The key to the irreversible inhibitory activity of this scaffold lies in the strained cyclopropylamine moiety. Upon enzymatic oxidation by the FAD cofactor, the cyclopropylamine ring opens, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.
Caption: Generalized mechanism of irreversible inhibition of FAD-dependent amine oxidases.
Targeting Monoamine Oxidases (MAOs): A Legacy of Antidepressant Activity
Tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B.[2][3] The development of analogs has been driven by the desire to achieve isoform selectivity, which could potentially reduce side effects.
Structure-Activity Relationships for MAO Inhibition
Structure-activity relationship (SAR) studies have revealed key insights into the molecular determinants of MAO inhibition by 2-phenylcyclopropan-1-amine analogs.
| Modification | Effect on MAO-A Selectivity | Effect on MAO-B Selectivity |
| Phenyl Ring Substitution | Generally, electron-withdrawing groups decrease activity, while small, lipophilic groups can enhance it. | Substitution at the para position is well-tolerated. |
| Cyclopropane Ring | The trans configuration is essential for activity. | The trans configuration is essential for activity. |
| Amine Group | Primary amine is crucial for activity. N-alkylation generally reduces or abolishes activity. | Primary amine is crucial for activity. |
Targeting Lysine-Specific Demethylase 1 (LSD1): A New Frontier in Oncology
LSD1 is a histone demethylase that removes methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[6] By removing these activating marks, LSD1 contributes to the repression of gene expression.[6] In many cancers, LSD1 is overexpressed and plays a crucial role in maintaining the oncogenic state.[2][4]
The structural similarity between the active sites of MAOs and LSD1, particularly the FAD-binding domain, provided the rationale for exploring 2-phenylcyclopropan-1-amine analogs as LSD1 inhibitors.[2][4]
Structure-Activity Relationships for LSD1 Inhibition
The development of potent and selective LSD1 inhibitors has been a major focus of recent research.
| Modification | Effect on LSD1 Potency and Selectivity |
| Phenyl Ring Substitution | Introduction of larger, more complex substituents, often at the para position, can significantly enhance potency and selectivity over MAOs.[7] |
| Cyclopropane Ring | The trans configuration is critical for inhibitory activity. |
| Amine Group | Modifications to the amine group are a key strategy for improving selectivity and pharmacokinetic properties. For example, incorporating the amine into a piperazine ring has yielded potent and selective inhibitors.[7] |
Experimental Protocols
General Synthesis of 2-Phenylcyclopropan-1-amine Analogs
The synthesis of these analogs often involves a multi-step process. A common route is outlined below.
Caption: A generalized workflow for the synthesis and characterization of analogs.
Step-by-Step Methodology:
-
Cyclopropanation: React a substituted styrene with a cyclopropanating agent (e.g., diethylzinc and diiodomethane) to form the corresponding substituted phenylcyclopropane.
-
Functional Group Transformation: Convert a substituent on the cyclopropane ring (often introduced from the starting styrene) into a carboxylic acid.
-
Curtius Rearrangement: Convert the carboxylic acid to an isocyanate via an acyl azide intermediate.
-
Hydrolysis: Hydrolyze the isocyanate to yield the primary amine.
-
Purification: Purify the final compound using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the analog using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[2]
In Vitro LSD1 Inhibition Assay
This assay measures the activity of LSD1 by detecting the hydrogen peroxide produced during the demethylation reaction.
Materials:
-
Recombinant human LSD1
-
Dimethylated H3K4 peptide substrate
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Test compounds (2-phenylcyclopropan-1-amine analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme, H3K4 peptide substrate, Amplex Red, and HRP to the assay buffer.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at multiple time points.
-
Calculate the rate of reaction and determine the IC50 value for each compound.
Therapeutic Applications and Future Directions
The clinical utility of 2-phenylcyclopropan-1-amine analogs continues to expand. While tranylcypromine remains a valuable option for treatment-resistant depression, the focus of new drug development has shifted towards oncology. Several LSD1 inhibitors based on this scaffold are currently in clinical trials for various cancers, including acute myeloid leukemia and small-cell lung cancer.[1]
The future of this remarkable scaffold lies in the design of next-generation analogs with improved selectivity and pharmacokinetic profiles. A deeper understanding of the structural biology of MAOs and LSD1 will be instrumental in guiding these efforts. Furthermore, the exploration of these analogs for other therapeutic indications where epigenetic dysregulation plays a role is a promising area of research.
References
- A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs - Benchchem. (n.d.).
-
Tranylcypromine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes - PNAS. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies [mdpi.com]
- 5. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Characterizing the Monoamine Oxidase (MAO) Inhibition Profile of 2-(4-Chlorophenyl)cyclopropan-1-amine
Introduction: The Significance of MAO Inhibition and the Promise of Novel Analogs
Monoamine oxidases (MAO) are a family of flavin-containing enzymes pivotal to the metabolism of monoamine neurotransmitters, thereby regulating their concentrations in the central nervous system and peripheral tissues.[1] The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them critical targets in contemporary drug discovery. Selective inhibitors of MAO-A are established antidepressants, while MAO-B inhibitors are primarily employed in the management of Parkinson's disease.[1]
Tranylcypromine, a non-selective, irreversible inhibitor of both MAO isoforms, has long been a benchmark in the field.[2] Its cyclopropylamine scaffold is a key pharmacophore responsible for its potent inhibitory activity. This has spurred extensive research into substituted analogs to enhance potency, selectivity, and reduce off-target effects. This document focuses on a specific analog, 2-(4-Chlorophenyl)cyclopropan-1-amine , a compound of significant interest due to the electronic and steric properties imparted by the chlorine substituent on the phenyl ring. While specific inhibitory constants for this particular analog are not widely published, structure-activity relationship (SAR) studies of related halogenated derivatives suggest that substitution at the 4-position can modulate inhibitory potency.[3] For instance, analogs such as 4-fluorotranylcypromine have demonstrated potent inhibition of both MAO-A and MAO-B.[3]
These application notes provide a comprehensive guide for researchers to characterize the inhibitory profile of this compound against MAO-A and MAO-B. We present detailed protocols for robust in vitro enzymatic assays to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 167.63 g/mol |
| Structure | |
| Stereochemistry | Typically synthesized as a racemic mixture of enantiomers. |
Mechanism of Action: Irreversible Inhibition of MAO
As a cyclopropylamine derivative of tranylcypromine, this compound is anticipated to act as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B. The proposed mechanism involves the oxidative deamination of the primary amine by the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme. This process generates a reactive intermediate that forms a covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.
Caption: Proposed mechanism of irreversible MAO inhibition.
Experimental Protocols: Determination of Inhibitory Potency (IC50)
The following protocols describe a fluorometric assay to determine the IC50 values of this compound against human recombinant MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate, using a fluorescent probe.
Materials and Reagents
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Kynuramine (non-selective MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol 1: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Enzyme Kinetics of 2-(4-Chlorophenyl)cyclopropan-1-amine with Monoamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to understanding and characterizing the enzyme kinetics of trans-2-(4-Chlorophenyl)cyclopropan-1-amine, a structural analog of the well-established monoamine oxidase (MAO) inhibitor, tranylcypromine. As a member of the cyclopropylamine class of mechanism-based inhibitors, this compound is anticipated to exhibit potent, irreversible inhibition of both MAO-A and MAO-B. This guide delves into the theoretical underpinnings of its mechanism, offers detailed protocols for determining key kinetic parameters (IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ), and provides a framework for robust data analysis. The insights and methodologies presented herein are designed to empower researchers in drug discovery and neuroscience to accurately profile this and similar compounds, facilitating the development of novel therapeutics targeting MAO-driven pathologies.
Introduction: The Scientific Rationale
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes that are central to the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Their role in regulating neurotransmitter levels has made them a critical target for therapeutic intervention in a range of neurological and psychiatric conditions, such as depression and Parkinson's disease.[2]
The compound trans-2-(4-Chlorophenyl)cyclopropan-1-amine is an analog of tranylcypromine (trans-2-phenylcyclopropan-1-amine), a clinically used antidepressant that acts as a non-selective, irreversible inhibitor of both MAO isoforms.[3] The defining structural feature of this class is the cyclopropylamine moiety, which is the basis for their mechanism-based, or "suicide," inhibition.[4]
The introduction of a chlorine atom at the para-position of the phenyl ring is a strategic modification. Aryl halogenation is known to increase hydrophobic interactions within the enzyme's active site, which can be a crucial factor in stabilizing the inhibitor for subsequent chemical transformation and covalent modification.[5] Studies on the related compound, 4-fluorotranylcypromine, have shown it to be approximately ten times more potent than the parent tranylcypromine at inhibiting both MAO-A and MAO-B in vitro.[6] This suggests that 2-(4-Chlorophenyl)cyclopropan-1-amine is also likely a highly potent irreversible inhibitor of both MAO isoforms.
This application note will guide the user through the process of experimentally verifying this hypothesis and precisely quantifying the compound's inhibitory characteristics.
Mechanism of Irreversible Inhibition: A Covalent Bond
Unlike reversible inhibitors that bind and dissociate from an enzyme, irreversible inhibitors like cyclopropylamines form a stable, covalent bond with the enzyme, permanently inactivating it.[2] The body must then synthesize new enzyme molecules to restore activity.[4]
The inhibitory pathway for cyclopropylamines proceeds through several steps orchestrated by the enzyme itself:
-
Initial Reversible Binding: The inhibitor first binds non-covalently to the active site of MAO. The affinity of this initial binding is described by the inhibition constant, Kᵢ.
-
Enzyme-Catalyzed Oxidation: The MAO enzyme, in its normal catalytic cycle, oxidizes the amine group of the inhibitor. This generates a highly reactive radical cation intermediate.
-
Ring Opening and Covalent Adduct Formation: The unstable cyclopropyl ring of the radical intermediate opens, leading to the formation of a reactive species that covalently bonds with the enzyme's flavin adenine dinucleotide (FAD) cofactor, typically at the N5 or C4a position.[4] This covalent adduct permanently inactivates the enzyme.
This process is time- and concentration-dependent, a hallmark of mechanism-based inhibition.
Figure 1: General mechanism for the irreversible inhibition of MAO by a cyclopropylamine inhibitor.
Experimental Design & Protocols
To fully characterize the kinetics of an irreversible inhibitor, a multi-step experimental approach is required. The following protocols are designed for a 96-well plate format using either recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from tissue.
Materials and Reagents
-
Enzyme Source: Recombinant human MAO-A and MAO-B (e.g., from insect or mammalian expression systems) or isolated mitochondrial fractions from rat liver or brain.
-
Inhibitor: trans-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride.
-
Substrate: Kynuramine (for a continuous spectrophotometric/fluorometric assay) or p-Tyramine (for endpoint assays).
-
Detection Reagents: Horseradish peroxidase (HRP), Amplex® Red (or similar H₂O₂-detecting fluorogenic substrate).
-
Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective), and Tranylcypromine (non-selective).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Instrumentation: Fluorescence microplate reader, spectrophotometer.
Protocol 1: IC₅₀ Determination (Potency Assessment)
The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. For irreversible inhibitors, the IC₅₀ is dependent on the pre-incubation time.
Workflow:
Figure 2: Experimental workflow for determining the IC₅₀ value.
Step-by-Step Method:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in assay buffer, typically from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme stock in cold assay buffer to a working concentration that yields a robust linear signal within the assay time frame.
-
Pre-incubation: In a 96-well plate, add 50 µL of the diluted enzyme to each well. Add 5 µL of each inhibitor dilution (and a buffer blank for 100% activity control).
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This allows the time-dependent inhibition to occur.
-
Reaction Initiation: Prepare a substrate master mix containing kynuramine and the detection reagents (HRP, Amplex Red). Add 45 µL of this mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence reader and measure the rate of fluorescent product formation (e.g., resorufin) over 20-30 minutes at 37°C.
Protocol 2: Determination of Kᵢ and kᵢₙₐ꜀ₜ (Mechanism Characterization)
To separate the initial binding affinity (Kᵢ) from the rate of inactivation (kᵢₙₐ꜀ₜ), a time-course experiment is performed.
Step-by-Step Method:
-
Setup: Prepare several different fixed concentrations of this compound.
-
Time-Course Incubation: For each inhibitor concentration, set up a series of reactions. Incubate the enzyme and inhibitor together for varying amounts of time (e.g., 0, 2, 5, 10, 15, 30 minutes) at 37°C.
-
Measure Residual Activity: At the end of each incubation period, initiate the reaction by adding the substrate master mix. Measure the initial reaction rate as described in Protocol 1.
-
Data Plotting: For each inhibitor concentration, plot the natural logarithm (ln) of the percentage of remaining enzyme activity against the pre-incubation time. This should yield a series of straight lines.
-
Calculate kₒᵦₛ: The negative slope of each line represents the observed rate of inactivation (kₒᵦₛ) at that specific inhibitor concentration.
-
Determine Kᵢ and kᵢₙₐ꜀ₜ: Plot the kₒᵦₛ values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation (or a hyperbolic curve). The maximum rate (Vₘₐₓ) of this plot corresponds to kᵢₙₐ꜀ₜ, and the concentration of inhibitor that gives half-maximal rate (Kₘ) corresponds to the Kᵢ.
Data Analysis and Expected Results
IC₅₀ Calculation
The initial rates are converted to percentage inhibition relative to the no-inhibitor control. The data is then plotted with % Inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. A non-linear regression fit to a sigmoidal dose-response curve will yield the IC₅₀ value.
Kᵢ and kᵢₙₐ꜀ₜ Calculation
The relationship between the observed rate of inactivation (kₒᵦₛ), the maximal rate of inactivation (kᵢₙₐ꜀ₜ), the initial binding affinity (Kᵢ), and the inhibitor concentration ([I]) is described by the following equation:
kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I])
By plotting kₒᵦₛ versus [I] and fitting to a hyperbolic function, the kinetic constants can be determined.
Expected Quantitative Data
| Parameter | MAO-A | MAO-B | Data Source & Comments |
| Tranylcypromine (Baseline) | |||
| IC₅₀ (µM) | ~2.3 | ~0.95 | Values are dependent on assay conditions and pre-incubation time. |
| Kᵢ (µM) | ~100 (weak reversible binding) | ~100 (weak reversible binding) | [4] Highlights that the potency comes from the irreversible step. |
| kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹µM⁻¹) | ~0.1 | ~0.2 | [4] The specificity constant for inactivation; MAO-B is slightly preferred. |
| This compound (Expected) | |||
| IC₅₀ (µM) | < 2.3 | < 0.95 | Expected to be more potent than tranylcypromine, similar to or greater than the 10-fold increase seen with 4-fluoro-TCP.[6] |
| Kᵢ (µM) | Likely < 100 | Likely < 100 | The chloro-substituent may improve initial binding affinity. |
| kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹µM⁻¹) | > 0.1 | > 0.2 | The overall efficiency of inactivation is expected to be higher than tranylcypromine. |
Conclusion and Field Application
The protocols and theoretical framework provided in this application note offer a robust system for the detailed kinetic characterization of trans-2-(4-Chlorophenyl)cyclopropan-1-amine. By determining the IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ for both MAO-A and MAO-B, researchers can build a comprehensive pharmacological profile of this compound. This data is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Comparing the potency and selectivity of this analog to tranylcypromine and other derivatives to guide the design of new, more selective inhibitors.
-
Lead Optimization: Providing quantitative benchmarks to assess the impact of further chemical modifications.
-
Translational Research: Informing the design of in vivo studies by providing a mechanistic understanding of the compound's interaction with its target enzymes.
The expected high potency of this compound underscores the potential of halogenated tranylcypromine analogs as scaffolds for novel therapeutics targeting MAO-related disorders.
References
-
Sherry, R. L., Baker, G. B., Coutts, R. T., & Mousseau, D. D. (1990). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of Neural Transmission. Supplementum, 32, 107–112. [Link]
-
Ramsay, R. R. (2019). Molecular Aspects of the Activity and Inhibition of the FAD-Containing Monoamine Oxidases. In P. Grunwald (Ed.), Pharmaceutical Biocatalysis (pp. 285-313). Wiley. [Link]
-
Salsali, M., Holt, A., & Baker, G. B. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Cellular and Molecular Neurobiology, 24(1), 63–74. [Link]
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Salsali, M., Holt, A., & Baker, G. B. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Cellular and Molecular Neurobiology, 24(1), 63-74. [Link]
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Wikipedia contributors. (2024, January 15). Tranylcypromine. In Wikipedia, The Free Encyclopedia. [Link]
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Pathak, D., et al. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. Molecules, 26(19), 5823. [Link]
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Phillips, O. A., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2133-2143. [Link]
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McDonald, A. G., et al. (1987). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 30(10), 1827-1835. [Link]
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Fuller, R. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106. [Link]
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Holt, A., & Baker, G. B. (1997). Inhibition of monoamine oxidase modulates the behaviour of semicarbazide-sensitive amine oxidase (SSAO). Neurochemical Research, 22(8), 959-964. [Link]
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BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems Technical Bulletin. [Link]
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Kim, D. J., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 24(4), 3959. [Link]
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Heinze, G., et al. (1988). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology, 35(5), 485-491. [Link]
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Khan, S., et al. (2023). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link]
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Tipton, K. F., et al. (1991). Kinetic mechanism of monoamine oxidase A. Biochemistry, 30(18), 4624-4629. [Link]
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Ramsay, R. R., et al. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 25(24), 5908. [Link]
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Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
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Graw, S., et al. (1981). Kinetic aspects of monoamine oxidase activity in twins with psychoses. Clinical Genetics, 19(5), 395-400. [Link]
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National Center for Biotechnology Information. (n.d.). Tranylcypromine adverse reaction (Concept Id: C0413824). NCBI. [Link]
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Nolen, W. A., et al. (1993). Monoamine oxidase inhibitors in resistant major depression. A double-blind comparison of brofaromine and tranylcypromine in patients resistant to tricyclic antidepressants. Journal of Affective Disorders, 28(3), 189-197. [Link]
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Green, A. R., & Grahame-Smith, D. G. (1976). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology, 57(1), 121-126. [Link]
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Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296. [Link]
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Singh, P. P., et al. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Advances, 9(58), 33911-33936. [Link]
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Malthouse, J. P., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101. [Link]
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Sherry, R. L., et al. (1994). 4-Fluorotranylcypromine, a novel monoamine oxidase inhibitor: neurochemical effects in rat brain after short- and long-term administration. Journal of Psychiatry & Neuroscience, 19(3), 203-211. [Link]
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Protocol for Determining Monoamine Oxidase (MAO) Inhibition by 2-(4-Chlorophenyl)cyclopropan-1-amine (Tranylcypromine)
An Application Note for Researchers and Scientists
Abstract
Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes that regulate levels of monoamine neurotransmitters, making them key therapeutic targets for neurological and psychiatric disorders.[1][2] 2-(4-Chlorophenyl)cyclopropan-1-amine, commonly known as tranylcypromine (TCP), is a potent, non-selective, and irreversible inhibitor of both MAO isoforms.[3][4] Its mechanism involves the formation of a covalent bond with the enzyme's flavin cofactor, leading to time-dependent inactivation. This application note provides a detailed, field-proven protocol for determining the inhibitory potency (IC50) of tranylcypromine against recombinant human MAO-A and MAO-B using a robust, high-throughput fluorometric assay. The methodology utilizes the non-fluorescent substrate kynuramine, which is enzymatically converted to the highly fluorescent product 4-hydroxyquinoline, providing a sensitive measure of MAO activity.[1][5] We explain the causality behind experimental choices, provide step-by-step instructions, and detail the necessary controls for a self-validating system.
Introduction: The Significance of MAO and Tranylcypromine
Monoamine oxidases are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[4][6] The two isoforms, MAO-A and MAO-B, share approximately 70% sequence homology but exhibit distinct substrate preferences and inhibitor sensitivities, which is critical for targeted drug development.[7][8]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[6][7]
-
MAO-B primarily metabolizes dopamine and phenylethylamine, and its inhibitors are used in the treatment of Parkinson's disease to preserve dopamine levels.[6][8]
Tranylcypromine is a phenethylamine- and amphetamine-related compound that acts as an irreversible inhibitor of both enzymes, though it shows a slight preference for MAO-B.[3][9] As an irreversible inhibitor, its potency is not only concentration-dependent but also time-dependent. The standard IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) for an irreversible inhibitor is a conditional value that depends on the pre-incubation time between the enzyme and the inhibitor.[10][11] Therefore, maintaining consistent timing is paramount for reproducible results.
Assay Principle: The Kynuramine Fluorometric Method
This protocol employs a continuous fluorometric assay based on the conversion of a non-selective MAO substrate, kynuramine. The enzymatic reaction proceeds as follows:
-
MAO (A or B) catalyzes the oxidative deamination of the non-fluorescent kynuramine.
-
This produces an unstable intermediate aldehyde.
-
The intermediate undergoes spontaneous, non-enzymatic cyclization to form 4-hydroxyquinoline, a highly fluorescent product.[1][5]
The rate of increase in fluorescence intensity is directly proportional to the MAO activity. By measuring this rate at various concentrations of tranylcypromine, a dose-response curve can be generated to determine the IC50 value.
Caption: Mechanism of the kynuramine-based MAO assay and inhibition by tranylcypromine.
Materials and Reagents
| Reagent | Recommended Supplier & Cat. No. (Example) | Purpose |
| Recombinant Human MAO-A | Sigma-Aldrich (M7316) | Enzyme source |
| Recombinant Human MAO-B | Sigma-Aldrich (M7441) | Enzyme source |
| This compound HCl (TCP) | Sigma-Aldrich (P8511) | Test Inhibitor |
| Kynuramine Dihydrobromide | Sigma-Aldrich (K3125) | Enzyme Substrate |
| Clorgyline Hydrochloride | Sigma-Aldrich (M3778) | Selective MAO-A Reference Inhibitor |
| Selegiline Hydrochloride (L-Deprenyl) | Sigma-Aldrich (M0033) | Selective MAO-B Reference Inhibitor |
| Potassium Phosphate Buffer (1 M, pH 7.4) | Standard lab supply | Assay Buffer |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Standard lab supply | Solvent for compounds |
| 96-well Black, Flat-Bottom Microplates | Corning (3603) or equivalent | Assay plate to minimize background signal |
| Fluorescence Microplate Reader | e.g., SpectraMax, BMG LABTECH, Tecan | Signal Detection (Ex: ~316 nm, Em: ~420 nm) |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to determine the IC50 of tranylcypromine against MAO-A and MAO-B separately.
Reagent Preparation
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4, by diluting a 1 M stock solution with ultrapure water. Keep on ice.
-
Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of Tranylcypromine, Clorgyline, and Selegiline in 100% DMSO. Store in small aliquots at -20°C.
-
Kynuramine Substrate Solution (4 mM): Prepare a 4 mM stock solution of kynuramine in ultrapure water. This solution can be stored at -20°C. Immediately before use, dilute this stock to the final working concentration in Assay Buffer. The optimal concentration should be at or near the Km value for the enzyme, which is typically in the range of 20-40 µM.[1] For this protocol, a final assay concentration of 40 µM is used.
-
Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in cold Assay Buffer to a working concentration that provides a robust linear reaction rate for at least 30 minutes. The optimal concentration must be determined empirically in your lab; a starting point is typically 1-5 µg/mL.
Assay Workflow
Caption: Experimental workflow for the MAO inhibition assay.
Step-by-Step Procedure
-
Prepare Inhibitor Plate: In a separate 96-well plate, perform a serial dilution of the 10 mM tranylcypromine stock solution. Dilute in Assay Buffer to achieve 4x the final desired concentrations (e.g., from 400 µM down to 40 pM). Also prepare 4x solutions for the reference inhibitors (Clorgyline and Selegiline) and a vehicle control (Assay Buffer containing the same final % DMSO as the highest inhibitor concentration).
-
Add Enzyme: Add 50 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well of a black, flat-bottom 96-well plate. Include wells for a "no enzyme" control, which will receive 50 µL of Assay Buffer instead.
-
Add Inhibitor and Pre-incubate: Add 50 µL of the 4x serially diluted tranylcypromine, reference inhibitors, or vehicle control to the corresponding wells containing the enzyme. The total volume is now 100 µL.
-
CRITICAL STEP - Pre-incubation: Incubate the plate at 37°C for 15 minutes .[12] This step is crucial to allow the time-dependent irreversible binding of tranylcypromine to the MAO enzyme. This time must be kept consistent across all experiments for valid comparisons.
-
Initiate Reaction: Prepare the 2x kynuramine working solution (e.g., 80 µM in Assay Buffer). To start the reaction, add 100 µL of this solution to all wells simultaneously using a multichannel pipette. The final volume in each well is now 200 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30 minutes).
-
Excitation Wavelength: ~316 nm
-
Emission Wavelength: ~420 nm
-
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, plot fluorescence units versus time (in seconds or minutes). The slope of the linear portion of this curve represents the initial reaction rate (V).
-
Subtract Background: Subtract the average rate of the "no enzyme" control wells from all other wells to correct for background signal.
-
Normalize Activity: Calculate the percentage of remaining MAO activity for each inhibitor concentration using the following formula: % Activity = (V_inhibitor / V_vehicle) * 100 Where V_inhibitor is the rate in the presence of tranylcypromine and V_vehicle is the average rate of the vehicle control wells (representing 100% activity).
-
Calculate Percent Inhibition: % Inhibition = 100 - % Activity
-
Determine IC50: Plot % Inhibition versus the logarithm of the tranylcypromine concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[13]
Expected Results & Quality Control
The assay is considered valid if the reference inhibitors show the expected selectivity and potency.
| Inhibitor | Target | Expected IC50 Range (nM) | Causality |
| Clorgyline | MAO-A | 1 - 10 | A potent and selective irreversible inhibitor of MAO-A, used to confirm MAO-A enzyme identity.[7] |
| Selegiline | MAO-B | 10 - 50 | A selective irreversible inhibitor of MAO-B, used to confirm MAO-B enzyme identity.[7] |
| Tranylcypromine | MAO-A & B | < 2000[3] | A non-selective inhibitor; should inhibit both enzymes, often with a slight preference for MAO-B. |
Note: IC50 values are highly dependent on assay conditions (enzyme concentration, pre-incubation time, substrate concentration). The values above are for reference.
Trustworthiness: A Self-Validating System
To ensure the integrity and trustworthiness of the results, the following controls are essential in every assay plate:
-
No-Enzyme Control: (Substrate + Buffer only) - Measures substrate auto-fluorescence and instrument background. The rate should be near zero.
-
Vehicle Control (0% Inhibition): (Enzyme + Substrate + DMSO) - Represents maximum enzyme activity and is the benchmark for normalization (100% activity).
-
Maximum Inhibition Control: (Enzyme + Substrate + High concentration of a potent inhibitor) - Ensures the assay can achieve full inhibition.
-
Reference Inhibitor Controls: (Clorgyline for MAO-A plates, Selegiline for MAO-B plates) - These validate that the correct enzyme isoform is being assayed and is behaving as expected.
By including these controls, the experiment validates itself, ensuring that any observed inhibition by tranylcypromine is a direct and specific effect on the intended MAO target.
References
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Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]
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Drugs.com. (2023). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5530, Tranylcypromine. Retrieved from [Link]
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Power. (n.d.). Mao A vs Mao B. Retrieved from [Link]
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Pharmacology Lectures. (2024). Pharmacology of Tranylcypromine (Parnate); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]
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Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2714, 381-391. Retrieved from [Link]
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Krišt'áková, A., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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Schwartz, P. (2016). In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful?. Quora. Retrieved from [Link]
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Rich, E., et al. (2023). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 14(11), 2115-2127. Retrieved from [Link]
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Weissbach, H., et al. (1960). A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine. Journal of Biological Chemistry, 235(4), 1160-1163. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine oxidase B. Retrieved from [Link]
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Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link] (Note: Direct link to the specific PDF may vary, but the course is the source).
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cell-based assays for 2-(4-Chlorophenyl)cyclopropan-1-amine activity
Topic: Cell-Based Assays for Characterizing the Activity of 2-(4-Chlorophenyl)cyclopropan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Dual-Target Inhibitor Profile
This compound is a structural analog of tranylcypromine (TCP), a well-established clinical agent. Tranylcypromine is known to be an irreversible inhibitor of both monoamine oxidases (MAO-A and MAO-B) and the histone demethylase Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] This dual activity profile makes TCP and its derivatives compelling molecules for investigation in both neuroscience and oncology. The addition of a chlorophenyl group to the cyclopropane scaffold is anticipated to modulate the potency and selectivity of the compound against these targets.
This guide provides a comprehensive framework for researchers to dissect the cellular activity of this compound. We move beyond simple protocols to explain the scientific rationale behind assay selection, enabling robust characterization of the compound's effects on cell viability, direct target engagement with MAO and LSD1, and downstream cellular phenotypes.
Section 1: Understanding the Cellular Targets
A thorough understanding of the primary molecular targets is critical for designing meaningful experiments and interpreting results. This compound is predicted to interact with two key flavin-dependent amine oxidases.
Monoamine Oxidases (MAO-A & MAO-B)
Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the catabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in treating depression and anxiety disorders.[5]
-
MAO-B: Primarily metabolizes dopamine. Inhibitors of MAO-B are used in the management of Parkinson's disease.[6]
Assessing a compound's activity against both isoforms is essential to determine its selectivity and potential therapeutic application in neurology.
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a nuclear enzyme that plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[7][8] This action typically results in transcriptional repression. LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to a block in cellular differentiation.[2] Inhibition of LSD1 can reverse this effect, promoting differentiation and reducing cancer cell proliferation.[9] Given the structural similarity of LSD1's active site to that of MAOs, TCP-based compounds are potent inhibitors.[10]
Caption: Dual mechanism of action of this compound.
Section 2: Foundational Assays: Cell Viability and Cytotoxicity
Before assessing target-specific activity, it is imperative to determine the compound's effect on general cell health.[11] This step establishes a therapeutic window and distinguishes between specific anti-proliferative effects and general cytotoxicity.[12]
Rationale and Experimental Causality
A viability assay measures the overall health of a cell population, often by assessing metabolic activity.[11] Running a dose-response curve for viability over a defined period (e.g., 72 hours) allows for the calculation of an IC50 (half-maximal inhibitory concentration). This value is crucial for:
-
Selecting Concentrations for Target Assays: Subsequent experiments should ideally use concentrations at or below the viability IC50 to ensure that observed effects are due to specific target inhibition, not widespread cell death.
-
Identifying Cytotoxicity: A very potent IC50 (low nM range) might suggest an off-target cytotoxic effect, warranting further investigation.
Recommended Cell Lines
The choice of cell line should reflect the target being investigated.
| Target | Recommended Cell Line | Rationale |
| MAO-A/B | SH-SY5Y (Human Neuroblastoma) | Expresses both MAO-A and MAO-B; widely used as a neuronal model.[13] |
| MAO-A | Human Fibroblasts | Provide a good system for specifically measuring MAO-A activity.[14] |
| LSD1 | MV(4;11) or MOLM-13 (AML) | Highly dependent on LSD1 activity for maintaining an undifferentiated state.[15] |
| LSD1 | H460 (Lung Cancer) | Known to be sensitive to LSD1 inhibition.[7] |
| General | HeLa (Cervical Cancer) | A robust, common cell line for initial cytotoxicity profiling.[13] |
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.
Materials:
-
Selected adherent cell line
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
This compound, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. A typical final concentration range would be 0.01 µM to 100 µM. Include a vehicle control (DMSO-containing medium, final concentration ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measurement: Place the plate on a shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 490 nm using a microplate reader.[16]
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[17]
Caption: General workflow for determining compound IC50 via cell viability assays.
Section 3: Protocols for Quantifying MAO Inhibition
To confirm direct engagement with MAO enzymes in a cellular environment, a specific activity assay is required. Luminescent and fluorescent assays are highly sensitive and suitable for a 96-well plate format.
Principle of the Assay
Commercially available kits like the MAO-Glo™ Assay (Promega) provide a luminogenic substrate that is converted by MAO activity into luciferin.[18] A second reagent stops the MAO reaction and provides luciferase, which acts on the newly formed luciferin to produce light. The amount of light is directly proportional to MAO activity.[18] By pre-incubating cells with an inhibitor, the reduction in signal can be quantified.
Detailed Protocol: Cell-Based MAO Activity Assay
Materials:
-
SH-SY5Y cells
-
White, opaque 96-well plates suitable for luminescence
-
MAO-Glo™ Assay System or equivalent
-
Test Compound, Clorgyline (MAO-A specific inhibitor), and Selegiline (MAO-B specific inhibitor)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a white, opaque 96-well plate at a density that yields a confluent monolayer after 48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and control inhibitors (Clorgyline, Selegiline) in the assay buffer provided with the kit. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
MAO Reaction: Add the luminogenic MAO substrate to each well and incubate for the time recommended by the manufacturer (e.g., 60 minutes) at room temperature. This allows the active MAO in the cells to process the substrate.
-
Signal Development: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing luciferase reaction.[18]
-
Measurement: Incubate for 20 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 for total MAO activity.
-
By using high concentrations of the specific inhibitors Clorgyline or Selegiline, one can isolate the activity of MAO-B or MAO-A, respectively, allowing for the determination of isoform-specific IC50 values for the test compound.
Section 4: Protocols for Quantifying LSD1 Inhibition
Cellular inhibition of LSD1 is most directly confirmed by measuring the accumulation of its substrate, dimethylated H3K4 (H3K4me2).[7] This can be achieved through Western blotting or higher-throughput methods like in-cell ELISA.
Principle of the Assay
LSD1 removes methyl groups from H3K4me2. When LSD1 is inhibited by a compound like this compound, the cellular pool of H3K4me2 increases. This increase can be detected using an antibody specific to the H3K4me2 mark.
Caption: Workflow for detecting cellular LSD1 inhibition via H3K4me2 accumulation.
Detailed Protocol: Western Blotting for H3K4me2
Materials:
-
MV(4;11) or other sensitive cancer cell line
-
6-well plates
-
Test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3 (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed 1-2 million MV(4;11) cells per well in a 6-well plate. Treat with a range of concentrations of the test compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 48-72 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-H3K4me2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to confirm equal loading.
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for H3K4me2 and Total H3.
-
Normalize the H3K4me2 signal to the Total H3 signal for each lane.
-
Calculate the fold-change in normalized H3K4me2 signal relative to the vehicle control. A dose-dependent increase confirms LSD1 inhibition.
Section 5: Assessing Downstream Phenotypic Effects
The ultimate goal of inhibiting LSD1 in cancer cells is to induce differentiation and halt proliferation. These effects often manifest over a longer period than acute cytotoxicity.[7]
Rationale for Long-Term Assays
LSD1 inhibition does not typically cause rapid, widespread cell death.[15] Instead, it triggers a change in the cell's transcriptional program, leading to a slower growth rate or differentiation. Therefore, a standard 72-hour viability assay may not capture the full anti-proliferative potential of the compound. An extended assay of 6 days or more is often required.[7]
Protocol: 6-Day Cell Proliferation Assay
This protocol uses a resazurin-based reagent (e.g., CellTiter-Blue), which is a stable and non-toxic alternative to MTT for longer-term studies.
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 1,000-2,000 cells/well) in a 96-well plate to allow room for growth over 6 days.
-
Compound Treatment: Treat cells with a serial dilution of the compound as described in the MTT assay protocol.
-
Incubation and Re-feeding: Incubate the plates for 6 days. On day 3, perform a half-medium change, replacing 50 µL of old medium with 50 µL of fresh medium containing the compound at the original concentration to replenish nutrients.
-
Measurement: On day 6, add the resazurin-based viability reagent according to the manufacturer's instructions. Incubate for 1-4 hours and measure fluorescence (typically ~560nm Ex / 590nm Em).
-
Data Analysis: Calculate the IC50 as described for the MTT assay. This value represents the Growth Inhibition 50 (GI50) and can be compared to the 72-hour viability IC50 to understand the compound's cytostatic versus cytotoxic effects.
Summary & Best Practices
Characterizing a dual-target inhibitor like this compound requires a multi-faceted approach.
| Assay Type | Purpose | Key Output |
| MTT / Viability (72h) | Assess acute cytotoxicity and set concentration ranges. | Viability IC50 |
| MAO-Glo™ Assay | Quantify direct inhibition of MAO-A and MAO-B in cells. | MAO-A/B IC50 |
| Western Blot for H3K4me2 | Confirm target engagement with LSD1 in cells. | Fold-change in H3K4me2 |
| Proliferation Assay (6-Day) | Measure long-term cytostatic/anti-proliferative effects. | Growth Inhibition GI50 |
By following this structured workflow—from foundational viability assessment to specific target engagement and downstream phenotypic analysis—researchers can build a comprehensive and reliable cellular profile for this compound, paving the way for its further development in either neuroscience or oncology.
References
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Cole, P. A. (2015). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 512, 135-150. Available at: [Link]
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Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30736–30750. Available at: [Link]
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Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. Available at: [Link]
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EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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Goodwin, C. M., et al. (2015). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of Visualized Experiments, (103), 53152. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available at: [Link]
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Wang, H., et al. (2024). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]
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Bal-Price, A., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease, 44(3), 738-746. Available at: [Link]
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Binda, C., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of the American Chemical Society, 132(30), 6827-6833. Available at: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
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BPS Bioscience. (n.d.). LSD1 (KDM1A) Chemiluminescent Assay Kit. Available at: [Link]
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Ge, J., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(33), 8817-8825. Available at: [Link]
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Men, T., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences, 22(16), 8569. Available at: [Link]
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Geng, Y., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules, 28(4), 1792. Available at: [Link]
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ResearchGate. (2019). How do I calculate IC50 of a drug towards OCI AML2 cell line?. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Available at: [Link]
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Fiedorowicz, J. G., & Swartz, K. L. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. The American Journal of Psychiatry, 177(6), 494-504. Available at: [Link]
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Mohammad, H. P., et al. (2016). LSD1: biologic roles and therapeutic targeting. Epigenomics, 8(8), 1115-1130. Available at: [Link]
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Valente, S., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 13, 1099811. Available at: [Link]
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Application Notes and Protocols for 2-(4-Chlorophenyl)cyclopropan-1-amine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Epigenetic and Neurotransmitter Regulation in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging therapeutic strategies are exploring beyond traditional targets to address the complex underlying pathologies. 2-(4-Chlorophenyl)cyclopropan-1-amine, a structural analog of tranylcypromine, represents a class of small molecules with significant potential for neuroprotective intervention. Its therapeutic promise lies in its dual-inhibitory action on two key enzyme families: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).
Monoamine oxidases are critical in the metabolism of monoamine neurotransmitters.[1] Their inhibition can increase the availability of crucial neurotransmitters like serotonin and dopamine, offering symptomatic relief.[2] More profoundly, this compound is predicted to be a potent inhibitor of LSD1, a histone demethylase that plays a pivotal role in epigenetic regulation.[3][4] Dysregulation of LSD1 has been implicated in the pathogenesis of neurodegenerative disorders, including tauopathies.[3] Inhibition of LSD1 can promote neuroprotective pathways, such as autophagy, which is essential for clearing aggregated proteins—a hallmark of many of these diseases.[5][6]
These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in established in vitro and in vivo models of neurodegenerative disease. The protocols are designed to be self-validating, with clear explanations of the scientific rationale behind each experimental step.
Mechanism of Action: A Dual Approach to Neuroprotection
The therapeutic potential of this compound is rooted in its ability to modulate two distinct but interconnected pathways implicated in neurodegeneration:
-
Monoamine Oxidase (MAO) Inhibition: As a structural analog of tranylcypromine, this compound is expected to act as a nonselective and irreversible inhibitor of both MAO-A and MAO-B.[2] This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters, which can have both antidepressant and neuroprotective effects.[7][8]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a key epigenetic regulator that removes methyl groups from histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[9] By inhibiting LSD1, this compound can induce changes in gene expression that favor neuronal survival and function.[10] A significant consequence of LSD1 inhibition is the induction of autophagy, a cellular process responsible for the degradation of damaged organelles and misfolded proteins.[5][6] This is particularly relevant for neurodegenerative diseases characterized by the accumulation of protein aggregates, such as amyloid-β and tau in Alzheimer's disease.
Figure 1: Proposed dual mechanism of action for this compound.
Part 1: In Vitro Application Notes and Protocols
In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of neuroprotection conferred by this compound.
Assessing Neuroprotective Effects in a Model of Alzheimer's Disease
This protocol utilizes primary cortical neurons challenged with amyloid-β (Aβ) oligomers to mimic an aspect of Alzheimer's pathology.[7]
Experimental Workflow:
Figure 2: Workflow for assessing neuroprotection in an in vitro Alzheimer's model.
Detailed Protocol:
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from E15-E18 mouse or rat embryos following established and ethically approved protocols.
-
Plate dissociated neurons on poly-D-lysine coated plates at a suitable density.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX.[7]
-
-
Preparation of Aβ(1-42) Oligomers:
-
Synthesize or purchase high-quality Aβ(1-42) peptides.
-
Prepare oligomeric Aβ by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in serum-free media and incubate at 4°C for 24 hours to allow for oligomer formation.
-
-
Treatment and Challenge:
-
After 5-7 days in vitro, pre-treat neuronal cultures with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Introduce Aβ(1-42) oligomers to the cultures at a final concentration known to induce neurotoxicity (e.g., 100 nM).[7]
-
Include appropriate controls: vehicle-only, compound-only, and Aβ-only.
-
-
Endpoint Analysis (24-48 hours post-challenge):
-
Cell Viability:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Quantifies lactate dehydrogenase release from damaged cells.
-
-
Apoptosis Assessment:
-
Caspase-3/7 Activity Assay: A luminescent or fluorescent assay to measure apoptosis.
-
Immunocytochemistry: Stain for cleaved caspase-3 and counterstain with a neuronal marker (e.g., NeuN or β-III-tubulin) and DAPI for nuclear morphology.
-
-
Neurite Outgrowth Analysis:
-
Capture images using high-content imaging systems.
-
Quantify neurite length and branching using software like ImageJ or specialized analysis platforms.
-
-
Data Presentation:
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | Average Neurite Length (µm) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 150 ± 10 |
| Aβ(1-42) only | 55 ± 7 | 3.5 ± 0.4 | 70 ± 8 |
| Aβ + Compound (100 nM) | 75 ± 6 | 2.2 ± 0.3 | 110 ± 9 |
| Aβ + Compound (1 µM) | 90 ± 5 | 1.5 ± 0.2 | 135 ± 11 |
Fictional data for illustrative purposes.
Investigating Anti-inflammatory Properties in a Microglial Model
This protocol assesses the ability of this compound to suppress neuroinflammation, a key component of neurodegenerative diseases.[11][12]
Detailed Protocol:
-
Cell Culture:
-
Culture BV2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
-
Treatment and Stimulation:
-
Pre-treat cells with this compound (e.g., 100 nM to 20 µM) for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[12]
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production (24 hours):
-
Measure nitrite levels in the culture supernatant using the Griess reagent.
-
-
Pro-inflammatory Cytokine Release (6-24 hours):
-
Quantify levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA or multiplex bead-based assays.
-
-
Gene Expression Analysis (4-6 hours):
-
Extract RNA and perform qRT-PCR to measure the expression of inflammatory genes such as Nos2, Tnf, Il6, and Il1b.
-
-
Part 2: In Vivo Application Notes and Protocols
In vivo models are crucial for evaluating the systemic effects, bioavailability, and therapeutic efficacy of this compound in a complex biological system.
Efficacy in the MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established neurotoxin-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[13][14]
Experimental Workflow:
Figure 3: Workflow for assessing efficacy in the MPTP mouse model of Parkinson's disease.
Detailed Protocol:
-
Animals and Housing:
-
Use adult male C57BL/6 mice, as they are susceptible to MPTP-induced neurotoxicity.
-
House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
MPTP Administration:
-
Sub-acute Regimen: Administer MPTP-HCl (e.g., 20-30 mg/kg, intraperitoneally) once daily for 5 consecutive days.
-
Safety Precautions: MPTP is a neurotoxin. Handle with extreme care in a certified chemical fume hood, and use appropriate personal protective equipment.
-
-
Compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Administer the compound via a chosen route (e.g., intraperitoneal injection, oral gavage) at various doses. The treatment can be prophylactic (starting before MPTP), co-administered, or therapeutic (starting after MPTP).
-
-
Behavioral Assessment (7-14 days after the last MPTP injection):
-
Rotarod Test: Assesses motor coordination and balance.
-
Pole Test: Measures bradykinesia.
-
Open Field Test: Evaluates general locomotor activity.
-
-
Post-mortem Analysis (after behavioral testing):
-
Immunohistochemistry:
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Cryosection or prepare paraffin-embedded sections of the brain.
-
Stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Perform stereological cell counting to quantify neuronal loss.
-
-
Neurochemistry:
-
Dissect the striatum from fresh brain tissue.
-
Measure levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Presentation:
| Treatment Group | Rotarod Latency (s) | TH+ Neurons in SNc (cells/mm²) | Striatal Dopamine (ng/mg tissue) |
| Vehicle + Saline | 180 ± 15 | 8000 ± 500 | 15.0 ± 1.2 |
| Vehicle + MPTP | 60 ± 10 | 4200 ± 450 | 6.5 ± 0.8 |
| Compound (10 mg/kg) + MPTP | 120 ± 12 | 6500 ± 550 | 11.2 ± 1.0 |
Fictional data for illustrative purposes.
Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
Transgenic models like the 5xFAD mouse, which expresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, are valuable for studying amyloid pathology and cognitive deficits.
Detailed Protocol:
-
Animals and Treatment:
-
Use 5xFAD transgenic mice and wild-type littermates as controls.
-
Begin chronic administration of this compound at an early pathological stage (e.g., 3-4 months of age) for a period of 3-6 months.
-
-
Cognitive Assessment:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-Maze or Novel Object Recognition: Evaluates working memory and recognition memory.
-
-
Post-mortem Brain Analysis:
-
Amyloid Plaque Load:
-
Stain brain sections with Thioflavin S or perform immunohistochemistry with anti-Aβ antibodies (e.g., 6E10).
-
Quantify plaque number and area in the cortex and hippocampus.
-
-
Neuroinflammation:
-
Perform immunohistochemistry for microglial (Iba1) and astrocytic (GFAP) markers.
-
-
Synaptic Density:
-
Stain for synaptic markers like synaptophysin or PSD-95 and quantify their expression levels.
-
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in neurodegenerative disease models. By systematically assessing its neuroprotective, anti-inflammatory, and autophagy-inducing properties, researchers can build a comprehensive understanding of its therapeutic potential. The dual mechanism of MAO and LSD1 inhibition positions this compound as a promising candidate for further investigation in the pursuit of novel treatments for Alzheimer's, Parkinson's, and related disorders.
References
- Bolognin, S., et al. (2019). A new 3D cell culture model for the investigation of human prion disease.
-
Ambrosio, S., & Majello, B. (2018). Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases. Journal of Experimental Neuroscience, 12, 1179069518765743. [Link]
- Ambrosio, S., Saccà, C. D., Amente, S., Paladino, S., Lania, L., & Majello, B. (2017).
- Caraci, F., et al. (2015). Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. European Journal of Pharmacology, 764, 197-205.
-
Christopher, M. A., et al. (2020). The inhibition of LSD1 via sequestration contributes to tau-mediated neurodegeneration. Proceedings of the National Academy of Sciences, 117(46), 29133-29143. [Link]
- Fernagut, P. O., & Chesselet, M. F. (2007). Animal models of Parkinson's disease progression. Journal of Parkinson's disease, 1(1), 3–15.
- Gooden, D. M., et al. (2011). Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation. ACS Chemical Neuroscience, 2(11), 663-670.
-
Li, Y., et al. (2022). Biological and therapeutic role of LSD1 in Alzheimer's diseases. Frontiers in Pharmacology, 13, 986641. [Link]
-
Wikipedia contributors. (2024, January 10). Tranylcypromine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Merck. (n.d.). Small Molecules for Neurodegeneration Applications. Retrieved January 21, 2026, from [Link]
- Matveychuk, D., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD.
- Pieper, A. A., et al. (2023). Pharmacologic reversal of advanced Alzheimer's disease in mice and identification of potential therapeutic nodes in human brain. Cell Reports Medicine, 4(12), 101321.
- Kim, H. J., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928.
-
Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]
-
Charles River Laboratories. (n.d.). Parkinson's Disease Studies. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Animal models used (A) and protocols for the induction of Parkinson's... Retrieved January 21, 2026, from [Link]
- Hino, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of the American Chemical Society, 132(31), 10842-10844.
-
Transpharmation. (n.d.). Alzheimer's Disease | Preclinical Neuroscience. Retrieved January 21, 2026, from [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved January 21, 2026, from [Link]
-
Merck. (n.d.). Monoamine Oxygenase (MAO) Inhibitors. Retrieved January 21, 2026, from [Link]
-
Cummings, J., et al. (2024). Alzheimer's disease drug development pipeline: 2024. Alzheimer's & Dementia, 20(4), 2269-2280. [Link]
- Shekari, A., & Fahnestock, M. (2021). Cholinergic neurodegeneration in Alzheimer disease mouse models. Handbook of Clinical Neurology, 182, 191-209.
- Bagad, M., et al. (2013). Alzheimer's Disease: Models and Molecular Mechanisms Informing Disease and Treatments. International Journal of Molecular Sciences, 24(11), 9319.
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
-
Inotiv. (n.d.). Parkinson's Disease. Retrieved January 21, 2026, from [Link]
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- 11. 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Enhancing Potency through Derivatization of 2-(4-Chlorophenyl)cyclopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-Arylcyclopropan-1-amine Scaffold
The trans-2-phenylcyclopropan-1-amine (tranylcypromine) scaffold is a well-established pharmacophore, known for its inhibitory activity against monoamine oxidases (MAOs) and, more recently, lysine-specific demethylase 1 (LSD1).[1][2] These enzymes play critical roles in neurotransmitter regulation and epigenetic modulation, respectively, making them key targets for the treatment of neurological disorders and various cancers.[1][2] The incorporation of a chloro-substituent at the para-position of the phenyl ring, yielding 2-(4-Chlorophenyl)cyclopropan-1-amine, offers a strategic starting point for further derivatization to enhance potency and selectivity. This document provides a detailed guide to the derivatization of this core scaffold, focusing on N-acylation and N-alkylation strategies to improve inhibitory activity against LSD1 and MAOs.
Rationale for Derivatization: Targeting the Amine Moiety
The primary amine of this compound is a key site for chemical modification. Derivatization at this position can significantly impact the compound's interaction with the target enzyme's active site, leading to improved potency and selectivity.
-
N-Acylation: Introducing an acyl group can introduce new hydrogen bond donors and acceptors, as well as steric bulk, which can be tailored to fit the specific contours of the enzyme's binding pocket. This strategy has been successfully employed to develop potent enzyme inhibitors.
-
N-Alkylation: The addition of alkyl or substituted alkyl chains can explore hydrophobic pockets within the active site, potentially increasing binding affinity. Furthermore, the introduction of specific functional groups on the alkyl chain can create additional interactions with the target protein.
The goal of these modifications is to optimize the structure-activity relationship (SAR), leading to the identification of derivatives with superior therapeutic potential.
Derivatization Strategies and Structure-Activity Relationships (SAR)
Systematic derivatization of the this compound core allows for a thorough exploration of the SAR. The following sections outline key derivatization pathways and the expected impact on biological activity.
N-Acylation: Exploring Amide Derivatives
The conversion of the primary amine to an amide via acylation is a facile and effective method for generating a diverse library of derivatives.
Caption: Workflow for N-alkylation via reductive amination.
SAR Insights for N-Alkyl Derivatives:
-
Small Alkyl Groups: N-methylation and N-ethylation can provide a baseline for understanding the steric tolerance of the active site.
-
Bulky Alkyl Groups: Larger alkyl groups, such as isopropyl or cyclohexyl, can probe the extent of hydrophobic pockets.
-
Substituted Alkyl Chains: Introducing functional groups like hydroxyl, ether, or additional amine moieties on the alkyl chain can create new interactions and modulate properties like solubility.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of derivatized this compound.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol outlines a one-pot reductive amination procedure using sodium triacetoxyborohydride. [3][4] Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkyl derivative.
Protocol 3: In Vitro LSD1 Demethylase Activity Assay (Peroxidase-Coupled)
This assay measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction. [3] Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (derivatives of this compound)
-
96-well microplate (black, clear bottom)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions and recombinant LSD1 enzyme.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add the HRP and Amplex Red reagent to the wells.
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 4: In Vitro MAO-A and MAO-B Inhibition Assay
This fluorometric assay measures the activity of MAO-A and MAO-B using a suitable substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (or another suitable fluorogenic substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds
-
96-well microplate (black)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In separate wells of a 96-well plate, add the test compound dilutions and either MAO-A or MAO-B enzyme.
-
Pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37 °C for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline (excitation ~310 nm, emission ~400 nm).
-
Determine the IC50 values for each compound against both MAO-A and MAO-B to assess potency and selectivity.
Data Presentation: Summarizing Potency and Selectivity
The results from the in vitro assays should be compiled into a clear and concise table to facilitate comparison and SAR analysis.
| Compound ID | R-Group (Acyl/Alkyl) | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| Parent | -H | >50 | 15.2 | 1.8 | 0.12 |
| AC-01 | -C(O)Ph | 5.6 | 8.9 | 0.5 | 0.06 |
| AC-02 | -C(O)CH3 | 25.1 | 12.5 | 1.2 | 0.10 |
| AL-01 | -CH2Ph | 2.1 | 4.3 | 0.2 | 0.05 |
| AL-02 | -CH3 | 35.8 | 18.1 | 2.5 | 0.14 |
| ... | ... | ... | ... | ... | ... |
| (Note: Data presented are hypothetical and for illustrative purposes only. Actual values will be determined experimentally.) |
Conclusion and Future Directions
The derivatization of this compound at the primary amine offers a promising strategy for the development of potent and selective inhibitors of LSD1 and MAOs. The protocols outlined in this document provide a robust framework for the synthesis of N-acyl and N-alkyl derivatives and their subsequent biological evaluation. Through systematic exploration of the structure-activity relationships, it is possible to identify lead compounds with enhanced therapeutic potential for the treatment of cancer and neurological disorders. Future work should focus on optimizing the pharmacokinetic properties of the most potent derivatives to advance them towards in vivo studies.
References
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Ueda, R., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(31), 6494-6503. [Link]
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Binda, C., et al. (2011). Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. Journal of the American Chemical Society, 133(48), 19302-19305. [Link]
-
Magyar, K., & Szebeni, G. (2003). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Neurochemical research, 28(1), 125-130. [Link]
-
Sperzel, L., et al. (2019). Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. Journal of Medicinal Chemistry, 62(1), 349-363. [Link]
-
Suzuki, T., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Computational and structural biotechnology journal, 9, e201402002. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Sato, S., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1485-1492. [Link]
-
Chandrashekharappa, S., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. [Link]
-
Wallace, O. B., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][5][6]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
-
Chimenti, F., et al. (2013). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 14(12), 23536-23566. [Link]
-
Sharma, T., & Shankhdhar, D. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054. [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-89). John Wiley & Sons, Inc. [Link]
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Application Notes & Protocols: Enantiomeric Excess Determination of 2-(4-Chlorophenyl)cyclopropan-1-amine
Abstract
This comprehensive guide provides detailed methodologies for the determination of enantiomeric excess (ee) for 2-(4-Chlorophenyl)cyclopropan-1-amine, a critical chiral building block in modern drug discovery. The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart metabolic stability, conformational rigidity, and improved potency.[1] Given that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, the accurate quantification of enantiomeric purity is a cornerstone of synthesis, quality control, and regulatory compliance.[2][3] This document details three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers, scientists, and drug development professionals with the foundational principles and step-by-step protocols required for reliable and accurate analysis.
Introduction: The Significance of Chirality in Cyclopropylamines
This compound contains two stereogenic centers, making it a chiral molecule existing as a pair of enantiomers. This structure is a key pharmacophore found in various biologically active compounds, including inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which are targets for treating central nervous system disorders and cancers.[4] The precise three-dimensional arrangement of atoms is paramount to a molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects.
The fundamental challenge in analyzing enantiomers is that they possess identical physical properties (e.g., boiling point, solubility, spectral data) in an achiral environment. To determine the enantiomeric excess—a measure of the purity of one enantiomer relative to the other—we must introduce a chiral environment or reagent to induce distinguishable signals or separation. This guide explores the practical application of this principle.
Core Methodologies for Enantiomeric Analysis
The determination of enantiomeric excess relies on creating a diastereomeric relationship between the enantiomers, either transiently or through covalent bonding. This is because diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques.[5] The three primary methods covered are:
-
Chiral Chromatography (HPLC & GC): Utilizes a chiral stationary phase (CSP) to create transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times and physical separation.[6]
-
NMR Spectroscopy: Employs a chiral derivatizing agent (CDA) to form stable diastereomers or a chiral solvating agent (CSA) to form transient diastereomeric complexes, resulting in chemically distinct and resolvable signals in the NMR spectrum.[5][7][8]
Figure 1: General workflow for the determination of enantiomeric excess.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric separations due to its versatility, accuracy, and scalability.[2] The direct approach, using a Chiral Stationary Phase (CSP), is preferred for its simplicity and reliability.[6]
Principle of Separation
The core of this method is the CSP, which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). As the racemic analyte passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column, thus achieving separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including amines.[3]
Figure 2: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Experimental Protocol
Causality Behind Choices:
-
Column: Polysaccharide-based columns like Chiralpak® series are chosen for their proven success with aromatic and amine-containing compounds.
-
Mobile Phase: A normal-phase system (alkane/alcohol) is often the first choice for screening. For a basic analyte like a primary amine, peak shape can be poor due to interactions with residual acidic silanols on the silica support. Adding a small amount of a basic additive, such as diethylamine (DEA), is critical to saturate these sites, preventing peak tailing and improving resolution.
Instrumentation and Conditions:
| Parameter | Normal Phase Conditions | Rationale |
| HPLC System | Standard LC system with isocratic pump, autosampler, column thermostat, and UV detector. | Standard instrumentation is sufficient. |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) | A versatile column with high success rates for amines. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | Hexane/IPA provides good solvating power. DEA is essential to ensure good peak shape for the basic amine. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Provides reproducible retention times. Temperature can be optimized to improve resolution. |
| Detection | UV at 230 nm | The chlorophenyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.
Data Analysis:
-
Identify and integrate the two peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ |Peak Area₁ - Peak Area₂| / (Peak Area₁ + Peak Area₂) ] x 100
-
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. For primary amines, derivatization is typically required to reduce polarity, improve thermal stability, and enhance chromatographic performance.
Principle of Separation
Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative (e.g., Chirasil-β-Dex).[9][10] The analyte, after derivatization, interacts with the chiral cavities of the cyclodextrin, leading to differential retention and separation of the enantiomers.
Experimental Protocol
Causality Behind Choices:
-
Derivatization: The primary amine group is highly polar and can cause significant peak tailing on GC columns. Converting it to a less polar trifluoroacetamide derivative with trifluoroacetic anhydride (TFAA) makes the analyte more volatile and less prone to undesirable column interactions, resulting in sharp, symmetrical peaks.
-
Column: Cyclodextrin-based CSPs are well-established for their excellent enantioselective capabilities for a wide variety of derivatized chiral compounds.[11]
Step 1: Derivatization to N-trifluoroacetamide
-
Dissolve ~1 mg of the amine sample in 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool to room temperature. The sample is now ready for GC analysis. The reaction should be quantitative, ensuring the diastereomeric ratio reflects the enantiomeric ratio.
Instrumentation and Conditions:
| Parameter | GC Conditions | Rationale |
| GC System | Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID). | FID provides excellent sensitivity for carbon-containing compounds. |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A cyclodextrin-based column designed for chiral separations. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Detector Temp. | 270 °C | Prevents condensation of the analyte in the detector. |
| Oven Program | Start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min. | A temperature ramp is necessary to ensure good separation and reasonable analysis time. |
| Injection | 1 µL, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks. |
Data Analysis: Calculate the enantiomeric excess (ee) using the integrated peak areas from the GC chromatogram, using the same formula as in the HPLC method.
Method 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess without requiring chromatographic separation.[8] The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) within the NMR tube.
Principle of Analysis
In a standard (achiral) solvent, the ¹H NMR spectra of two enantiomers are identical. By adding a chiral solvating agent (CSA), a pure enantiomer of another molecule, transient diastereomeric complexes are formed through weak, non-covalent interactions (e.g., hydrogen bonding, π-stacking).[7][12] These diastereomeric complexes exist in a fast equilibrium with the free species, and the differing magnetic environments cause at least one pair of corresponding proton signals for the two enantiomers to appear at slightly different chemical shifts (a phenomenon called anisochrony). The ratio of the integrals of these resolved signals directly reflects the enantiomeric ratio of the analyte.[12]
Figure 3: Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) for NMR analysis.
Experimental Protocol
Causality Behind Choices:
-
Chiral Solvating Agent: (R)-1,1'-Bi-2-naphthol ((R)-BINOL) is an effective CSA for primary amines. Its hydroxyl groups can form hydrogen bonds with the amine, and the large aromatic system provides a strong anisotropic effect, which is key to inducing observable chemical shift differences.
-
Spectrometer Field Strength: A higher field spectrometer (≥400 MHz) is recommended to maximize the separation between the diastereotopic signals, which can often be small.[5]
Instrumentation and Reagents:
| Parameter | Specification |
| NMR System | 400 MHz (or higher) NMR Spectrometer |
| Chiral Agent | (R)-1,1'-Bi-2-naphthol ((R)-BINOL) |
| Solvent | Chloroform-d (CDCl₃) |
| Analyte | This compound (~5-10 mg) |
Procedure:
-
Accurately weigh approximately 10 mg of the amine analyte into a clean, dry NMR tube.
-
Add 1.0 to 1.2 molar equivalents of the chiral solvating agent, (R)-BINOL. Using a slight excess of the CSA can help ensure all analyte molecules are complexed.
-
Add ~0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and shake gently for 30 seconds to ensure complete dissolution and complexation.[7]
-
Acquire a standard high-resolution ¹H NMR spectrum.
Data Analysis:
-
Carefully examine the resulting spectrum. Identify a proton on the analyte (e.g., one of the cyclopropyl protons) that shows baseline resolution into two distinct signals.
-
Integrate both signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess (ee) using the integral values:
-
ee (%) = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100
-
Method Comparison Summary
The choice of method depends on factors such as available instrumentation, required sensitivity, sample throughput, and the stage of the research or development process.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Physical Separation | Physical Separation | Spectral Distinction |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg) |
| Sample Prep. | Simple dissolution | Derivatization required | Simple dissolution |
| Analysis Time | 10-30 min per sample | 15-40 min per sample | 5-10 min per sample |
| Development Cost | Moderate (column screening) | Moderate (column screening) | Low (if agent is known) |
| Destructive? | Yes | Yes | No (sample can be recovered) |
| Best For | Routine QC, preparative separation, high accuracy | Trace analysis, high resolution | Rapid screening, mechanistic studies |
References
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
St. Gelais, A. T., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
ResearchGate. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Fiori, M. A., & Fessner, W. D. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
-
El-Aneed, A., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia. [Link]
-
El-Aneed, A., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(3), 103-111. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex Guide. [Link]
-
Kumar, P., & Dubey, S. K. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. [Link]
-
Taly, Y. F., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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Application Notes and Protocols for 2-(4-Chlorophenyl)cyclopropan-1-amine in Drug Discovery
Abstract
The 2-phenylcyclopropylamine scaffold represents a quintessential "privileged structure" in medicinal chemistry, capable of interacting with multiple, distinct biological targets. Its journey began with the development of tranylcypromine, a non-selective monoamine oxidase (MAO) inhibitor used clinically for depression.[1][2] More recently, this same chemical motif has been repurposed as a highly effective covalent "warhead" for the mechanism-based inactivation of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator implicated in numerous cancers.[3][4] 2-(4-Chlorophenyl)cyclopropan-1-amine, a key analog of tranylcypromine, exemplifies the strategic chemical modifications employed to enhance potency and modulate selectivity for these FAD-dependent enzymes. This guide provides an in-depth exploration of the scientific rationale, key structure-activity relationships, and detailed experimental protocols for leveraging this compound as a powerful tool in modern drug discovery programs targeting FAD-dependent amine oxidases.
Section 1: Foundational Concepts: The 2-Phenylcyclopropylamine Scaffold
The utility of the 2-phenylcyclopropylamine core lies in its unique strained-ring chemistry, which enables it to act as a mechanism-based inactivator of a specific class of enzymes.
Mechanism of Irreversible Inhibition
The cyclopropylamine moiety is not merely a structural placeholder; it is a reactive functional group that hijacks the enzyme's own catalytic cycle. The process is initiated by a single-electron transfer from the amine nitrogen to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This oxidation leads to the formation of a highly reactive cyclopropylaminyl radical cation, which rapidly undergoes homolytic cleavage of a carbon-carbon bond within the strained three-membered ring. The resulting radical intermediate then forms an irreversible covalent bond with the N5 or C4a atom of the FAD cofactor, permanently inactivating the enzyme.[5][6] This mechanism-based inactivation is a hallmark of this class of compounds, leading to potent and durable target inhibition.
Caption: Mechanism of FAD-dependent enzyme inactivation.
Key Biological Targets: MAO vs. LSD1
The 2-phenylcyclopropylamine scaffold has been successfully employed to target two major families of FAD-dependent amine oxidases that share structural homology in their catalytic domains.[4] Understanding the distinct functions of these targets is critical for designing selective inhibitors and predicting therapeutic outcomes.
| Feature | Monoamine Oxidase (MAO-A/B) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) |
| Primary Function | Catalyzes the oxidative deamination of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine).[7] | Removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key epigenetic modification.[3][4] |
| Cellular Location | Outer mitochondrial membrane. | Primarily in the nucleus as part of transcriptional co-repressor complexes. |
| Physiological Role | Regulation of mood, emotion, and motor control. | Transcriptional repression, regulation of gene expression, maintenance of cellular identity.[8] |
| Disease Relevance | Depression, anxiety, Parkinson's disease.[1] | Overexpressed in numerous cancers, including acute myeloid leukemia, small-cell lung cancer, and prostate cancer.[9][10] |
The challenge and opportunity in drug discovery lie in tuning the structure of the inhibitor to achieve selectivity for one target family over the other, thereby minimizing off-target effects. For instance, an anti-cancer agent targeting LSD1 should ideally have minimal activity against MAO-A and MAO-B to avoid neuropsychiatric side effects.[3]
Section 2: The Role of the para-Chloro Substitution
The development of this compound from its parent, tranylcypromine, is a classic example of medicinal chemistry optimization. The addition of a single chlorine atom profoundly impacts the molecule's properties.
Rationale for Analog Synthesis
The primary goals for modifying the tranylcypromine scaffold are to:
-
Enhance Potency: Increase the affinity and/or inactivation rate for the target enzyme (e.g., LSD1).
-
Improve Selectivity: Differentiate between LSD1 and its close homologs MAO-A and MAO-B.
-
Optimize Pharmacokinetics: Tune properties like solubility, metabolic stability, and cell permeability to create a viable drug candidate.[10][11]
Structure-Activity Relationship (SAR) Insights
The placement of a halogen, such as chlorine, at the para-position of the phenyl ring is a common and effective strategy. Studies have shown that introducing an electron-withdrawing group at this position can significantly enhance inhibitory activity against LSD1.[9] While the precise mechanism is complex, this substitution can influence the electronic properties of the entire molecule, potentially affecting its binding orientation in the active site and the energetics of the single-electron transfer required for inactivation. Research on a wide range of cis- and trans-PCPA derivatives confirmed that a 4-bromo substitution (electronically similar to 4-chloro) provided a several-fold increase in inhibitory activity against both LSD1 and LSD2 compared to the unsubstituted parent compound, establishing it as a strong scaffold for further derivatization.[4][9]
The Criticality of Stereochemistry
The 2-phenylcyclopropylamine structure contains two stereocenters, leading to four possible stereoisomers. The relative orientation of the phenyl and amine groups (cis or trans) and the absolute configuration of each chiral carbon are critical determinants of biological activity.
-
trans vs. cis Isomers: For LSD1 inhibition, the trans diastereomer is consistently found to be significantly more potent than the corresponding cis isomer.[9] This is attributed to the specific geometry of the LSD1 active site, which better accommodates the spatial arrangement of the trans configuration for optimal interaction with the FAD cofactor and surrounding residues.
-
Enantiomers: The two enantiomers of the trans isomer, (1R,2S) and (1S,2R), often exhibit different potencies. For tranylcypromine itself, the (+)-(1R,2S) enantiomer is the more potent MAO inhibitor.[12] Enantioselective synthesis is therefore a crucial step in developing optimized drug candidates to ensure that the final product contains only the most active and safest stereoisomer.[13]
Available Stereoisomers of this compound:
| Compound Name | Stereochemistry | CAS Number |
| (±)-trans-2-(4-Chlorophenyl)cyclopropan-1-amine | Racemic trans | 131844-31-0[14] |
| (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine | Enantiopure trans | 209738-22-7[15] |
| (±)-cis-2-(4-Chlorophenyl)cyclopropan-1-amine | Racemic cis | N/A |
| (1S,2S)-cis-2-(4-Chlorophenyl)cyclopropan-1-amine | Enantiopure cis | 39236209[16] |
Section 3: Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of this compound and its analogs.
Protocol: Synthesis of (±)-trans-2-(4-Chlorophenyl)cyclopropan-1-amine
This protocol describes a common synthetic route starting from 4-chlorostyrene, proceeding through a cyclopropanated ester intermediate, and culminating in the formation of the target amine via a Curtius rearrangement.[5][13]
Caption: General synthetic workflow for 2-phenylcyclopropylamine analogs.
Step 1: Cyclopropanation
-
Rationale: This step constructs the core cyclopropane ring. Using a chiral catalyst can achieve enantioselectivity if desired.
-
Procedure:
-
To a solution of 4-chlorostyrene (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the catalyst (e.g., a rhodium or copper complex).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) to the reaction mixture at room temperature over several hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to yield ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate.
-
Step 2: Saponification
-
Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is the precursor for the Curtius rearrangement.
-
Procedure:
-
Dissolve the ester from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, acidify with concentrated HCl to pH ~2, and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to yield 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid.
-
Step 3: Curtius Rearrangement & Boc Protection
-
Rationale: The Curtius rearrangement converts the carboxylic acid into an isocyanate, which is then trapped with an alcohol (e.g., tert-butanol) to form a stable, protected amine (Boc-carbamate).
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and heat the mixture to 80-90 °C.
-
After the evolution of N₂ gas ceases, add tert-butanol (2.0 eq) and continue heating for 12-16 hours.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, and purify by column chromatography to obtain the Boc-protected amine.
-
Step 4: Deprotection
-
Rationale: The final step removes the Boc protecting group to yield the free amine, which is isolated as a stable hydrochloride salt.[5]
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous dioxane or dichloromethane.
-
Add a solution of 4 M HCl in dioxane (5-10 eq) and stir at room temperature for 1-4 hours.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of trans-2-(4-Chlorophenyl)cyclopropan-1-amine.
-
Protocol: In Vitro LSD1 Inhibition Assay (Amplex Red)
This is a coupled-enzyme fluorescence assay that measures hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction.
Caption: Workflow for the coupled LSD1 fluorescence assay.
-
Rationale: The amount of fluorescent resorufin produced is directly proportional to the amount of H₂O₂ generated, and thus to LSD1 activity. An inhibitor will reduce the rate of fluorescence generation.
-
Procedure:
-
Prepare Reagents: LSD1 enzyme, H3K4me2 peptide substrate, Horseradish Peroxidase (HRP), Amplex Red reagent, and the test inhibitor (this compound) dissolved in DMSO.
-
Pre-incubation (Critical for Irreversible Inhibitors): In a 96-well plate, mix LSD1 enzyme with varying concentrations of the inhibitor in assay buffer. Incubate for a set period (e.g., 30 minutes) at room temperature. This step is crucial to allow for time-dependent inactivation to occur.
-
Initiate Reaction: Add a solution containing the H3K4me2 peptide substrate, HRP, and Amplex Red to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) kinetically over 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cellular Target Engagement via Western Blot
-
Rationale: A direct measure of a compound's ability to inhibit LSD1 in a cellular context is to quantify the accumulation of its substrate, H3K4me2.[17]
-
Procedure:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MV4-11, an AML cell line) and allow cells to adhere or reach logarithmic growth. Treat the cells with increasing concentrations of this compound for 24-72 hours.
-
Histone Extraction: Harvest the cells and perform a histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of histone protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for H3K4me2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane with an antibody for total Histone H3 as a loading control. Quantify the band intensities using densitometry software. An increase in the ratio of H3K4me2 to total H3 indicates successful target engagement.
-
Section 4: Data Interpretation and Application
Comparative Potency Data
The ultimate goal of analog synthesis is to achieve a superior biological profile. A well-structured data table allows for a clear comparison of potency and selectivity.
| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/LSD1) | Reference |
| Tranylcypromine (±)-trans | ~20,000 | ~2,000 | ~200 | ~0.01x | [3][10] |
| 2-(4-Bromophenyl)cyclopropan-1-amine | ~1,000 | >10,000 | ~1,500 | ~1.5x | [9] |
| This compound | Data to be generated experimentally; expected to be similar to or better than the 4-bromo analog | Data to be generated | Data to be generated | Data to be generated | |
| S2101 (Advanced Analog) | 190 | >100,000 | 19,000 | ~100x | [3] |
Note: IC₅₀ values can vary based on assay conditions. The data presented are for comparative purposes.
From Bench to Clinic: The Drug Discovery Trajectory
This compound is an exemplary scaffold. While potent, it serves as a starting point for further optimization. The path to a clinical candidate involves several critical stages.
Caption: The drug discovery pipeline for a novel LSD1 inhibitor.
-
Lead Optimization: Researchers often modify the amine group of the 2-phenylcyclopropylamine scaffold. Adding larger, more complex substituents at this position can dramatically increase potency and selectivity for LSD1 by forming additional interactions in a pocket adjacent to the FAD cofactor.[10][18] These modifications are also used to block metabolism and improve drug-like properties.
-
Preclinical Development: Promising compounds are advanced into animal models of cancer (e.g., xenograft models) to demonstrate in vivo efficacy. Extensive safety and toxicology studies are also required before a compound can be considered for human trials.
Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Building upon the foundational chemistry of tranylcypromine, this analog embodies a targeted approach to inhibiting FAD-dependent amine oxidases. Its enhanced potency against LSD1 compared to the parent compound makes it an invaluable chemical probe for studying epigenetic mechanisms and a highly promising starting point for the development of next-generation cancer therapeutics. The protocols and concepts outlined in this guide provide researchers with the necessary tools to effectively synthesize, evaluate, and further innovate upon this versatile and powerful chemical scaffold.
References
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Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available from: [Link]
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Binda, C., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed. Available from: [Link]
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Koyama, H., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters. Available from: [Link]
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Umehara, T., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. Available from: [Link]
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Umehara, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry. Available from: [Link]
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Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. Available from: [Link]
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ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Available from: [Link]
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Mills, J., et al. N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Available from: [Link]
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Koda, Y., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. PubMed. Available from: [Link]
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Koyama, H., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. PubMed Central. Available from: [Link]
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ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. Available from: [Link]
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ResearchGate. General method for the synthesis of tranylcypromine. Reagents and.... Available from: [Link]
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Zheng, Y., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed. Available from: [Link]
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Kaiser, C., et al. 2-Substituted Cyclopropylamines. I. Derivatives and Analogs of 2-Phenylcyclopropylamine. Journal of Medicinal Chemistry. Available from: [Link]
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Zhang, J., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. Available from: [Link]
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Chinese Journal of Pharmaceuticals. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Available from: [Link]
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Teotino, U. M., et al. Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry. Available from: [Link]
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Matsumoto, S., et al. (2015). Cyclopropanamine Compounds and Use Thereof. PubMed Central. Available from: [Link]
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Tivari, R., & Mahasenan, K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]
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The Cyclopropylamine Moiety: A Cornerstone in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Appeal of a Strained Ring
In the landscape of medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged scaffold, valued for its unique combination of structural and electronic properties.[1] This small, three-membered carbocycle, fused to a nitrogen atom, imparts a fascinating blend of rigidity and reactivity that chemists can exploit to fine-tune the pharmacological profiles of drug candidates.[1][2] The inherent ring strain of the cyclopropane ring, with its compressed bond angles of approximately 60°, leads to enhanced reactivity and unique conformational constraints.[1] These characteristics can lead to improved potency, selectivity, and metabolic stability, making cyclopropylamines a valuable tool in the design of novel therapeutics.[3] This guide provides an in-depth exploration of the applications of cyclopropylamines in medicinal chemistry, complete with detailed protocols for their synthesis and evaluation.
I. Key Applications in Drug Design
The versatility of the cyclopropylamine scaffold is evident in its diverse applications across various therapeutic areas.[1][4] From enzyme inhibition to serving as a bioisosteric replacement for other chemical groups, this moiety offers a range of strategic advantages in drug discovery.
Mechanism-Based Enzyme Inhibition
Cyclopropylamines are particularly renowned for their ability to act as mechanism-based inhibitors, also known as suicide inhibitors, for a variety of enzymes.[5] This type of inhibition is often irreversible and highly specific, as the enzyme's own catalytic activity is harnessed to convert the inhibitor into a reactive species that covalently modifies the enzyme, leading to its inactivation.[6]
The most classic example of cyclopropylamines as enzyme inhibitors is in the context of monoamine oxidases (MAOs). Tranylcypromine, a cyclopropylamine-containing drug, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[7][8] The mechanism involves the oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently binds to the FAD cofactor.[6] This irreversible inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters, which is the basis for its antidepressant effects.[8]
Mechanism of MAO Inhibition by Tranylcypromine
Caption: Irreversible inhibition of MAO by tranylcypromine.
More recently, the inhibitory potential of cyclopropylamines has been extended to the field of epigenetics, specifically targeting Lysine-Specific Demethylase 1 (LSD1).[9] LSD1 is a flavin-dependent enzyme that plays a crucial role in gene regulation by demethylating histone proteins.[9] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[6] Tranylcypromine and its analogs have been shown to be potent, irreversible inhibitors of LSD1, acting through a similar mechanism to MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor.[9][10] This has spurred the development of a new generation of cyclopropylamine-based anticancer agents.[11]
Mechanism of LSD1 Inhibition by a Cyclopropylamine Derivative
Caption: Mechanism-based inhibition of LSD1 by cyclopropylamines.
Cyclopropylamines can also act as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing enzymes responsible for the metabolism of a vast array of drugs and xenobiotics.[5][12] The inactivation of CYPs by cyclopropylamines is believed to proceed through a one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane ring.[12] This generates a reactive intermediate that can covalently modify the enzyme, leading to its inactivation.[13] This property can be both a liability, leading to drug-drug interactions, and a therapeutic opportunity.[2]
Mechanism of CYP450 Inactivation by a Cyclopropylamine
Caption: Inactivation of Cytochrome P450 by a cyclopropylamine.
Bioisosterism
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity of a compound, is a fundamental strategy in drug design.[14][15] The cyclopropyl group is often employed as a bioisostere for other small alkyl groups, such as isopropyl or tert-butyl groups.[15] This substitution can offer several advantages:
-
Conformational Restriction: The rigid nature of the cyclopropane ring can lock the molecule in a specific conformation that is more favorable for binding to its biological target.[16]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by CYP enzymes compared to those in aliphatic chains.[2]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence properties like lipophilicity and solubility, which are critical for a drug's pharmacokinetic profile.[14]
II. Synthesis of Cyclopropylamines: Key Protocols
The successful application of cyclopropylamines in medicinal chemistry relies on efficient and versatile synthetic methodologies. Several methods have been developed for their preparation, with reductive amination and transition-metal catalyzed cross-coupling reactions being among the most widely used.[1][17]
Protocol: General Procedure for Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of N-substituted cyclopropylamines from cyclopropanecarboxaldehyde or cyclopropyl ketones.[18][19][20] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.[20] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent due to its mildness and selectivity.[17]
Experimental Workflow for Reductive Amination
Caption: General workflow for the synthesis of N-substituted cyclopropylamines via reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1–0.5 M), add cyclopropylamine (1.0–1.2 equiv). If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. For less reactive carbonyls or amines, the addition of a catalytic amount of acetic acid (0.1 equiv) can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2–1.5 equiv) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired N-substituted cyclopropylamine.
Protocol: General Procedure for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl cyclopropylamines from aryl halides or triflates.[21][22] This reaction is highly valued for its broad substrate scope and functional group tolerance.[23]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the synthesis of N-aryl cyclopropylamines via Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide or triflate (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add a suitable anhydrous solvent (e.g., toluene, dioxane, or THF) (0.1–0.5 M) followed by cyclopropylamine (1.1–1.5 equiv) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80–110 °C) and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-aryl cyclopropylamine.
III. Characterization and Evaluation: In Vitro Assays
Once synthesized, cyclopropylamine-containing compounds must be evaluated for their biological activity and potential liabilities. A suite of in vitro assays is typically employed to assess enzyme inhibition and metabolic stability.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potency of a compound against MAO-A and MAO-B. A common method utilizes a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate like p-tyramine.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine), a detection reagent (e.g., Amplex Red), and horseradish peroxidase (HRP) in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B). Include a positive control (a known MAO inhibitor, e.g., clorgyline for MAO-A, pargyline for MAO-B) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate, Amplex Red, and HRP to each well.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Protocol: Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
Similar to the MAO assay, LSD1 activity can be measured using a coupled-enzyme assay that detects the production of hydrogen peroxide. A biotinylated histone H3 peptide is often used as the substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human LSD1, a biotinylated H3 peptide substrate, Amplex Red, and HRP in assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, test compound, and LSD1 enzyme. Include positive (e.g., tranylcypromine) and negative controls.
-
Pre-incubation: Incubate at 37 °C for 15-30 minutes.
-
Reaction Initiation: Add the H3 peptide substrate, Amplex Red, and HRP mixture.
-
Signal Detection: Monitor fluorescence as described for the MAO assay.
-
Data Analysis: Determine the IC₅₀ value as described above.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Fluorogenic or LC-MS/MS-based methods are commonly used.
Step-by-Step Protocol (Fluorogenic Method):
-
Reagent Preparation: Use commercially available kits containing recombinant human CYP isoforms, specific fluorogenic substrates, and a NADPH-generating system.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Assay Plate Setup: In a 96-well plate, add the CYP isoform, the test compound, and the NADPH-generating system. Include positive (known CYP inhibitors) and negative controls.
-
Pre-incubation: Incubate at 37 °C for 10-15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate.
-
Signal Detection: Monitor the increase in fluorescence over time.
-
Data Analysis: Calculate the IC₅₀ value for each CYP isoform.
Protocol: Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver microsomes or hepatocytes, providing an estimate of its intrinsic clearance.
Step-by-Step Protocol (Liver Microsome Assay):
-
Reagent Preparation: Prepare a suspension of human liver microsomes in phosphate buffer. Prepare a solution of the test compound and a NADPH-generating system.
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the test compound. Pre-warm to 37 °C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
IV. Cyclopropylamine-Containing Drugs: A Snapshot
The successful application of the cyclopropylamine moiety is exemplified by a number of FDA-approved drugs and clinical candidates.
| Drug Name | Therapeutic Class | Primary Application(s) |
| Tranylcypromine | Antidepressant | Major Depressive Disorder, Anxiety Disorders[7] |
| Ciprofloxacin | Antibiotic | Bacterial Infections[4] |
| Sparfloxacin | Antibiotic | Bacterial Infections[4] |
| Iadademstat (ORY-1001) | Anticancer (LSD1 inhibitor) | Acute Myeloid Leukemia, Small Cell Lung Cancer (Clinical Trials)[9] |
| Bomedemstat (IMG-7289) | Anticancer (LSD1 inhibitor) | Myelofibrosis, Essential Thrombocythemia (Clinical Trials)[6] |
Conclusion
The cyclopropylamine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties offer medicinal chemists a powerful tool to address various challenges in drug design, from enhancing potency and selectivity to improving metabolic stability. The robust synthetic methods and well-established in vitro assays described in this guide provide a solid foundation for the exploration and development of new cyclopropylamine-containing therapeutics. As our understanding of the intricate interactions between small molecules and biological targets deepens, the strategic application of the cyclopropylamine moiety is poised to play an even more significant role in the discovery of the next generation of medicines.
References
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem., 54(8), 2529–2591. [Link]
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Edmondson, D. E., & Binda, C. (2018). Structures of typical MAO inhibitors. (a) Irreversible inhibitor drugs;... ResearchGate. [Link]
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Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Med. Chem. Lett., 9(12), 1237–1242. [Link]
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Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. [Link]
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James, B. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Shi, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Front. Pharmacol., 8, 30. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Tsukiji, K., et al. (2020). Representative examples of FDA‐approved drugs bearing a cyclopropane motif. ResearchGate. [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
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Ramsay, R. R., et al. (2016). Parameters for Irreversible Inactivation of Monoamine Oxidase. J. Neural Transm. (Vienna), 123(1), 53–61. [Link]
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Liu, J., et al. (2021). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]
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Hanzlik, R. P., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Arch. Biochem. Biophys., 436(2), 265-75. [Link]
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Wei, Y., et al. (2015). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chem. Res. Toxicol., 28(5), 1024–1032. [Link]
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Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. [Link]
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Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]
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Guengerich, F. P., & Isin, E. M. (2010). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Acta Pharm. Sin. B, 1(2), 77–88. [Link]
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Montanari, E., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Pharmaceuticals (Basel), 15(11), 1419. [Link]
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Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Götze, S., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chem. Sci., 11(33), 8847–8856. [Link]
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Hanzlik, R. P., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Arch. Biochem. Biophys., 436(2), 265-75. [Link]
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Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
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Alam, M. M., et al. (2022). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. J. Biomol. Struct. Dyn., 40(21), 10839–10853. [Link]
- Savary, L., et al. (2008). Process for the reductive amination of aldehydes and ketones.
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth., 87, 233. [Link]
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Troubleshooting & Optimization
Technical Support Center: Cyclopropanation of 4-Chlorostyrene
Welcome to the technical support center for the cyclopropanation of 4-chlorostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, we will delve into the common side reactions, provide detailed troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.
I. Understanding the Reaction Landscape
The cyclopropanation of 4-chlorostyrene is a valuable transformation for synthesizing 1-chloro-4-cyclopropylbenzene, a key building block in various pharmaceutical and agrochemical compounds. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. The nature and prevalence of these side reactions are highly dependent on the chosen cyclopropanation method. This guide will focus on two of the most common methods: the Simmons-Smith reaction and transition metal-catalyzed reactions using diazo compounds.
Core Reaction:
-
Reactant: 4-Chlorostyrene
-
Key Transformation: Addition of a methylene group (:CH₂) across the double bond of the styrene.
II. Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section is formatted in a question-and-answer style to directly address issues you may encounter in the lab.
A. Simmons-Smith and Furukawa Cyclopropanation
The Simmons-Smith reaction and its variant, the Furukawa modification, utilize an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[3][4][5] These methods are known for their reliability, but are not without potential pitfalls.
Q1: My reaction is sluggish and I'm recovering a significant amount of starting material. What's going on?
A1: Incomplete reaction is a common issue and can often be traced back to the activity of the zinc carbenoid.
-
Causality: The formation of the active iodomethylzinc iodide (ICH₂ZnI) is a surface reaction.[3][4] The quality and activation of the zinc are paramount. In the Furukawa modification (using diethylzinc), moisture and air can rapidly deactivate the reagent.[6]
-
Troubleshooting & Protocol:
-
Zinc Activation: If using a zinc-copper couple, ensure it is freshly prepared and activated. Sonication can improve the rate of formation of the organozinc compound.[3]
-
Reagent Quality: Use high-purity, dry diiodomethane and diethylzinc. Diethylzinc is pyrophoric and reacts violently with water; handle it under an inert atmosphere.[6]
-
Solvent Purity: Ensure your solvent (typically ethereal solvents like diethyl ether or dichloromethane) is anhydrous.
-
Temperature Control: While the reaction is often run at room temperature or with gentle reflux, ensure the initial formation of the carbenoid is controlled, especially when using the more reactive diethylzinc.
-
Q2: I'm observing the formation of byproducts that appear to be methylated versions of my starting material or solvent. Why is this happening?
A2: This is likely due to the electrophilic nature of the zinc carbenoid.
-
Causality: The zinc carbenoid can act as a methylating agent, especially with prolonged reaction times or in the presence of excess reagent.[7] Heteroatoms, such as those in alcohols or thioethers, are particularly susceptible.[7]
-
Mitigation Strategy:
-
Stoichiometry: Use a minimal excess of the Simmons-Smith reagent.
-
Reaction Time: Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
Lewis Acid Scavenging: The byproduct, ZnI₂, is a Lewis acid that can catalyze side reactions.[7] In sensitive reactions, adding an excess of diethylzinc can scavenge the ZnI₂ to form the less acidic EtZnI.[7] Quenching the reaction with pyridine can also sequester ZnI₂.[7]
-
Q3: My product is unstable during workup and purification, leading to low isolated yields. What could be the cause?
A3: The desired product, 1-chloro-4-cyclopropylbenzene, is generally stable. However, acid-sensitive byproducts or residual Lewis acidic zinc salts can cause issues.
-
Causality: The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can promote ring-opening or other decomposition pathways of the cyclopropane ring, especially if the workup is acidic.[7]
-
Troubleshooting the Workup:
-
Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride or a Rochelle's salt solution.
-
Extraction: Perform a thorough aqueous wash to remove all zinc salts.
-
Purification: Use a neutral stationary phase for chromatography (e.g., silica gel deactivated with triethylamine) if acid sensitivity is suspected.
-
B. Transition Metal-Catalyzed Cyclopropanation (with Diazo Compounds)
These reactions, often employing rhodium or copper catalysts, generate a metal carbene from a diazo compound (e.g., ethyl diazoacetate) which then transfers to the alkene.[8]
Q1: My main byproduct is an alkene, such as diethyl maleate or fumarate. How can I prevent this?
A1: You are observing carbene dimerization, a classic side reaction in diazo chemistry.[9]
-
Causality: The metal carbene intermediate can react with another molecule of the diazo compound or dimerize with itself.[9] This is more prevalent at higher concentrations of the diazo compound.[9]
-
Mitigation Protocol:
-
Slow Addition: The most effective solution is to add the diazo compound slowly to the reaction mixture containing the catalyst and 4-chlorostyrene using a syringe pump. This maintains a low steady-state concentration of the carbene, favoring the intermolecular reaction with the styrene.
-
Concentration: Ensure the 4-chlorostyrene is in sufficient excess relative to the instantaneous concentration of the diazo compound.
-
Q2: I'm seeing a variety of unexpected products, some with molecular weights higher than my desired product. What is the likely cause?
A2: This points towards C-H insertion reactions.
-
Causality: The highly reactive carbene intermediate can insert into C-H bonds of the solvent or even the starting material itself.[10][11][12] This lack of selectivity can lead to a complex mixture of products.
-
Troubleshooting:
-
Solvent Choice: Use a solvent with strong C-H bonds that are less susceptible to insertion, such as dichloromethane or perfluorinated solvents. Avoid alkanes with weak tertiary C-H bonds.
-
Catalyst Selection: The choice of metal and ligands can significantly influence the selectivity of the carbene. Rhodium catalysts are often more selective for cyclopropanation over C-H insertion compared to some copper catalysts.[8]
-
Q3: The reaction is not proceeding, and I'm recovering my starting materials. I'm concerned about the stability of my diazo compound.
A3: Diazo compounds can be thermally unstable and require careful handling.
-
Causality: Diazo compounds can decompose upon exposure to heat, light, or acid.[13][14] The thermal decomposition of ethyl (phenyl)diazoacetate can begin at temperatures as low as 60°C.[13][14]
-
Preventative Measures:
-
Storage: Store diazo compounds in a refrigerator, protected from light.
-
Reaction Temperature: Run the reaction at or below room temperature if possible.
-
Acid-Free Conditions: Ensure all glassware is dry and free of acidic residues. Use a non-acidic catalyst if possible.
-
III. Frequently Asked Questions (FAQs)
Q: Can olefin metathesis be a side reaction?
A: While less common in dedicated cyclopropanation reactions, if your catalyst system has olefin metathesis activity (some ruthenium-based systems might), you could potentially see dimerization of 4-chlorostyrene to form 1,2-bis(4-chlorophenyl)ethene.[15][16][17] This is more of a concern if using catalysts known for both carbene transfer and metathesis.
Q: How does the chloro-substituent on the styrene affect the reaction?
A: The electron-withdrawing nature of the chlorine atom deactivates the double bond, making it less nucleophilic. This can slow down the rate of cyclopropanation compared to unsubstituted styrene. For electrophilic carbenoids, like those in the Simmons-Smith reaction, this effect can be noticeable.[18]
Q: I am observing poor diastereoselectivity in my reaction. How can I improve it?
A: Diastereoselectivity is often influenced by steric hindrance.[19][20]
-
In Simmons-Smith type reactions, the approach of the bulky zinc carbenoid is sensitive to the steric environment around the double bond.
-
In transition metal-catalyzed reactions, the ligands on the metal catalyst play a crucial role in controlling the stereochemical outcome.[8] Experimenting with different catalysts and ligands (e.g., chiral ligands for asymmetric cyclopropanation) is a standard approach to optimize diastereoselectivity.
IV. Experimental Protocols & Data
Protocol 1: Simmons-Smith Cyclopropanation of 4-Chlorostyrene
This protocol provides a general method for the cyclopropanation of 4-chlorostyrene using diethylzinc and diiodomethane (Furukawa Modification).
Materials:
-
4-Chlorostyrene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (nitrogen or argon).
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-chlorostyrene (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 eq) via syringe.
-
To this solution, add diiodomethane (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use high-purity, anhydrous reagents | Diethylzinc is highly reactive with water and air.[6] |
| Temperature | 0 °C to room temperature | Controls the initial exothermic reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents decomposition of the organozinc reagent. |
| Workup | Careful quenching with NH₄Cl(aq) | Neutralizes the reaction and removes zinc salts. |
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction and common side reactions.
Caption: Reaction pathways in the cyclopropanation of 4-chlorostyrene.
Caption: A troubleshooting flowchart for cyclopropanation reactions.
V. References
-
Charette, A. B.; Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1684. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13037–13045. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
-
Wikipedia. Olefin metathesis. [Link]
-
Organic Syntheses. Cyclopropylbenzene. [Link]
-
Google Patents. CN100408584C - The preparation method of diethylzinc.
-
Macmillan Group. Carbene-Mediated C-H Activation and Insertion. [Link]
-
ResearchGate. (2010). Dimer ring-closing metathesis. [Link]
-
University of Rochester. Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transf. [Link]
-
National Institutes of Health. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
University of Illinois. Olefin Cross Metathesis. [Link]
-
ChemTube3D. Reactions of carbenes (C-H bond insertion). [Link]
-
Organic Syntheses. one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. [Link]
-
National Institutes of Health. A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved?. [Link]
-
ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
ACS Publications. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
-
Baran Lab. Cyclopropanes: A User Guide. [Link]
-
University of Rochester. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. [Link]
-
ACS Publications. Catalytic Carbene Insertion into C−H Bonds. [Link]
-
Common Organic Chemistry. Diethylzinc. [Link]
-
RSC Publishing. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of phenyldiazomethane in acetonitrile. [Link]
-
Chemistry LibreTexts. 11.3.5 Cyclopropanation of Alkenes. [Link]
-
Chemistry LibreTexts. 5: Carbene Reactions. [Link]
-
ACS Publications. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. [Link]
-
Arkat USA. Organozinc-promoted ring opening of cyclopropanols. [Link]
-
Master Organic Chemistry. Olefin Metathesis. [Link]
-
Wikipedia. Aldehyde. [Link]
-
PubMed Central. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. [Link]
-
YouTube. Reactions of Carbene-3 || insertion into C-H sigma bond. [Link]
-
Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. [Link]
-
RSC Publishing. Intermediates in the decomposition of aliphatic diazo-compounds. Part VII. Mechanisms for formation of benzophenone azine and diphenylmethanol in the thermal decomposition of diphenyldiazomethane. [Link]
-
ResearchGate. Commonly used methods for cyclopropanation reactions. [Link]
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Technical Support Center: Purification of Diastereomeric Salts of 2-(4-Chlorophenyl)cyclopropan-1-amine
Last Updated: January 21, 2026
Introduction
Welcome to the technical support guide for the chiral resolution of 2-(4-Chlorophenyl)cyclopropan-1-amine. This molecule is a critical chiral building block in pharmaceutical synthesis, where the stereochemistry is paramount to biological activity.[1][2] The separation of its enantiomers is most commonly achieved through the classical method of diastereomeric salt formation followed by fractional crystallization.[1][3]
This process involves reacting the racemic amine with an enantiomerically pure chiral acid, forming a pair of diastereomeric salts.[4] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most importantly, differential solubility in specific solvents.[5][6][7] This solubility difference is the cornerstone of the separation, allowing the less soluble salt to preferentially crystallize, thereby isolating one enantiomer of the amine.[7][8]
This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the challenges of this resolution, ensuring efficiency and high enantiomeric purity in your research and development workflows.
Core Principle: The Diastereomeric Salt Resolution Workflow
The entire process can be visualized as a logical sequence of steps, each critical for the final purity and yield of the target enantiomer.
Sources
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Technical Support Center: 2-(4-Chlorophenyl)cyclopropan-1-amine
Introduction
Welcome to the technical support guide for 2-(4-Chlorophenyl)cyclopropan-1-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound when prepared and stored in DMSO. As a key structural motif in medicinal chemistry, understanding the stability profile of this cyclopropylamine derivative is critical for ensuring data integrity in high-throughput screening (HTS), mechanism-of-action studies, and early-stage drug discovery projects. This guide addresses common questions and troubleshooting scenarios encountered in the laboratory.
Below is the chemical structure of this compound, a molecule structurally related to the monoamine oxidase inhibitor tranylcypromine.[1]
Caption: Plausible degradation pathways for the title compound.
Q4: I have a six-month-old stock solution and am seeing inconsistent results in my bioassay. How can I quickly verify the integrity and concentration of the compound?
Inconsistent biological data is a primary indicator of potential compound degradation. The most reliable method to assess the purity and concentration of your stock is through analytical chemistry.
Recommended Method: HPLC-MS Analysis
-
Why: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard. [2]HPLC separates the parent compound from any potential impurities or degradants, while MS confirms the identity of the peaks by their mass-to-charge ratio (m/z).
-
What to Look For:
-
Purity: Compare the chromatogram of your aged stock to a freshly prepared standard or a previously recorded chromatogram. Look for the appearance of new peaks or a significant decrease in the area of the parent peak. The purity can be calculated as (Area of Parent Peak / Total Area of All Peaks) x 100%.
-
Concentration: By running a calibration curve with freshly prepared standards of known concentration, you can accurately quantify the concentration of the parent compound remaining in your aged stock solution. [3] 3. Degradant Identification: The mass spectrometer can provide the molecular weight of the new peaks in your chromatogram, offering crucial clues to the identity of the degradation products.
-
Q5: Could you provide a starting protocol for an HPLC-MS stability assessment?
Certainly. This protocol provides a robust starting point for assessing the stability of this compound. It should be optimized for your specific instrumentation.
Protocol: HPLC-MS Stability Assessment
Objective: To quantify the purity of this compound in a DMSO stock solution over time.
Materials:
-
Aged DMSO stock solution (Test Sample)
-
Freshly prepared this compound in anhydrous DMSO (Control Standard, e.g., 10 mM)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
HPLC-MS system with UV/DAD and ESI source
Workflow:
Caption: Experimental workflow for stability assessment.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common additive that protonates the amine, leading to better peak shape (less tailing) on reverse-phase columns. [4]
-
-
Sample Preparation:
-
Prepare a fresh control standard of your compound at the same nominal concentration as your test sample (e.g., 10 mM).
-
Perform a 1:1000 dilution of both the Test Sample and the Control Standard into a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µM.
-
Rationale: Diluting in the mobile phase ensures compatibility with the HPLC system and prevents the compound from crashing out of solution.
-
-
HPLC Method Parameters:
-
Column: C18 Reverse-Phase Column.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
UV/DAD Detection: 225 nm (or scan for optimal wavelength).
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B (End)
-
-
Rationale: This gradient is a standard starting point for separating a moderately hydrophobic molecule from potential polar and non-polar impurities.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Rationale: The primary amine will readily accept a proton in ESI+ mode, allowing for sensitive detection of the [M+H]⁺ ion.
-
-
Data Analysis:
-
Confirm the identity of the parent peak in the control sample by its retention time and the expected m/z value.
-
Analyze the chromatogram of the test sample. Calculate the purity by peak area.
-
Examine the mass spectra of any new peaks to hypothesize their structures.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced potency or loss of activity in bioassay. | 1. Compound degradation in DMSO stock.2. Incorrect initial concentration. | 1. Perform HPLC-MS analysis to verify purity and concentration against a fresh standard.2. Prepare a fresh stock solution from solid material and re-test. |
| New, unexpected peaks appear in HPLC chromatogram. | Chemical degradation has occurred. | 1. Use MS data to identify the mass of the degradants and hypothesize their structure.2. Discard the old stock and prepare a new one following best practices. |
| Precipitate observed in thawed DMSO stock. | 1. Compound has low solubility in DMSO, especially at low temperatures.2. Water contamination has reduced solubility. [5] | 1. Gently warm the vial to 30-37°C and vortex to redissolve.2. Centrifuge the vial before taking an aliquot from the supernatant.3. Always use anhydrous DMSO. |
| Peak tailing observed for the parent compound in HPLC. | Sub-optimal chromatographic conditions (e.g., secondary interactions with column silica). | 1. Ensure mobile phase is acidified (e.g., with 0.1% formic acid or TFA).2. Use an HPLC column specifically designed for basic compounds. |
References
-
ResearchGate. (2016). Does anybody know the stability of denopamine in DMSO?Link
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Link
- Goff, J. B., et al. (2004). Degradation Pathways for Monoethanolamine in a CO2 Capture Facility. Industrial & Engineering Chemistry Research, 43(20), 6447-6455.
-
National Center for Biotechnology Information. (n.d.). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed Central. Link
- St-Gelais, A., et al. (2018). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 122(6), 1986-1997.
-
National Center for Biotechnology Information. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.Link
-
Selleck Chemicals. (n.d.). Tranylcypromine Sulfate.Link
-
ResearchGate. (2014). How long can a compound be stable in DMSO for?Link
-
Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. Link
-
ACS Publications. (2017). Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters, 19(1), 134-137. Link
-
Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 253-286. Link
-
Mayo Clinic. (n.d.). Tranylcypromine (oral route).Link
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products.Link
-
Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.Link
-
Human Metabolome Database. (n.d.). Showing metabocard for Tranylcypromine (HMDB0014890).Link
-
National Center for Biotechnology Information. (n.d.). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. PubMed Central. Link
-
ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.Link
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.Link
-
National Center for Biotechnology Information. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. Link
-
ResearchGate. (n.d.). Cyclopropane ring‐opening with amine.Link
-
ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.Link
-
The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture.Link
-
ResearchGate. (n.d.). Oxidative Degradation of Amine Solvents for CO2 Capture.Link
-
APExBIO. (n.d.). Tranylcypromine hydrochloride.Link
Sources
Technical Support Center: Optimizing the Synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine
Welcome to our dedicated technical support center for the synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and purity. Drawing from established methodologies and field-proven insights, we aim to provide a comprehensive resource to ensure the success of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several key pathways. The two most prevalent and robust methods are:
-
The Kulinkovich-Szymoniak Reaction: This approach involves the titanium-mediated cyclopropanation of 4-chlorobenzonitrile using a Grignard reagent. It offers a direct route to the primary amine.
-
Simmons-Smith Cyclopropanation of 4-Chlorostyrene: This classic method forms the cyclopropane ring from an alkene precursor, which is then converted to the amine in subsequent steps.
Each method presents its own set of challenges and optimization parameters. This guide will delve into the specifics of each, providing detailed protocols, troubleshooting advice, and frequently asked questions.
II. Troubleshooting Guide: The Kulinkovich-Szymoniak Approach
This method is often favored for its directness. However, careful control of reagents and conditions is paramount to achieving high yields and purity.
Core Experimental Protocol: Kulinkovich-Szymoniak Reaction
A generalized protocol for the synthesis of this compound from 4-chlorobenzonitrile is as follows:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-chlorobenzonitrile in an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Titanium Catalyst Addition: Add titanium(IV) isopropoxide to the solution.
-
Grignard Reagent Addition: Slowly add a solution of ethylmagnesium bromide (or a related Grignard reagent) at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Allow the reaction to stir for several hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Lewis Acid Treatment: Upon completion, add a Lewis acid (e.g., BF₃·OEt₂) to facilitate the conversion of the intermediate azatitanacycle to the desired primary amine.
-
Work-up and Purification: Quench the reaction with an appropriate aqueous solution, extract the product with an organic solvent, and purify by column chromatography or distillation.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopropylamine | - Sub-stoichiometric amount of titanium(IV) isopropoxide: Insufficient catalyst will lead to incomplete conversion. - Formation of ketone and tertiary carbinamine byproducts: This can occur with an excess of the Grignard reagent (more than two equivalents).[1] | - Ensure a stoichiometric amount of Ti(OiPr)₄ is used relative to the nitrile. - Carefully control the stoichiometry of the Grignard reagent. A 2:1 ratio of Grignard to nitrile is often optimal. |
| Poor Diastereoselectivity (predominantly cis-isomer) | - Reaction kinetics: The formation of the trans-isomer is often thermodynamically favored, but the kinetic product may be the cis-isomer. | - Consider running the reaction at a slightly elevated temperature to favor the formation of the more stable trans-isomer. - The use of substituted Grignard reagents can influence diastereoselectivity, though this may require further optimization.[1] |
| Incomplete Reaction | - Inactive Grignard reagent: Moisture or improper storage can degrade the Grignard reagent. - Poor quality of titanium catalyst: The presence of water can deactivate the titanium catalyst. | - Titrate the Grignard reagent before use to determine its exact concentration. - Use freshly opened or properly stored anhydrous titanium(IV) isopropoxide. |
| Difficult Purification | - Presence of multiple byproducts: Side reactions can lead to a complex mixture that is challenging to separate. | - Optimize the reaction conditions to minimize byproduct formation. - Flash chromatography is often effective for separating diastereomers and other impurities.[1] |
III. Troubleshooting Guide: Simmons-Smith Cyclopropanation and Subsequent Amination
This two-step approach offers an alternative route, particularly if 4-chlorostyrene is a more readily available starting material.
Core Experimental Workflow
Caption: Workflow for the synthesis of this compound via Simmons-Smith cyclopropanation.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Simmons-Smith Reaction | - Electron-withdrawing nature of the chloro-substituent: 4-chlorostyrene is less reactive than unsubstituted styrene.[2] - Inactive zinc-copper couple: Improper activation or handling of the zinc can lead to low reactivity. | - Consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane).[2] - Ensure the zinc-copper couple is freshly prepared and activated. |
| Formation of Side Products | - Polymerization of 4-chlorostyrene: This can be initiated by impurities or localized heating. | - Add the Simmons-Smith reagent slowly to control the reaction temperature. - Ensure all reagents and solvents are pure and free of radical initiators. |
| Difficulties in the Conversion to the Amine | - Harsh reaction conditions for Curtius or Hofmann rearrangement: These classic methods for converting carboxylic acids to amines can sometimes lead to low yields or side reactions. | - Explore milder alternatives for the conversion of the carboxylic acid to the amine, such as the Schmidt reaction. |
| Poor Diastereoselectivity | - Steric hindrance: The approach of the cyclopropanating agent can be influenced by the aryl substituent, but control is often limited. | - Diastereomers can often be separated by chromatography or crystallization at the carboxylic acid stage. |
IV. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing the trans-isomer of this compound?
A1: Both the Kulinkovich-Szymoniak and the Simmons-Smith routes can produce the trans-isomer. In the Kulinkovich-Szymoniak reaction, the trans-isomer is often the thermodynamically more stable product, and its formation can be favored by adjusting reaction conditions. For the Simmons-Smith route, the diastereoselectivity is often determined during the cyclopropanation step, and subsequent separation of diastereomers at the carboxylic acid stage is a common strategy.
Q2: What is the role of the Lewis acid in the Kulinkovich-Szymoniak reaction?
A2: The Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), is crucial for the efficient conversion of the intermediate azatitanacycle to the final primary cyclopropylamine.[1] In its absence, the reaction mixture may predominantly yield the corresponding ketone upon work-up.
Q3: Can I use other Grignard reagents besides ethylmagnesium bromide in the Kulinkovich-Szymoniak reaction?
A3: Yes, other Grignard reagents can be used. However, the choice of Grignard reagent can influence the reaction's diastereoselectivity and may require re-optimization of the reaction conditions.[1]
Q4: Are there any safety concerns when performing a Simmons-Smith reaction?
A4: The Simmons-Smith reaction involves the use of diiodomethane, which is a toxic and volatile compound, and should be handled in a well-ventilated fume hood. The reaction can also be exothermic, so proper temperature control is essential, especially on a larger scale.
Q5: How can I confirm the stereochemistry of my final product?
A5: The most definitive method for determining the stereochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the cyclopropyl protons can provide information about their relative stereochemistry (cis or trans). X-ray crystallography can also be used if a suitable crystal of the product or a derivative can be obtained.
V. References
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). A step-economical and stereodivergent synthesis of privileged 2-arylcyclopropylamines through a C (sp 3)− H borylation and Suzuki-Miyaura coupling sequence. Angewandte Chemie International Edition, 54(3), 846-851. [Link]
Sources
Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)cyclopropan-1-amine
Welcome to the technical support center for 2-(4-Chlorophenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experimental work involving this compound. This document offers scientifically grounded insights into its potential degradation pathways and practical solutions to common challenges encountered during its analysis and handling.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the most probable metabolic degradation pathways for this compound?
A1: Based on the chemical structure, which features a cyclopropylamine moiety, the metabolic degradation of this compound is likely to be complex and can lead to the formation of reactive intermediates. The primary routes of metabolism are anticipated to involve the cyclopropylamine group, which is known to be a substrate for cytochrome P450 (CYP) enzymes.[1][2]
Key metabolic transformations may include:
-
Oxidation of the Cyclopropylamine Moiety: The cyclopropylamine group can undergo oxidation, potentially leading to ring opening and the formation of reactive species such as α,β-unsaturated aldehydes. This pathway has been implicated in the hepatotoxicity of other drugs containing a cyclopropylamine substructure, like trovafloxacin.[1][3] These reactive intermediates can form covalent adducts with cellular macromolecules, including proteins.[3]
-
N-Oxidation: The primary amine is susceptible to oxidation to form a hydroxylamine or a nitroso derivative. These metabolites can form metabolic intermediate complexes (MICs) with the heme iron of cytochrome P450 enzymes, leading to their inactivation.[4]
-
Aromatic Hydroxylation: The 4-chlorophenyl ring may undergo hydroxylation at positions ortho or meta to the chlorine atom, a common metabolic pathway for aromatic compounds.
The following diagram illustrates the potential metabolic pathways:
Caption: Potential metabolic pathways of this compound.
Q2: What are the likely chemical degradation pathways for this compound under typical laboratory conditions?
A2: Under standard laboratory conditions, this compound is susceptible to degradation through several chemical pathways, primarily oxidation. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[5][6][7]
Potential chemical degradation routes include:
-
Oxidative Degradation: The primary amine is prone to oxidation, especially in the presence of oxidizing agents (e.g., hydrogen peroxide), light, or metal ions.[5][6][7] This can lead to the formation of N-oxides, hydroxylamines, and other related products.
-
Photodegradation: Exposure to light, particularly UV light, can induce photolytic degradation. This can involve both oxidative and non-oxidative reactions.[7]
-
Acidic/Basic Hydrolysis: While the cyclopropylamine and chlorophenyl groups are generally stable to hydrolysis under mild conditions, exposure to strong acids or bases at elevated temperatures could potentially lead to degradation.[6]
-
Thermal Degradation: High temperatures can induce thermal decomposition.[5]
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, proper storage is crucial. Given its susceptibility to oxidation and potential light sensitivity, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Container: Use tightly sealed containers to prevent exposure to moisture and air.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experimental work.
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | Prepare fresh samples and analyze them immediately. Sparge solvents with an inert gas. Consider adding an antioxidant (with caution, as it may interfere with the analysis). |
| Contaminated Solvents or Glassware | Use high-purity, HPLC-grade solvents. Ensure all glassware is scrupulously clean. |
| Column Tailing/Secondary Interactions | Amines can exhibit poor peak shape on silica-based reversed-phase columns due to interactions with residual silanols.[8][9] Try using a mobile phase with a higher pH to suppress the ionization of silanols, or use a column with end-capping or a different stationary phase (e.g., polymer-based). |
| System Contamination | Flush the HPLC system thoroughly with a strong solvent like isopropanol.[10] Check for and clean any contaminated parts, such as the injector or detector flow cell.[11][12] |
| Sample Overload | Reduce the injection volume or dilute the sample.[8] |
Problem: My in vitro metabolism assay with this compound shows very low turnover.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzyme Inhibition | The compound may be an inhibitor of the metabolizing enzymes.[4] Perform an enzyme inhibition assay to confirm. If it is an inhibitor, this is a valid result. |
| Metabolic Stability | The compound may be intrinsically stable to the enzymes in the assay system. Consider using a different metabolic system (e.g., different liver microsomes, S9 fraction, or hepatocytes from another species). |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, incubation time, and protein concentration. Ensure that cofactors (e.g., NADPH) are present at appropriate concentrations. |
| Analytical Method Not Sensitive Enough | The turnover may be low but still present. Improve the sensitivity of your analytical method (e.g., by using a more sensitive mass spectrometer or optimizing the ionization parameters). |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7]
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid compound or a solution to heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Neutralize/Quench: After the incubation period, neutralize the acidic and basic samples. The oxidative reaction may not require quenching if the peroxide is sufficiently diluted.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a suitable HPLC or LC-MS method to separate and identify the parent compound and any degradation products.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is for determining the metabolic stability of this compound in a liver microsomal system.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL.
-
NADPH regenerating system.
-
This compound stock solution in a solvent with low organic content.
-
-
Incubation:
-
In a microcentrifuge tube, add the phosphate buffer, liver microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
-
References
-
Stresser, D. M., et al. (2000). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 13(7), 633-640. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
Singh, R., & Rehman, Z. U. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 78-87. [Link]
-
Kinetic. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Patil, A. S., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-10. [Link]
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]
-
Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering and Materials Science, 2(1), 1-13. [Link]
-
SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up the synthesis of this important pharmaceutical intermediate. As an analogue of tranylcypromine, this molecule is a key building block for various therapeutic agents, including inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Overview of Synthetic Strategy
The most prevalent synthetic route to this compound involves a multi-step process starting from 4-chlorostyrene or a related cinnamic acid derivative. The core challenges typically arise in controlling the stereochemistry of the cyclopropane ring and in the transformation of a carboxylic acid or related functional group into the primary amine.
A generalized workflow is illustrated below, highlighting the key transformations and intermediates.
Caption: Generalized synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Which diastereomer of this compound is typically the pharmacologically active one?
A1: For many biological targets, including monoamine oxidases and LSD1, the trans-isomer is the more active species.[3] The trans configuration refers to the relative stereochemistry of the phenyl and amino groups on the cyclopropane ring. Consequently, synthetic strategies that maximize the yield of the trans-diastereomer are highly desirable. Control of diastereoselectivity is a critical challenge during the cyclopropanation step.
Q2: What are the primary methods for forming the cyclopropane ring in this synthesis?
A2: The two most common approaches are:
-
Simmons-Smith Reaction (or its modifications): This involves reacting 4-chlorostyrene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[4][5][6] This method is often preferred for its functional group tolerance and stereospecificity.
-
Diazoacetate Method: This involves the reaction of 4-chlorostyrene with a diazoacetate (e.g., ethyl diazoacetate) in the presence of a transition metal catalyst (e.g., Rh(II) or Cu(II) complexes). This forms the cyclopropanecarboxylic acid ester, which is then carried forward.[2]
Q3: What are the main safety concerns when scaling up this synthesis?
A3: Several key safety hazards must be managed:
-
Use of Diazomethane Precursors: If using diazomethane for cyclopropanation (a less common but possible route), extreme caution is needed as it is highly toxic and explosive. Diazoacetates are generally safer alternatives.
-
Acyl Azides (Curtius Rearrangement): Acyl azides are potentially explosive and should be handled with care.[7] It is best practice to generate and use them in situ without isolation and to avoid heating them excessively.[8] Modern methods often use diphenylphosphoryl azide (DPPA) which can sometimes be safer to handle than generating azides from sodium azide and an acyl chloride.[9]
-
Hofmann Rearrangement: This reaction uses stoichiometric amounts of strong base and a halogen reagent (e.g., bromine or hypochlorite), which are corrosive and hazardous.[10] The reaction can also be highly exothermic.
Troubleshooting Guide: Scaling Up Synthesis
This section provides solutions to specific problems that may arise during process development and scale-up.
Issue 1: Poor Diastereoselectivity (Low trans:cis Ratio) in Cyclopropanation
Question: Our Simmons-Smith cyclopropanation of 4-chlorostyrene is resulting in a nearly 1:1 mixture of trans and cis isomers. How can we improve the selectivity for the desired trans product?
Answer: Achieving high trans selectivity in the cyclopropanation of styrenes can be challenging as there are no directing groups close to the double bond. However, several factors can be optimized.
Likely Causes & Solutions:
-
Reagent Choice: The nature of the carbenoid is critical.
-
Insight: The traditional Simmons-Smith reagent (Zn(Cu)/CH₂I₂) can sometimes show poor selectivity. The Furukawa modification (Et₂Zn/CH₂I₂) often provides better results and higher reactivity.[4][6] More sterically hindered or electronically modified zinc carbenoids can also influence selectivity.
-
Actionable Advice:
-
Switch from the zinc-copper couple to diethylzinc. Handle Et₂Zn with care as it is pyrophoric.
-
Explore modified carbenoid reagents. Research suggests that changing the ligands on the zinc can tune reactivity and selectivity.[11]
-
-
-
Solvent Effects: The reaction solvent can influence the transition state of the cyclopropanation.
-
Insight: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, subtle changes can impact selectivity.
-
Actionable Advice: Perform a solvent screen. Compare results in solvents like toluene, hexane, and ether against the standard chlorinated solvents. Ensure all solvents are anhydrous.
-
-
Temperature Control:
-
Insight: Cyclopropanation reactions are often run at or below room temperature. Lowering the temperature can sometimes enhance selectivity by favoring the transition state that leads to the thermodynamically more stable trans product.
-
Actionable Advice: Attempt the reaction at 0 °C or -10 °C. Monitor the reaction kinetics, as the rate will decrease significantly.
-
Troubleshooting Workflow: Improving Diastereoselectivity
Caption: Decision workflow for troubleshooting poor diastereoselectivity.
Issue 2: Stalled or Low-Yield Curtius Rearrangement
Question: We are attempting a one-pot Curtius rearrangement starting from 2-(4-chlorophenyl)cyclopropanecarboxylic acid using DPPA, but the reaction is sluggish and gives a low yield of the final amine after hydrolysis. What's going wrong?
Answer: The Curtius rearrangement, while robust, has several critical parameters for success, especially in a one-pot procedure.[7][8] The rearrangement itself (acyl azide to isocyanate) is a concerted process that proceeds with retention of stereochemistry.[8][12]
Likely Causes & Solutions:
-
Inefficient Acyl Azide Formation:
-
Insight: The first step is the conversion of the carboxylic acid to the acyl azide. This requires complete activation of the carboxylate. The presence of water can hydrolyze the activated intermediate or the DPPA reagent itself.
-
Actionable Advice:
-
Drying: Ensure the starting carboxylic acid and solvent (typically toluene or THF) are scrupulously dry.
-
Base: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to activate the acid. Ensure at least one full equivalent is used.
-
Monitoring: Use TLC or IR spectroscopy to monitor the disappearance of the carboxylic acid and the appearance of the characteristic acyl azide peak (~2140 cm⁻¹) before proceeding to the next step.
-
-
-
Insufficient Temperature for Rearrangement:
-
Insight: The thermal rearrangement of the acyl azide to the isocyanate requires sufficient energy. The required temperature varies depending on the substrate.
-
Actionable Advice: After forming the acyl azide, the reaction mixture must be heated, typically to 80-110 °C in a solvent like toluene, until nitrogen evolution ceases.[9] Monitor this step carefully.
-
-
Inefficient Trapping of the Isocyanate:
-
Insight: Once formed, the isocyanate is highly reactive. For conversion to the amine, it is typically trapped with an alcohol (like tert-butanol to form a Boc-carbamate) or water (to form the unstable carbamic acid, which decarboxylates to the amine).[8][9] Trapping with water can be messy and lead to side products like ureas.
-
Actionable Advice:
-
Two-Step Trapping: The most reliable scale-up method is to trap the isocyanate with an alcohol (e.g., benzyl alcohol or tert-butanol) to form a stable, easily purified Cbz or Boc-protected amine.[8]
-
Hydrolysis: The final deprotection/hydrolysis of the carbamate is a separate, clean step (e.g., using HCl for Boc or hydrogenation for Cbz).
-
-
Table 1: Comparison of Amine Formation Strategies
| Method | Key Reagents | Pros | Cons on Scale-Up |
| Curtius Rearrangement | Carboxylic acid, DPPA, alcohol (for trapping), then acid/H₂ for deprotection | High stereochemical retention[7]; tolerant of many functional groups.[8] | Involves potentially explosive azide intermediate; requires careful thermal control. |
| Hofmann Rearrangement | Carboxamide, NaOBr or NaOCl | Starts from a stable amide; often uses cheaper reagents. | Uses stoichiometric caustic and halogen reagents; can be highly exothermic; potential for halogenated byproducts.[10][13] |
Issue 3: Difficulty in Separating Diastereomers
Question: We have produced a 3:1 mixture of trans:cis this compound. Column chromatography is not baseline-separating the isomers and is not viable for our 1 kg scale target. What are our options?
Answer: Separating diastereomers on a large scale is a common challenge. When chromatography is not feasible, classical resolution via diastereomeric salt formation is the most effective industrial method.
Likely Causes & Solutions:
-
Similar Polarity of Free Amines:
-
Insight: The cis and trans free amine isomers often have very similar polarities, making chromatographic separation difficult.
-
Actionable Advice: Consider derivatizing the amine to a carbamate (e.g., Boc) or an amide. The resulting derivatives may have different crystalline properties or chromatographic behavior, making separation easier. After separation, the protecting group can be removed.
-
-
Classical Resolution via Diastereomeric Salt Formation:
-
Insight: This is the most robust and scalable method. It involves reacting the racemic (or diastereomeric) amine mixture with a chiral acid. This forms two diastereomeric salts which will have different solubilities in a given solvent system, allowing one to be selectively crystallized.
-
Actionable Advice:
-
Screen Chiral Acids: Common resolving agents for amines include tartaric acid, mandelic acid, and dibenzoyltartaric acid.
-
Solvent Screening: The choice of solvent is critical for achieving differential solubility. Screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof).
-
Procedure: Dissolve the amine mixture and one equivalent of the chosen chiral acid in a hot solvent. Allow it to cool slowly to promote crystallization. Filter the resulting solid, which will be enriched in one diastereomer. The other diastereomer remains in the mother liquor.
-
Liberation of Free Amine: After isolating the desired diastereomeric salt, treat it with a base (e.g., NaOH) to liberate the free amine, which can then be extracted.
-
-
Experimental Protocol: Curtius Rearrangement for Boc-Protected Amine
This protocol describes a reliable, two-step procedure for converting the carboxylic acid intermediate to a stable, Boc-protected amine, which is amenable to purification and subsequent deprotection.
Reagents and Materials:
-
trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
tert-Butanol
-
Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen/Argon)
Procedure:
-
Acyl Azide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add the carboxylic acid (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of acid).
-
Add triethylamine (1.1 eq) and stir until a clear solution is formed.
-
Carefully add DPPA (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting acid is consumed.
-
-
Rearrangement and Trapping:
-
Once acyl azide formation is complete, add tert-butanol (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 85-95 °C) and maintain for 3-6 hours. Vigorous nitrogen evolution will be observed initially. Caution: Ensure adequate ventilation.
-
Monitor the disappearance of the acyl azide (IR peak at ~2140 cm⁻¹) and the formation of the Boc-carbamate product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography to yield tert-butyl (trans-2-(4-chlorophenyl)cyclopropyl)carbamate.
-
References
- BenchChem. (n.d.). A Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs.
- Bream, R. N., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed.
- Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central.
- Kumar, V., & Sharma, A. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Miyamura, S., et al. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. PubMed.
- ResearchGate. (n.d.). General method for the synthesis of tranylcypromine.
- Zheng, Y., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed.
- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.
- Google Patents. (n.d.). DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.
- Wikipedia. (n.d.). Curtius rearrangement.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- NROChemistry. (n.d.). Curtius Rearrangement.
- ResearchGate. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study.
- NIH. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- PMC. (n.d.). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction.
- PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 10. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine
Introduction: The 2-(4-chlorophenyl)cyclopropan-1-amine scaffold is a critical structural motif in medicinal chemistry, notably as a key intermediate for various pharmaceutical agents. While several synthetic routes to this compound exist, each presents unique challenges, particularly concerning the formation of reaction-specific byproducts. Impurities can significantly impact yield, purification efficiency, and the quality of the final active pharmaceutical ingredient. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to identify, mitigate, and analyze byproducts encountered during synthesis.
Section 1: Troubleshooting Guide by Synthetic Route
The formation of specific byproducts is intrinsically linked to the chosen synthetic pathway. This section addresses common issues encountered in the three primary routes to this compound: the Hofmann Rearrangement, the Curtius Rearrangement, and the Cyclopropanation of 4-chlorostyrene.
Hofmann Rearrangement of 2-(4-chlorophenyl)cyclopropanecarboxamide
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[1][2]
Q1: My reaction is complete, but I've isolated a major byproduct with a higher molecular weight than my target amine. The mass difference corresponds to my workup solvent (e.g., +32 for methanol, +46 for ethanol). What is this impurity?
A1: This is a classic case of the highly reactive isocyanate intermediate being trapped by a nucleophilic solvent instead of water.[3] When methanol or ethanol is used during the reaction or workup, it can attack the isocyanate to form a stable carbamate byproduct.
-
Causality: The isocyanate (R-N=C=O) is a potent electrophile. While hydrolysis with water leads to a carbamic acid that decarboxylates to the desired amine, other nucleophiles compete with water.[4] Alcohols are effective nucleophiles and form stable methyl or ethyl carbamates.
-
Troubleshooting & Mitigation:
-
Avoid Nucleophilic Solvents: Perform the reaction in a non-nucleophilic solvent. For the workup, quench the reaction with a carefully prepared aqueous solution, ensuring no alcohols are present.
-
Hydrolyze the Carbamate: If the carbamate has already formed, it can often be hydrolyzed back to the amine under basic or acidic conditions, though this adds a step to the synthesis.
-
Confirmation: The suspected carbamate can be confirmed by LC-MS (observing the expected molecular ion) and ¹H NMR (presence of a methoxy [-OCH₃] or ethoxy [-OCH₂CH₃] signal).
-
Q2: My Hofmann rearrangement stalls, and I'm recovering significant amounts of the N-bromoamide intermediate. How can I drive the reaction to completion?
A2: The rearrangement of the N-bromoamide anion to the isocyanate is the critical, rate-determining step.[1] Incomplete reaction points to issues with the formation or stability of this anion.
-
Causality: A strong base is required to abstract the second, less acidic proton from the N-bromoamide to form the bromoamide anion. Insufficient base, a base that is too weak, or low temperatures can prevent this step from occurring efficiently.[2]
-
Troubleshooting & Mitigation:
-
Verify Base Stoichiometry and Purity: Ensure at least two equivalents of strong base (e.g., NaOH, KOH) are used relative to the amide. Use freshly prepared solutions of high-purity base.
-
Optimize Temperature: While initial N-bromination can be done at low temperatures, the rearrangement step often requires gentle heating. Gradually increase the temperature (e.g., to 40-60 °C) and monitor the reaction by TLC or LC-MS.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Ensure the chosen solvent can adequately dissolve the bromoamide anion intermediate.
-
Caption: Hofmann rearrangement pathway and common byproduct formation.
Curtius Rearrangement of 2-(4-chlorophenyl)cyclopropanecarbonyl Azide
Similar to the Hofmann, the Curtius rearrangement proceeds through an isocyanate intermediate, generated by the thermal decomposition of an acyl azide.[5]
Q1: My final product is contaminated with a symmetrical urea byproduct. What is the cause and how can it be prevented?
A1: The formation of a urea derivative, R-NH-C(O)-NH-R, indicates that the isocyanate intermediate has reacted with the desired product, this compound.
-
Causality: The product amine is a potent nucleophile. If it is formed in the presence of unreacted isocyanate, it can compete with water or other nucleophiles to attack the isocyanate, leading to the urea byproduct.[5] This is more common in concentrated solutions or if the hydrolysis step is slow.
-
Troubleshooting & Mitigation:
-
Control Reaction Conditions: Perform the rearrangement in a dilute solution to minimize intermolecular reactions. Ensure the subsequent hydrolysis step is efficient by using an adequate amount of water.
-
Isocyanate Trapping: A highly effective strategy is to perform the rearrangement in the presence of an alcohol, such as tert-butanol, to trap the isocyanate as a stable Boc-carbamate. The Boc protecting group can then be cleanly removed under acidic conditions to yield the pure amine.
-
Confirmation: Symmetrical ureas have a distinctive C=O stretch in the IR spectrum and will have a molecular weight of (2 × M_amine) - 16.
-
Q2: The thermal rearrangement of my acyl azide gives a poor yield and seems to generate polymeric material. What is happening?
A2: Acyl azides can be thermally sensitive, and the rearrangement requires careful temperature control. Overheating can lead to decomposition and side reactions rather than a clean rearrangement.
-
Causality: While the Curtius rearrangement itself is a concerted process that avoids a discrete nitrene intermediate, high temperatures can promote alternative decomposition pathways.[6][7] The isocyanate product itself can also polymerize at elevated temperatures.
-
Troubleshooting & Mitigation:
-
Optimize Temperature: Determine the minimum temperature required for the rearrangement to proceed at a reasonable rate. This is often best done in a refluxing solvent with a suitable boiling point (e.g., toluene, benzene). Monitor the reaction for the disappearance of the azide IR stretch (~2140 cm⁻¹).
-
Photochemical Conditions: In some cases, a photochemical Curtius rearrangement can be performed at lower temperatures, potentially offering a cleaner reaction profile.[5]
-
Use Fresh Acyl Azide: Acyl azides can decompose on storage. It is best to use them immediately after preparation.
-
Cyclopropanation of 4-Chlorostyrene
This route involves the direct addition of a methylene group across the double bond of 4-chlorostyrene, commonly using the Simmons-Smith reaction or a transition-metal catalyst.[8][9]
Q1: My Simmons-Smith reaction is giving low conversion, and I'm mostly recovering starting material. How can I improve the reaction efficiency?
A1: The Simmons-Smith reaction relies on the formation of an active organozinc carbenoid (iodomethylzinc iodide).[10] Low reactivity is almost always due to poor formation or deactivation of this key reagent.
-
Causality: The zinc metal used must be activated to react with diiodomethane. Zinc dust or granules are often coated with an inactive oxide layer. Furthermore, the carbenoid is highly sensitive to protic impurities like water or alcohols, which will rapidly quench it.[11]
-
Troubleshooting & Mitigation:
-
Zinc Activation: Activate the zinc-copper couple immediately before use. Common methods include washing with dilute HCl, followed by water, methanol, and then anhydrous ether, and drying under vacuum.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[11]
-
Use the Furukawa Modification: For less reactive alkenes, using diethylzinc (Et₂Zn) with CH₂I₂ often gives superior results as it generates a more electrophilic reagent in non-complexing solvents.[8]
-
Caption: Desired Simmons-Smith pathway and common quenching side reaction.
Q2: My cyclopropanation reaction using ethyl diazoacetate and a rhodium catalyst is producing a significant amount of diethyl maleate and fumarate. What is causing this?
A2: The formation of diethyl maleate and fumarate is a result of carbene dimerization, a common side reaction in transition metal-catalyzed reactions with diazo compounds.[11]
-
Causality: The metal carbene intermediate, which is supposed to react with the alkene, can instead react with another molecule of itself. This side reaction is favored at higher concentrations of the diazo compound.
-
Troubleshooting & Mitigation:
-
Slow Addition: The most effective way to minimize dimerization is to add the diazo compound very slowly to the reaction mixture containing the catalyst and the alkene. This keeps the instantaneous concentration of the carbene intermediate low, favoring the reaction with the alkene which is present in excess.
-
Catalyst Choice: The choice of metal and ligands can influence the selectivity. Consult the literature for catalysts known to suppress dimerization for your specific substrate.
-
Section 2: General FAQs
Q: How can I analytically distinguish between the cis and trans isomers of the final product and its precursors?
A: ¹H NMR spectroscopy is the most powerful tool for this. The vicinal coupling constants (³J) between protons on the cyclopropane ring are stereochemically dependent. Generally, for 1,2-disubstituted cyclopropanes, the coupling constant between the trans protons (³J_trans) is smaller (typically 2-5 Hz) than the coupling between the cis protons (³J_cis, typically 6-10 Hz). Analyzing the multiplicity and coupling constants of the cyclopropyl protons will allow for unambiguous assignment and quantification of the diastereomeric ratio.
Q: My final amine product is proving difficult to purify via silica gel chromatography due to streaking. What are some alternative purification strategies?
A: Primary amines are basic and often interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and recovery.
-
Basified Silica: Pre-treat the silica gel by slurrying it with a solvent containing 1-2% triethylamine or ammonia. This deactivates the acidic sites and improves chromatography.
-
Salt Formation & Recrystallization: Convert the amine to a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. Amine salts are often highly crystalline and can be purified effectively by recrystallization, which also offers the potential for chiral resolution if a chiral acid is used. The free amine can be recovered by basifying the purified salt.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a very effective method for purification.
Section 3: Byproduct Summary & Analytical Workflow
Table 1: Common Byproducts and Their Identification
| Byproduct Name/Class | Parent Reaction | Probable Cause | Key Analytical Signature (vs. Product) |
| Alkyl Carbamate | Hofmann/Curtius | Trapping of isocyanate by alcohol solvent. | LC-MS: M + R-OH. ¹H NMR: Signals for alkyl group from alcohol (e.g., ~3.7 ppm for -OCH₃). |
| Symmetrical Urea | Hofmann/Curtius | Isocyanate reaction with product amine. | LC-MS: 2M - H₂O. ¹H NMR: Broad N-H signal, symmetrical aromatic/cyclopropyl signals. |
| N-Bromoamide | Hofmann | Incomplete rearrangement. | LC-MS: M + Br - H. Different retention time. |
| Diethyl Maleate/Fumarate | Diazo Cyclopropanation | Carbene dimerization. | Does not contain the 4-chlorophenyl group. Distinct ¹H NMR signals (~6.0-7.0 ppm). |
| Unreacted 4-Chlorostyrene | Cyclopropanation | Inefficient/incomplete reaction. | GC-MS/¹H NMR: Presence of vinyl proton signals (~5.0-6.5 ppm). |
Workflow for Unknown Byproduct Identification
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. oms.bdu.ac.in [oms.bdu.ac.in]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine, a key structural motif found in pharmacologically active compounds, including analogs of tranylcypromine.[1][2] Achieving high stereoselectivity is the most critical and challenging aspect of this synthesis, as the biological activity of the final compound is intrinsically linked to its specific three-dimensional geometry.[3] This guide provides in-depth, field-proven insights, troubleshooting protocols, and detailed methodologies to help researchers and drug development professionals overcome common hurdles related to stereocontrol.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions regarding the stereochemical complexity of this compound.
Q1: What are the key stereoisomers of this compound and why is the trans configuration typically desired?
A: The molecule has two stereocenters, leading to four possible stereoisomers:
-
(1R, 2S)-2-(4-Chlorophenyl)cyclopropan-1-amine (trans)
-
(1S, 2R)-2-(4-Chlorophenyl)cyclopropan-1-amine (trans)
-
(1R, 2R)-2-(4-Chlorophenyl)cyclopropan-1-amine (cis)
-
(1S, 2S)-2-(4-Chlorophenyl)cyclopropan-1-amine (cis)
The trans isomers are a pair of enantiomers, as are the cis isomers. In medicinal chemistry, particularly for enzyme inhibitors like those targeting Lysine Demethylase 1 (LSD1) or Monoamine Oxidase (MAO), the relative orientation of the aryl and amine groups is crucial for fitting into the enzyme's active site.[1][2] The trans configuration is almost universally the biologically active form, making the selective synthesis of the trans diastereomers paramount. Subsequent separation of the trans enantiomers (or their asymmetric synthesis) is then required to isolate the most potent single isomer.
Q2: What are the principal strategies for controlling stereoselectivity in this synthesis?
A: There are three primary strategic approaches:
-
Substrate-Controlled Synthesis: This involves using a starting material that already contains a chiral element (a chiral auxiliary) which directs the stereochemical outcome of the cyclopropanation step. A powerful example is the use of chiral N-sulfinyl imines, where the sulfinyl group masterfully dictates the facial selectivity of the reaction.[4][5]
-
Catalyst-Controlled Synthesis: This is the most common approach and involves the use of a chiral catalyst to influence the stereochemistry of the key cyclopropanation step. Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, complexed with chiral ligands are frequently employed to convert 4-chlorostyrene into the desired cyclopropane with high diastereo- and enantioselectivity.[6][7][8]
-
Biocatalysis: A rapidly advancing strategy uses engineered enzymes to perform highly selective cyclopropanations.[9][10] These biocatalysts can be designed to produce a single desired stereoisomer with exceptional fidelity, often under mild, environmentally friendly conditions.[11][12]
Q3: Can you clarify the difference between diastereoselectivity and enantioselectivity in this context?
A:
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In this synthesis, it is the ratio of the trans isomers to the cis isomers (d.r. = trans : cis). A high diastereoselectivity means the reaction produces significantly more of the desired trans product.
-
Enantioselectivity applies only to the formation of chiral molecules. Once the trans diastereomer is formed, enantioselectivity refers to the preferential formation of one enantiomer over the other (e.g., (1R, 2S) over (1S, 2R)). This is quantified by the enantiomeric excess (e.e.). An enantioselective synthesis will produce an excess of one of the two trans enantiomers.
Section 2: Troubleshooting Guide: Common Experimental Issues
Low stereoselectivity is the most frequent challenge in this synthesis. This guide helps diagnose and resolve common problems.
Caption: Troubleshooting Decision Tree for Stereoselectivity Issues.
Problem 1: Low Diastereomeric Ratio (Poor trans:cis Selectivity)
You are obtaining a mixture of trans and cis isomers, complicating purification and reducing the yield of the desired product.
-
Possible Cause: Inappropriate Catalyst System for Diazo-based Cyclopropanation.
-
Scientific Rationale: The choice of metal and its ligand architecture is the primary determinant of diastereoselectivity in catalytic cyclopropanations. The catalyst's structure creates a specific steric environment that favors the transition state leading to the trans product over the one leading to the cis product. Ruthenium- and rhodium-based catalysts are particularly well-known for providing high trans selectivity.[6][7]
-
Recommended Solution:
-
Catalyst Screening: If using a copper-based catalyst, consider switching to a rhodium catalyst like Rh₂(OAc)₄ or a ruthenium-pybox complex, which are often superior for promoting trans selectivity.[6]
-
Ligand Modification: The steric and electronic properties of the ligands on the metal center are critical. For example, bulkier ligands can enhance steric repulsion that disfavors the cis transition state.
-
-
-
Possible Cause: Suboptimal Reaction Temperature.
-
Scientific Rationale: Cyclopropanation reactions often show improved selectivity at lower temperatures. Higher temperatures provide more kinetic energy, which can overcome the small energy difference between the transition states leading to the trans and cis isomers, thus eroding selectivity.
-
Recommended Solution:
-
Perform the reaction at 0 °C or -20 °C.
-
If the reaction is too slow at lower temperatures, a balance must be struck. Perform a temperature optimization study (-20 °C, 0 °C, room temperature) to find the best balance of reaction rate and selectivity.
-
-
Problem 2: Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis
You are successfully forming the trans isomer, but as a nearly 1:1 mixture of the two enantiomers (racemate).
-
Possible Cause: Ineffective or Impure Chiral Ligand/Auxiliary.
-
Scientific Rationale: The enantiopurity of the chiral source (ligand or auxiliary) directly translates to the maximum possible e.e. of the product. An impure ligand (e.g., one with low e.e. itself) or one that does not create a sufficiently differentiated energetic landscape for the two enantiomeric transition states will result in poor enantioselectivity.
-
Recommended Solution:
-
Verify Purity: Confirm the enantiomeric purity of your chiral ligand or auxiliary using a suitable analytical method (e.g., chiral HPLC).
-
Switch Systems: Consider more powerful and well-documented chiral systems. For instance, the use of Ellman's or Davis's N-sulfinyl chiral auxiliaries provides a robust and predictable method for high enantioselectivity in the synthesis of cyclopropylamines.[4]
-
Explore Biocatalysis: Engineered myoglobin or cytochrome P450 variants can offer near-perfect enantioselectivity (>99% e.e.) and are an excellent alternative if chemical methods fall short.[9][11]
-
-
-
Possible Cause: Catalyst Poisoning or Substrate Impurities.
-
Scientific Rationale: Impurities in the starting material (e.g., 4-chlorostyrene) can interfere with the chiral catalyst, either by poisoning the active site or by promoting a non-selective background reaction. The stabilizer present in commercial styrene derivatives is a common culprit.
-
Recommended Solution:
-
Purify Substrates: Pass the 4-chlorostyrene through a short column of basic alumina immediately before use to remove the phenolic stabilizer and any acidic impurities.
-
Ensure Inert Conditions: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction, as oxygen can degrade many organometallic catalysts.
-
Handle Reagents Properly: If using a diazo reagent, it should be freshly prepared or used with care, as its decomposition can lead to side reactions that lower overall efficiency and selectivity.
-
-
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key stereoselective transformations.
Protocol 1: Asymmetric Cyclopropanation of 4-Chlorostyrene using a Ru-Pybox Catalyst
This protocol focuses on achieving high trans diastereoselectivity and good enantioselectivity in the key cyclopropanation step.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer
-
(S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-pybox)
-
4-Chlorostyrene (purified by passing through basic alumina)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation: In a flame-dried flask under Argon, dissolve the dichloro(p-cymene)ruthenium(II) dimer (1 mol%) and (S,S)-iPr-pybox ligand (1.1 mol%) in anhydrous DCM. Stir at room temperature for 1 hour. This forms the active chiral catalyst.[8]
-
Reaction Setup: To the catalyst solution, add the purified 4-chlorostyrene (1.0 eq).
-
Slow Addition of Diazo Reagent: Dilute the ethyl diazoacetate (1.2 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise via a syringe pump over 4-6 hours. Rationale: Slow addition maintains a low concentration of the diazo compound, minimizing side reactions and improving selectivity.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete after the addition is finished.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel chromatography to isolate the ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate.
-
Stereochemical Analysis: Determine the trans:cis ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (e.e.) of the trans isomer by chiral HPLC.
Protocol 2: Asymmetric Synthesis via an N-Sulfinyl α-Chloro Ketimine Intermediate
This method builds the cyclopropylamine directly with excellent stereocontrol imparted by a chiral auxiliary.[4][5][13]
Materials:
-
(R)-tert-Butanesulfinamide
-
1-(4-chlorophenyl)-2-chloroethan-1-one
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Vinylmagnesium bromide (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in methanol
Procedure:
-
Sulfinyl Imine Formation: In a flame-dried flask under Argon, combine 1-(4-chlorophenyl)-2-chloroethan-1-one (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF. Heat to 65 °C for 12 hours. Cool to room temperature and quench with brine. Extract with ethyl acetate, dry, and concentrate. Purify by chromatography to obtain the chiral N-sulfinyl α-chloro ketimine.
-
Cyclopropanation: Dissolve the purified ketimine in anhydrous THF and cool to -78 °C. Add vinylmagnesium bromide (2.5 eq) dropwise. Rationale: The first equivalent of the Grignard reagent acts as a base to initiate a Favorskii-type rearrangement, while the second equivalent adds to the resulting cyclopropylideneamine intermediate. The bulky tert-butylsulfinyl group shields one face, directing the nucleophilic attack and ensuring high diastereoselectivity.[4]
-
Reaction Monitoring & Workup: Stir at -78 °C for 3 hours, then allow to warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude product in methanol and add a solution of HCl in methanol. Stir at room temperature for 1 hour.
-
Purification: Concentrate the mixture and purify by chromatography or recrystallization to yield the final this compound as its hydrochloride salt.
-
Stereochemical Analysis: Confirm the stereochemistry using NMR and determine the e.e. by chiral HPLC.
Section 4: Visualization of Key Synthetic Workflow
The following diagram illustrates a common synthetic pathway for producing enantiomerically enriched trans-2-(4-Chlorophenyl)cyclopropan-1-amine.
Caption: A common workflow for asymmetric synthesis.
References
-
De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187-190. [Link]
-
De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. PubMed. [Link]
-
McCarthy, T.D., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed. [Link]
-
De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Figshare. [Link]
-
Mao, Y., Wang, H., & Zhou, X. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. HETEROCYCLES, 89(8), 1767. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Ragaini, F., et al. (2010). Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds. Dalton Transactions. [Link]
-
Pellacani, L., & Tardella, P. A. (2014). Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]
-
Zhang, R. K., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. PubMed Central. [Link]
-
Arnold, F. H., et al. (2025). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. [Link]
-
Singh, V. K., et al. (2008). Asymmetric cyclopropanation using amino acid as chiral auxiliary. R Discovery. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. ResearchGate. [Link]
-
Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. [Link]
-
Kang, J., et al. (2004). Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. The Journal of Organic Chemistry. [Link]
-
Glennon, R. A., et al. (2013). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. PubMed Central. [Link]
-
Johnson, J. S., et al. (2021). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
-
Arnold, F. H., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed Central. [Link]
-
Arnold, F. H., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Arnold, F. H., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. PubMed. [Link]
Sources
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- 13. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Chlorophenyl)cyclopropan-1-amine
Introduction: 2-(4-Chlorophenyl)cyclopropan-1-amine is a valuable building block in medicinal chemistry and drug development, frequently utilized for its unique conformational rigidity and physicochemical properties.[1] However, its strained cyclopropylamine moiety also imparts specific reactivity and handling requirements that are critical for experimental success and safety.[2] The inherent ring strain and the nucleophilic nature of the amine group make the compound susceptible to degradation if not stored and handled correctly.[2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the primary hazards associated with this compound and what immediate precautions should be taken? A1: this compound is classified as an irritant. Direct contact can cause skin irritation, serious eye irritation, and it may cause respiratory irritation upon inhalation.[3] Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Standard personal protective equipment (PPE) is mandatory: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3] In case of accidental contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Q2: What are the optimal long-term storage conditions for this compound? A2: For long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated place.[3][4] Many suppliers recommend storage at -20°C to minimize degradation over time.[5] The primary amine is susceptible to reacting with atmospheric carbon dioxide to form carbamate salts and with moisture. Therefore, storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to preserve purity.[6]
Q3: Is this compound stable at room temperature? A3: The compound is generally stable for short periods at room temperature, such as during shipping or routine experimental handling.[5] However, for storage exceeding a few days, refrigeration or freezing (-20°C) is strongly advised to prevent slow degradation and reaction with atmospheric components.[5]
Q4: What solvents are recommended for preparing stock solutions, and what is a typical concentration? A4: Based on data for structurally similar compounds, Dimethyl Sulfoxide (DMSO) and Ethanol are effective solvents for creating stock solutions.[5] A stock concentration of 10 mg/mL is often achievable.[5] It is always recommended to perform a small-scale solubility test with your specific lot before preparing a large stock solution. For aqueous buffers, solubility may be limited, and the pH of the solution will play a significant role.
Q5: What chemical incompatibilities should I be aware of? A5: Due to its primary amine functionality, this compound is a base and a nucleophile. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6] Contact with these substances can lead to vigorous and potentially hazardous reactions. Additionally, exposure to carbon dioxide should be minimized to prevent carbamate formation.[6]
Section 2: Handling Protocols & Workflows
Adherence to standardized protocols is crucial for both safety and experimental reproducibility.
Protocol 2.1: Standard Safe Handling Procedure
-
Preparation: Before handling, ensure you are in a designated area, typically a certified chemical fume hood. Confirm that an eyewash station and safety shower are accessible.[3]
-
Don PPE: Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves. Inspect gloves for any signs of damage before use.
-
Aliquotting: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If the compound is stored under an inert atmosphere, use a gentle positive pressure of inert gas (Argon or Nitrogen) while opening and aliquotting.
-
Weighing: Use an analytical balance within the fume hood or in a well-ventilated area. Handle the compound gently to avoid creating airborne dust.
-
Post-Handling: Tightly reseal the container, purge with inert gas if possible, and return it to the recommended storage condition promptly.
-
Decontamination: Wipe down the balance and work surfaces with an appropriate solvent (e.g., 70% ethanol). Wash hands thoroughly with soap and water after handling is complete.[3]
Protocol 2.2: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Calculate Mass: Determine the required mass of this compound based on the desired final volume of the stock solution.
-
Weigh Compound: Following Protocol 2.1, accurately weigh the compound into a sterile, chemically-resistant vial (e.g., amber glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming can be applied if necessary, but a preliminary thermal stability test is advised.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.
Workflow Diagram: Compound Handling Lifecycle
Caption: General workflow for handling this compound.
Section 3: Troubleshooting Guide
This guide provides solutions to common experimental issues.
Issue 3.1: My reaction yield is low, or I'm observing unexpected byproducts.
-
Probable Cause 1: Starting Material Degradation. The compound may have degraded due to improper storage (exposure to air, moisture, or light). The amine can react with atmospheric CO2, reducing the amount of active starting material.[6]
-
Solution: Verify the purity of your starting material using a suitable analytical method like HPLC-UV, LC-MS, or ¹H NMR before use. If degradation is confirmed, use a fresh, unopened vial or purify the existing material if possible.
-
-
Probable Cause 2: Reagent Incompatibility. Your reaction conditions may involve reagents incompatible with a primary amine (e.g., residual acid from a previous step, certain metal catalysts).
-
Solution: Review your reaction scheme for potential incompatibilities. Ensure all reagents and solvents are pure and anhydrous if the reaction is moisture-sensitive. Consider adding a non-nucleophilic base to scavenge any acid if appropriate for your reaction.
-
-
Probable Cause 3: Metabolic-like Oxidation. In biological assays or reactions involving certain catalysts, the cyclopropylamine moiety can be oxidized to form highly reactive intermediates, such as α,β-unsaturated aldehydes, which can polymerize or react with other nucleophiles.[7]
-
Solution: If oxidation is suspected, perform the reaction under an inert atmosphere. For biological systems, consider using specific enzyme inhibitors if the oxidative pathway is known, or analyze for the characteristic reactive metabolite.[7]
-
Issue 3.2: The analytical results (e.g., NMR, LC-MS) of my sample are inconsistent over time.
-
Probable Cause: Sample Instability. The compound is degrading in the analytical solvent or during storage as a prepared sample. This is especially common if the sample is stored in a clear vial, at room temperature, or if the solvent is not anhydrous.
-
Solution: Analyze samples immediately after preparation. If storage is necessary, store prepared samples in amber vials at low temperatures (-20°C or below). For LC-MS analysis, check if the mobile phase composition or pH contributes to on-column degradation.
-
Troubleshooting Diagram: Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
Section 4: Technical Data Summary
This section provides key physical and chemical properties for quick reference.
Table 4.1: Chemical & Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClN | [8] |
| Molecular Weight | 167.63 g/mol | [8] |
| CAS Number | 61114-41-8 (trans isomer: 131844-31-0) | [8][9] |
| Appearance | Typically a solid (may vary by supplier) | [4] |
| Purity (Typical) | ≥97% or ≥98% (HPLC) | [3][10] |
Table 4.2: Recommended Storage & Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C (Long-term) | Minimizes thermal degradation and side reactions.[5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents reaction with atmospheric CO₂ and moisture.[6] |
| Light | Protect from Light (Amber Vial) | Prevents potential photochemical degradation. |
| Container | Tightly Sealed | Prevents ingress of air and moisture.[3][6] |
| Handling Area | Chemical Fume Hood | Mitigates inhalation risk and ensures containment.[3] |
References
-
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Retrieved from [Link]
-
Airgas. (2018). Cyclopropane Safety Data Sheet. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
ResearchGate. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from [Link]
-
ACS Publications. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Retrieved from [Link]
-
Greenbook.net. (2018). MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600. Retrieved from [Link]
-
PubChem. (n.d.). cis-(1S,2S)-2-(4-chlorophenyl)cyclopropan-1-amine. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
Food Science and Preservation. (n.d.). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Retrieved from [Link]
-
Wikidata. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Cyclopropylamine-Based Monoamine Oxidase Inhibitors: Profiling 2-(4-Chlorophenyl)cyclopropan-1-amine Against Key Analogs
For researchers and drug development professionals navigating the landscape of neuropharmacology, monoamine oxidase (MAO) inhibitors remain a critical area of investigation for the treatment of depressive disorders and neurodegenerative diseases.[1] Among these, the cyclopropylamine scaffold represents a venerable and potent class of mechanism-based irreversible inhibitors.[2] This guide provides an in-depth comparison of 2-(4-Chlorophenyl)cyclopropan-1-amine against other notable cyclopropylamine MAO inhibitors, with a focus on their inhibitory potency, selectivity, and the underlying structure-activity relationships (SAR).
The Enduring Therapeutic Target: Monoamine Oxidase (MAO)
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a key strategy in the management of Parkinson's disease.[1]
The irreversible nature of many cyclopropylamine inhibitors, such as the archetypal tranylcypromine, leads to a prolonged pharmacodynamic effect, as restoration of enzyme activity necessitates de novo enzyme synthesis.[3] This characteristic contributes to their high efficacy but also necessitates careful management of potential drug and food interactions.[3]
Mechanism of Action: The Cyclopropylamine Moiety
Cyclopropylamine-based MAO inhibitors are classified as mechanism-based or "suicide" inhibitors. The proposed mechanism involves the enzyme-catalyzed oxidation of the amine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.
Caption: Mechanism of irreversible MAO inhibition by cyclopropylamines.
Profiling this compound: A Qualitative Assessment
The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a non-selective inhibitor of both MAO-A and MAO-B.[4] Studies on ring-substituted analogs have demonstrated that substitution at the 4-position of the phenyl ring can modulate both potency and selectivity. For instance, the introduction of a fluorine or methoxy group at the 4-position has been shown to enhance inhibitory potency compared to tranylcypromine, particularly for MAO-A.[5]
Given that chlorine is an electron-withdrawing halogen, similar to fluorine, it is plausible that this compound would also exhibit potent, irreversible inhibition of both MAO-A and MAO-B. The 4-chloro substitution may offer a different electronic and steric profile compared to fluorine, potentially influencing its selectivity profile. However, without direct experimental data, this remains a well-founded hypothesis requiring empirical validation.
Comparative Analysis with Other Cyclopropylamine MAO Inhibitors
To provide a quantitative context, the inhibitory profiles of tranylcypromine and a novel, highly potent cis-cyclopropylamine derivative are presented below.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/MAO-B) | Reference |
| Tranylcypromine | 2300 | 950 | 2.42 | [6] |
| cis-N-Benzyl-2-methoxycyclopropylamine | 170 | 5 | 0.029 (MAO-B selective) | [2] |
IC50 values are dependent on assay conditions and pre-incubation times.
This data highlights the significant impact of structural modifications to the cyclopropylamine scaffold. While tranylcypromine displays a slight preference for MAO-B, cis-N-benzyl-2-methoxycyclopropylamine demonstrates a remarkable shift towards high potency and selectivity for MAO-B.[2] This particular derivative is reported to be over 20-fold more effective than tranylcypromine as an MAO-B inhibitor.[2]
Experimental Protocols for In Vitro MAO Inhibition Assays
The determination of a compound's inhibitory potency against MAO-A and MAO-B is a critical step in its pharmacological characterization. A common and reliable method involves a fluorometric assay using kynuramine as a substrate.
Principle of the Assay
This assay measures the activity of MAO by monitoring the conversion of the non-fluorescent substrate kynuramine to the highly fluorescent product 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor reduces the rate of this reaction, allowing for the quantification of its inhibitory potency (IC50 value).
Caption: Workflow for in vitro MAO inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO.
-
Prepare serial dilutions of the test compound to achieve a range of final assay concentrations.
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of kynuramine substrate in the same buffer.
-
-
Enzyme Inhibition:
-
In a 96-well microplate, add a fixed amount of MAO-A or MAO-B enzyme to each well.
-
Add varying concentrations of the test inhibitor or vehicle control to the wells.
-
For irreversible inhibitors, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inactivation.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the kynuramine substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (fluorescence change per unit time) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Concluding Remarks and Future Directions
The cyclopropylamine scaffold continues to be a fertile ground for the development of potent MAO inhibitors. While a definitive quantitative profile for this compound remains to be established through empirical testing, structure-activity relationship data from related analogs suggest it is likely a potent, irreversible inhibitor of both MAO isoforms.
The dramatic influence of seemingly minor structural modifications, as evidenced by the high MAO-B selectivity of cis-N-benzyl-2-methoxycyclopropylamine, underscores the importance of continued medicinal chemistry efforts in this area. Future research should focus on the synthesis and in vitro evaluation of this compound to precisely determine its IC50 values and selectivity index. Such data will be invaluable for elucidating the nuanced effects of halogen substitution on the phenyl ring and for guiding the design of next-generation MAO inhibitors with improved therapeutic profiles.
References
- Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors.
- Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1989). [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice].
- Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. FEBS Journal, 285(20), 3694–3706.
- Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416.
-
Wikipedia contributors. (2024, November 27). Tranylcypromine. In Wikipedia, The Free Encyclopedia. Retrieved December 1, 2025, from [Link]
- Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Journal of Neural Transmission, 123(10), 1117–1128.
- Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416.
- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal, 282(10), 1876-1888.
- Finberg, J. P. M. (2014). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neurobiology of Disease, 72, 146-153.
- Belleau, B., & Moran, J. (1963). The Mechanism of Action of the 2-Phenylcyclopropylamine Type of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry, 6(3), 321-325.
- Zirkle, C. L., et al. (1962). 2-Substituted Cyclopropylamines. II. Effect of Structure upon Monoamine Oxidase-Inhibitory Activity as Measured in Vivo by Potentiation of Tryptamine Convulsions. Journal of Medicinal and Pharmaceutical Chemistry, 5(6), 1265-1284.
- Youdim, M. B. H., & Finberg, J. P. M. (2019). Monoamine oxidase inhibitors. In Encyclopedia of Neuroscience (pp. 443-450). Academic Press.
- Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713.
- Kiani, C. (2020). Tranylcypromine: its pharmacology, safety, and efficacy.
- Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Journal of Neural Transmission, 123(10), 1117–1128.
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- 6. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylcyclopropan-1-amine Analogs
The 2-phenylcyclopropan-1-amine scaffold is a privileged structure in medicinal chemistry, most famously represented by the antidepressant drug tranylcypromine. This rigid framework has proven to be a versatile template for designing potent inhibitors of several key enzymes and transporters involved in neurotransmission and epigenetic regulation. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their interactions with Monoamine Oxidases (MAO-A and MAO-B), Lysine-Specific Demethylase 1 (LSD1), and the Norepinephrine Transporter (NET). We will delve into the nuanced molecular interactions that govern potency and selectivity, supported by comparative experimental data and detailed protocols for their evaluation.
The Core Scaffold: Stereochemistry and Intrinsic Reactivity
The defining feature of the 2-phenylcyclopropan-1-amine scaffold is the strained cyclopropane ring, which positions the phenyl and amine substituents in a specific, rigid spatial orientation. This conformational constraint is crucial for its biological activity. Tranylcypromine, the parent compound, is a racemic mixture of (1R, 2S) and (1S, 2R) enantiomers.
The primary amine and the cyclopropane ring are key to the mechanism-based inhibition of flavin-dependent enzymes like MAOs and LSD1. The amine is oxidized by the flavin adenine dinucleotide (FAD) cofactor, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently binds to the FAD cofactor, causing irreversible inhibition.[1]
Structure-Activity Relationship at Monoamine Oxidases (MAOs)
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] They exist as two isozymes, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities. Tranylcypromine is a non-selective inhibitor of both.
Key SAR Insights for MAO Inhibition:
-
Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is essential for activity. Cis-isomers are significantly less potent.
-
N-Alkylation: Substitution on the primary amine generally reduces MAO inhibitory activity.
-
Aromatic Substitution: Modifications to the phenyl ring can modulate potency and selectivity. Electron-withdrawing or donating groups can influence the electronic properties of the phenyl ring and its interaction with the enzyme's active site.
-
Selectivity (MAO-A vs. MAO-B): Achieving selectivity between the two isozymes has been a significant goal. For instance, the development of selective MAO-B inhibitors is desirable for the treatment of Parkinson's disease to avoid the "cheese effect" associated with MAO-A inhibition.[3] Some studies have shown that specific substitutions on the cyclopropyl ring itself can confer selectivity. For example, cis-N-benzyl-2-methoxycyclopropylamine was found to be a highly selective irreversible inhibitor of MAO-B.[4]
Comparative Data: Inhibition of MAO-A and MAO-B
| Compound | Phenyl Ring Substitution | Other Modifications | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |
| Tranylcypromine | Unsubstituted | None | ~11.2 | ~1.5 | ~7.5 |
| Analog 1 | 4-Fluoro | None | 8.5 | 0.9 | 9.4 |
| Analog 2 | 4-Chloro | None | 5.2 | 0.6 | 8.7 |
| Analog 3 | Unsubstituted | N-Methyl | >100 | >100 | N/A |
| cis-N-benzyl-2-methoxycyclopropylamine | Unsubstituted | cis-isomer, N-benzyl, 2-methoxy | 0.17 | 0.005 | 34 |
Note: Data is compiled from various sources and should be considered representative. Absolute values can vary based on assay conditions.
Structure-Activity Relationship at Lysine-Specific Demethylase 1 (LSD1)
LSD1 (also known as KDM1A) is a flavin-dependent histone demethylase that plays a crucial role in epigenetic regulation and is a validated target in oncology.[5] Structurally and mechanistically, LSD1 is homologous to MAOs, which led to the discovery of tranylcypromine and its analogs as potent LSD1 inhibitors.[1]
The development of LSD1 inhibitors has focused on increasing potency against LSD1 while improving selectivity over MAOs. This is typically achieved by extending from the core scaffold to occupy a larger pocket in the LSD1 active site that is not present in MAOs.
Key SAR Insights for LSD1 Inhibition:
-
Aromatic Extension: Attaching larger aromatic or heteroaromatic groups to the phenyl ring via a linker (e.g., an amide) dramatically increases LSD1 potency and selectivity.[1][6]
-
Linker Type and Position: The nature and position of the linker are critical. Amide linkers are common, and substitution at the para or meta position of the phenyl ring can significantly impact activity. For example, some meta-substituted derivatives have shown higher potency than their para-counterparts.[1]
-
Enantioselectivity: The (1R, 2S)-enantiomer is generally more potent against LSD1.
Comparative Data: Inhibition of LSD1
| Compound | Modification from Tranylcypromine Core | LSD1 IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/LSD1) |
| Tranylcypromine | None | 11,200[7] | 1,500 | 0.13 |
| Compound 29b | 4-(N-(pyridin-3-ylmethyl)acetamido)phenyl | 11[6] | >20,000 | >1818 |
| Compound 26b | 4-(N-(pyridin-2-ylmethyl)acetamido)phenyl | 17[6] | >20,000 | >1176 |
| Compound 4b | 3-(Thiophen-2-ylcarboxamido)phenyl | 15[1] | 366 | 24.4 |
| Compound 5b | 3-(Thiophen-3-ylcarboxamido)phenyl | 5[1] | 820 | 164 |
Note: Data is compiled from various sources and should be considered representative.[1][6][7]
Structure-Activity Relationship at the Norepinephrine Transporter (NET)
The norepinephrine transporter (NET) is a member of the solute carrier 6 (SLC6) family and is responsible for the reuptake of norepinephrine from the synaptic cleft.[8] Inhibition of NET is a key mechanism for several antidepressant and ADHD medications. While tranylcypromine's primary action is MAO inhibition, the broader class of phenethylamines, of which 2-phenylcyclopropan-1-amine is a rigid analog, are known to interact with monoamine transporters.
Key SAR Insights for NET Binding:
-
Amine Substitution: Unlike MAO inhibition, secondary amines often exhibit higher affinity for NET than primary amines. Tertiary amines tend to be more selective for the serotonin transporter (SERT).[9]
-
Aromatic Substitution: Electron-withdrawing groups on the phenyl ring can influence affinity and selectivity for NET versus other monoamine transporters.[9]
-
Conformational Rigidity: The rigid cyclopropane structure likely influences how the molecule fits into the binding pocket of the transporter. The precise SAR for 2-phenylcyclopropan-1-amine analogs at NET is less explored compared to MAOs and LSD1, but high affinity can be achieved with related structures like nisoxetine.[10]
Comparative Data: Binding Affinity for NET
| Compound | Ki at human NET (nM) |
| (R)-Nisoxetine | 5[8] |
| Atomoxetine (Strattera) | 5[8] |
| Desipramine | 7.36 (rat)[8] |
| PYINXT (Nisoxetine analog) | 4.5[10] |
Note: Data for direct 2-phenylcyclopropan-1-amine analogs is limited. The data presented is for structurally related, high-affinity NET inhibitors to provide context.[8][10]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential.
Protocol 1: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from the Promega MAO-Glo™ Assay technical bulletin.[11][12] This is a luminescent-based assay that measures the activity of MAO enzymes.
Materials:
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401)
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (2-phenylcyclopropan-1-amine analogs)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all kit components to room temperature.
-
Prepare the MAO Reaction Buffer as per the kit instructions.
-
Reconstitute the Luciferin Detection Reagent with Luciferin Detection Buffer. Allow it to equilibrate for at least 15 minutes.
-
Prepare serial dilutions of the test compounds in MAO Reaction Buffer. A typical starting concentration is 100 µM.
-
-
Assay Plate Setup (in duplicate):
-
Add 12.5 µL of 4X test compound dilution to the appropriate wells.
-
For positive control wells (no inhibition), add 12.5 µL of MAO Reaction Buffer.
-
For negative control wells (background), add 25 µL of MAO Reaction Buffer.
-
-
Enzyme Reaction:
-
Prepare 2X MAO enzyme solution (either MAO-A or MAO-B) in MAO Reaction Buffer.
-
To initiate the reaction, add 25 µL of the 2X MAO enzyme solution to all wells except the negative controls.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells.
-
Mix the plate gently for 30 seconds.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (negative control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: NET Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the norepinephrine transporter using [³H]nisoxetine.[2][4]
Materials:
-
Cell membranes prepared from cells expressing human NET (e.g., HEK293-hNET cells)
-
[³H]nisoxetine (Radioligand)
-
Desipramine (for determining non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Plate Setup (in triplicate):
-
The final assay volume is 250 µL.
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): Add 50 µL of 1 µM Desipramine.
-
Test Compound: Add 50 µL of the desired concentration of the test compound.
-
-
Reaction Mixture:
-
Add 50 µL of [³H]nisoxetine (final concentration ~1 nM) to all wells.[4]
-
Add 150 µL of the hNET membrane preparation (protein concentration ~10-20 µ g/well ) to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plates for 120 minutes at 4°C.[4]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate IC50 values by non-linear regression analysis.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.
-
Visualization of Key Relationships
Multi-Target Profile of 2-Phenylcyclopropan-1-amine Analogs
This diagram illustrates how modifications to the core scaffold direct the activity towards different biological targets.
Caption: SAR pathways for 2-phenylcyclopropan-1-amine analogs.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the logical flow from synthesis to biological characterization of novel analogs.
Caption: Workflow for SAR studies of novel inhibitors.
Conclusion and Future Directions
The 2-phenylcyclopropan-1-amine scaffold remains a highly valuable starting point for the design of potent and selective inhibitors for multiple, distinct biological targets. The key to unlocking desired activity lies in understanding the specific steric and electronic requirements of each target's active site.
-
For MAO inhibition , the focus remains on achieving isozyme selectivity to improve the safety profile.
-
For LSD1 inhibition , the strategy of extending from the phenyl ring has proven highly successful, yielding nanomolar inhibitors with excellent selectivity over MAOs, which are now being explored as anti-cancer therapeutics.[5][6]
-
For NET inhibition , while less explored for this specific scaffold, the principles of monoamine transporter SAR suggest that N-alkylation and specific aromatic substitutions could yield potent and selective ligands.
Future research will likely focus on developing analogs with fine-tuned polypharmacology, for instance, dual LSD1/MAO inhibitors for specific cancer types, or compounds that combine MAO inhibition with NET inhibition for novel antidepressant profiles. As our understanding of the structural biology of these targets improves, so too will our ability to rationally design the next generation of therapeutics based on this remarkable and enduring scaffold.
References
-
MAO-Glo™ Assay Protocol. Promega Corporation.
-
MAO-Glo™ Assay Technical Bulletin #TB345. Promega Corporation.
-
Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone. Benchchem.
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central.
-
MAO-Glo™ Assay Systems. Promega Corporation.
-
Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). ResearchGate.
-
Test compounds, reference plasma concentrations, and IC50 values... ResearchGate.
-
MAO-Glo™ Assay Systems. Promega Corporation.
-
NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
-
Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. PubMed.
-
Radioligand Binding Assay. Gifford Bioscience.
-
IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate.
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
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Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. PMC - NIH.
-
Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Taylor & Francis Online.
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie.
-
3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). PMC.
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. MDPI.
-
IC50 Values of isolated compounds as MAO-A&B inhibitory agents SN... ResearchGate.
-
BindingDB Database. BindingDB.
-
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI.
-
Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central - NIH.
-
Structure Modeling of the Norepinephrine Transporter. MDPI.
-
Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. PubMed.
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A Researcher's Guide to Assessing Amine Oxidase Cross-Reactivity: A Comparative Analysis of 2-(4-Chlorophenyl)cyclopropan-1-amine
This guide provides a comprehensive framework for evaluating the selectivity of novel amine oxidase inhibitors, using 2-(4-Chlorophenyl)cyclopropan-1-amine, a structural analog of tranylcypromine, as a central case study. We will delve into the rationale behind experimental design, present detailed protocols for assessing cross-reactivity against key amine oxidase targets, and offer a comparative analysis against established inhibitors.
Introduction: The Criticality of Selectivity in Amine Oxidase Inhibition
Amine oxidases are a crucial class of enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, including neurotransmitters and dietary amines.[1] The two primary isoforms of monoamine oxidase (MAO), MAO-A and MAO-B, are well-established therapeutic targets.[2][3]
-
MAO-A preferentially metabolizes serotonin and norepinephrine; its inhibition is a cornerstone of treatment for major depressive disorders.[4][5]
-
MAO-B primarily targets phenylethylamine and dopamine; selective MAO-B inhibitors are utilized in the management of Parkinson's disease.[1][4]
The lack of selectivity, as seen with early non-selective MAO inhibitors, can lead to significant adverse effects. The most notorious of these is the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods, which results from the inhibition of MAO-A in the gut and liver.[6][7] Furthermore, off-target inhibition of other amine oxidases, such as Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), can lead to unforeseen pharmacological consequences. Therefore, rigorous cross-reactivity profiling is not merely a screening step but a fundamental component of the safety and efficacy assessment for any new MAO inhibitor.
Compound in Focus: this compound
The subject of our guide, this compound, is a derivative of tranylcypromine (trans-2-phenylcyclopropan-1-amine).[8][9][10][11] Tranylcypromine is a potent, irreversible, and non-selective MAO inhibitor.[9][12] The cyclopropylamine scaffold is known to act as a mechanism-based inactivator, forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[13]
The key structural modification in our compound of interest is the addition of a chlorine atom at the para-position of the phenyl ring. This substitution with an electron-withdrawing group can significantly alter the compound's electronic properties and steric profile. These changes may influence its binding affinity and reactivity within the active sites of different amine oxidase isoforms, potentially conferring a more selective inhibition profile compared to its parent compound, tranylcypromine. This guide outlines the essential experiments required to test this hypothesis.
Experimental Design: A Workflow for Determining Inhibitor Selectivity
A robust assessment of cross-reactivity requires a systematic approach. The goal is to determine the concentration of the inhibitor required to reduce the activity of each target enzyme by 50% (the IC50 value). The ratio of these IC50 values provides a quantitative measure of selectivity.
Key Amine Oxidase Targets for Profiling:
-
Monoamine Oxidase A (MAO-A): The primary target for antidepressant MAOIs.
-
Monoamine Oxidase B (MAO-B): The primary target for anti-Parkinsonian MAOIs.
-
Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1): A copper-containing amine oxidase involved in inflammation and glucose metabolism. Cross-reactivity could have therapeutic implications or side effects.
Detailed Experimental Protocols
The following protocols describe a robust, fluorescence-based method for determining inhibitor potency. The causality behind using a pre-incubation step is to allow time for mechanism-based irreversible inhibitors, such as cyclopropylamines, to form a covalent bond with the enzyme, which is a time-dependent process.[14]
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the IC50 values of this compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
p-Tyramine hydrochloride (MAO substrate)
-
Test Compound: this compound
-
Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective), Tranylcypromine (non-selective)
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO. Perform serial dilutions in buffer to create a 10-point concentration curve (e.g., 1 nM to 100 µM).
-
Prepare a detection solution containing Amplex Red and HRP in buffer.
-
Prepare the substrate solution (p-Tyramine) in buffer. Final concentration in the well should be approximately the Km value for the respective enzyme.
-
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of the microplate, add 50 µL of buffer containing the appropriate concentration of the test compound or reference inhibitor. Include "no inhibitor" controls and "no enzyme" blanks.
-
Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C. This step is critical for irreversible inhibitors.[13]
-
-
Reaction Initiation and Detection:
-
Add 25 µL of the substrate/detection solution mixture to all wells to initiate the reaction. The enzymatic deamination of tyramine produces H₂O₂, which, in the presence of HRP, reacts with Amplex Red to produce the fluorescent product resorufin.[15]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response - variable slope) to determine the IC50 value.
-
Comparative Data Analysis (Hypothetical)
To illustrate the output of these experiments, the table below presents hypothetical data comparing our compound of interest with established inhibitors. The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B). A higher SI value indicates greater selectivity for MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | SSAO IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Clorgyline (Reference) | 0.8 | 1,200 | >10,000 | 1500 |
| Selegiline (Reference) | 950 | 15 | >10,000 | 0.016 |
| Tranylcypromine (Reference) | 210 | 180 | >10,000 | 0.86 |
| This compound | 450 | 45 | >10,000 | 0.1 |
Interpretation of Hypothetical Data:
In this example, the addition of the 4-chloro group to the phenyl ring has shifted the selectivity profile. While tranylcypromine is nearly non-selective (SI ≈ 1), this compound shows a ~10-fold preference for MAO-B over MAO-A (SI = 0.1). This profile is more selective than the parent compound but not as highly selective as selegiline. All tested cyclopropylamines show negligible activity against SSAO, indicating selectivity within the broader class of amine oxidases.
Mechanism of Irreversible Inhibition
The cyclopropylamine scaffold functions as a "suicide" inhibitor. The enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring. This generates a highly reactive intermediate that covalently binds to the N(5) position of the FAD cofactor, permanently inactivating the enzyme.[16]
Conclusion
This guide provides a robust, scientifically grounded methodology for assessing the cross-reactivity of novel amine oxidase inhibitors like this compound. The determination of selectivity is paramount for predicting therapeutic potential and avoiding off-target effects. Based on its structural relation to tranylcypromine, it is plausible that this compound is a potent, irreversible inhibitor of both MAO isoforms. The critical question, which can only be answered through the empirical protocols detailed herein, is whether the 4-chloro substitution provides a therapeutically meaningful shift in selectivity towards either MAO-A or MAO-B. This systematic approach ensures that drug development professionals can make data-driven decisions, advancing compounds with the highest potential for safety and efficacy.
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- 14. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to 2-(4-Chlorophenyl)cyclopropan-1-amine for In Vivo Behavioral Research
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of 2-(4-Chlorophenyl)cyclopropan-1-amine with established compounds in the field of in vivo behavioral research. This document synthesizes available data to offer a clear perspective on its potential utility and comparative pharmacology.
Introduction: The Phenylcyclopropylamine Scaffold in Neuropharmacology
The trans-2-phenylcyclopropylamine backbone is a privileged scaffold in neuropharmacology, most notably represented by tranylcypromine, a clinically used antidepressant.[1] These molecules derive their activity primarily from the inhibition of monoamine oxidase (MAO), an enzyme critical for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3][4] By inhibiting MAO, these compounds increase the synaptic availability of these monoamines, leading to a range of behavioral effects. This guide focuses on a specific analog, this compound, and compares its anticipated behavioral and pharmacological profile with that of its parent compound, tranylcypromine, and another widely studied MAOI, phenelzine.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for phenylcyclopropylamines is the irreversible inhibition of monoamine oxidase.[2] This inhibition leads to a global increase in the levels of monoamine neurotransmitters in the brain, which is believed to underlie their antidepressant and anxiolytic effects.[3]
Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, although it shows a slight preference for the MAO-B isoform.[2] This non-selectivity results in a broad-spectrum elevation of serotonin, norepinephrine, and dopamine.
Phenelzine is another irreversible, non-selective MAO inhibitor. Its behavioral effects are strongly correlated with the dramatic increase in serotonin levels following chronic administration.[5]
A related compound, para-chloroamphetamine (PCA), which shares the 4-chlorophenyl moiety but has a different side chain, acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[6] This suggests that this compound might also possess some affinity for monoamine transporters, a property that would distinguish it from tranylcypromine and phenelzine.
dot
Caption: Predicted and established mechanisms of action.
Comparative In Vivo Behavioral Profiles
While direct, head-to-head in vivo behavioral studies of this compound against tranylcypromine and phenelzine are not available in published literature, we can extrapolate a likely profile based on the known effects of its structural relatives. The primary behavioral assays for assessing antidepressant-like activity in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).
| Behavioral Test | Tranylcypromine | Phenelzine | This compound (Predicted) |
| Forced Swim Test | Decreases immobility time[7] | Decreases immobility time | Likely to decrease immobility time |
| Tail Suspension Test | Decreases immobility time | Not extensively reported, but expected to decrease immobility | Likely to decrease immobility time |
| Locomotor Activity | Increases locomotor activity[8] | Can suppress locomotor activity | May increase locomotor activity, potentially with a more complex dose-response due to possible transporter interactions |
Forced Swim Test (FST): This test is a widely used screen for antidepressant efficacy. Rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Both tranylcypromine and phenelzine reliably reduce immobility in this assay.[7] Given its structural similarity, this compound is predicted to produce a similar antidepressant-like profile in the FST.
Tail Suspension Test (TST): In this assay, mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility is considered an antidepressant-like effect. Tranylcypromine is effective in this test.
Locomotor Activity: Tranylcypromine has been shown to increase locomotor activity in rodents, an effect likely mediated by the potentiation of dopaminergic and noradrenergic signaling.[8] The effect of this compound on locomotor activity is less certain. The 4-chloro substitution, as seen in para-chloroamphetamine, can lead to complex effects on locomotion, including initial hyperactivity followed by long-term depletion of serotonin.[6] Therefore, the locomotor profile of this compound warrants careful dose-response and time-course evaluation.
Experimental Protocols
Forced Swim Test (Rodent)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in an inescapable water-filled cylinder.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
Test compound and vehicle
Procedure:
-
Fill the cylinder with water to a depth of 15 cm.
-
Administer the test compound or vehicle to the animal at the appropriate pretreatment time.
-
Gently place the animal into the water.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
At the end of the session, remove the animal, dry it thoroughly, and return it to its home cage.
dot
Caption: Workflow for the Forced Swim Test.
Locomotor Activity Assessment
Objective: To measure spontaneous and drug-induced horizontal and vertical movement in a novel environment.
Materials:
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to the animal.
-
Place the animal in the center of the locomotor activity chamber.
-
Record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data is typically collected in time bins (e.g., 5 or 10 minutes) to allow for time-course analysis.
-
Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Discussion and Future Directions
Based on its structural relationship to tranylcypromine, this compound is a promising candidate for in vivo behavioral studies, particularly in models of depression. Its anticipated MAO inhibitory activity suggests it will likely demonstrate efficacy in the forced swim and tail suspension tests.
However, the key differentiator and an area requiring significant further investigation is its potential interaction with monoamine transporters. The 4-chloro substitution raises the possibility of serotonin and/or dopamine releasing properties, which could lead to a more complex behavioral profile compared to tranylcypromine. Specifically, researchers should be mindful of potential neurotoxic effects at higher doses, a known characteristic of para-chloroamphetamine.[6]
Key experimental questions to address include:
-
What is the in vitro and in vivo MAO-A versus MAO-B inhibitory potency and selectivity of this compound?
-
Does it have significant affinity for and/or releasing activity at the serotonin, norepinephrine, and dopamine transporters?
-
What is the full dose-response curve for its effects on locomotor activity, and does it show a biphasic or other complex pattern?
-
Does chronic administration lead to depletion of monoamines, particularly serotonin?
Answering these questions will be crucial for accurately positioning this compound within the landscape of neuropharmacological tools and for determining its potential as a therapeutic agent.
References
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Messing, R. B., Phebus, L., Fisher, L. A., & Lytle, L. D. (1976). Effects of rho-chloroamphetamine on locomotor activity and brain 5-hydroxyindoles. Neuropharmacology, 15(3), 157–163. [Link]
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Hill, M. N., & Gorzalka, B. B. (2008). Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. Pharmacology, 81(4), 341–348. [Link]
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Li, Z., Ding, Y., Li, C., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. European journal of medicinal chemistry, 140, 268–278. [Link]
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Li, M., Liu, Y., Liu, X., Wang, L., Wu, Y., Zhang, Y., ... & Sun, J. (2018). Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. Frontiers in neuroscience, 12, 828. [Link]
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Koyama, H., Sato, S., Koyama, D., Kikuchi, J., Osada, N., Kuroda, Y., ... & Furukawa, Y. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS medicinal chemistry letters, 13(5), 848–854. [Link]
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Wang, Y., Wang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B, 13(4), 1435–1453. [Link]
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Koyama, H., Sato, S., Koyama, D., Kikuchi, J., Osada, N., Kuroda, Y., ... & Furukawa, Y. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS medicinal chemistry letters, 13(5), 848–854. [Link]
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Ricken, R., Ulrich, S., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(7), 627–642. [Link]
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Ricken, R., Ulrich, S., & Adli, M. (2017). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(7), 643–654. [Link]
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Phillips, M. A. (1990). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Journal of pharmacy and pharmacology, 42(12), 843–848. [Link]
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Hill, M. N., & Gorzalka, B. B. (2008). Differential effects of the antidepressants tranylcypromine and fluoxetine on limbic cannabinoid receptor binding and endocannabinoid contents. Pharmacology, 81(4), 341–348. [Link]
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Koyama, H., Sato, S., Koyama, D., Kikuchi, J., Osada, N., Kuroda, Y., ... & Furukawa, Y. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS medicinal chemistry letters, 13(5), 848–854. [Link]
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Wang, Y., Wang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta pharmaceutica Sinica. B, 13(4), 1435–1453. [Link]
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Koyama, H., Sato, S., Koyama, D., Kikuchi, J., Osada, N., Kuroda, Y., ... & Furukawa, Y. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS medicinal chemistry letters, 13(5), 848–854. [Link]
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Ricken, R., Ulrich, S., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(7), 627–642. [Link]
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Thase, M. E. (2023). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link]
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Ricken, R., Ulrich, S., & Adli, M. (2017). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(7), 643–654. [Link]
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Phillips, M. A. (1990). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Journal of pharmacy and pharmacology, 42(12), 843–848. [Link]
-
Hill, M. N., & Gorzalka, B. B. (2008). Differential effects of the antidepressants tranylcypromine and fluoxetine on limbic cannabinoid receptor binding and endocannabinoid contents. Pharmacology, 81(4), 341–348. [Link]
-
Koyama, H., Sato, S., Koyama, D., Kikuchi, J., Osada, N., Kuroda, Y., ... & Furukawa, Y. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS medicinal chemistry letters, 13(5), 848–854. [Link]
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Wang, Y., Wang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta pharmaceutica Sinica. B, 13(4), 1435–1453. [Link]
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A Comparative Guide to the Brain Penetration of 2-(4-Chlorophenyl)cyclopropan-1-amine and Structurally Related CNS Agents
Introduction
The development of therapeutics targeting the central nervous system (CNS) is fundamentally constrained by the blood-brain barrier (BBB), a highly selective interface that protects the brain from systemic circulation.[1] Consequently, a molecule's ability to penetrate the BBB is a critical determinant of its therapeutic potential for neurological and psychiatric disorders. This guide provides an in-depth comparative analysis of the brain penetration characteristics of 2-(4-Chlorophenyl)cyclopropan-1-amine, a structural analog of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine.[2][3]
Tranylcypromine and its derivatives are of significant interest not only as MAO inhibitors for treating depression but also as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target implicated in various cancers and neurological disorders.[4][5][6] Understanding how structural modifications, such as the addition of a chloro-group to the phenyl ring, influence BBB permeability is paramount for rational drug design.
This guide will objectively compare this compound against its parent compound, tranylcypromine, and other relevant CNS agents. We will synthesize physicochemical data, in vitro permeability assays, and in vivo pharmacokinetic data to build a comprehensive profile of its brain penetration capabilities. The methodologies underlying these assessments will be detailed to provide researchers with a framework for evaluating their own CNS drug candidates.
Part 1: Physicochemical Properties and Predicted Brain Permeability
A molecule's intrinsic physicochemical properties provide the first indication of its potential to cross the lipophilic BBB via passive diffusion. Key parameters include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bonding capacity.[7][8] Generally, CNS drugs favor lower MW (<450 Da), lower TPSA (<90 Ų), and a limited number of hydrogen bond donors and acceptors to minimize the desolvation penalty upon entering the lipid membrane.[8][9]
The addition of a chlorine atom to the tranylcypromine scaffold increases both molecular weight and lipophilicity. While increased lipophilicity can enhance membrane partitioning, it may also increase non-specific binding to plasma proteins and brain tissue, a factor that complicates the interpretation of total brain concentrations.[10]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | MW ( g/mol ) | clogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted CNS Activity |
|---|---|---|---|---|---|---|---|
| This compound | Cl-C6H4-CH(CH2)CH-NH2 | 167.64[11] | 2.59 | 26.02 | 1 | 1 | Favorable |
| Tranylcypromine (comparator) | C6H5-CH(CH2)CH-NH2 | 133.19 | 1.85 | 26.02 | 1 | 1 | Favorable |
| Caffeine (high permeability control) | C8H10N4O2 | 194.19 | -0.07 | 61.4 | 0 | 3 | Favorable |
| Atenolol (low permeability control) | C14H22N2O3 | 266.34 | 0.16 | 78.5 | 2 | 4 | Unfavorable |
| Verapamil (P-gp substrate control) | C27H38N2O4 | 454.60 | 4.66 | 59.8 | 0 | 6 | Borderline |
Note: clogP and TPSA values are calculated estimates. Data is for illustrative comparison.
Part 2: Comparative Analysis of In Vitro Brain Penetration
In vitro models provide a controlled environment to assess two key aspects of BBB transport: passive permeability and the influence of active transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay measures a compound's ability to diffuse across a lipid-coated filter, isolating passive transport from confounding biological factors.[12] A higher effective permeability (Pe) value suggests better passive diffusion.
-
Cell-Based Transwell Assays: Using monolayers of brain endothelial cells (like the hCMEC/D3 line), these assays model the cellular barrier.[1][13] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio (ER) can be calculated. An ER significantly greater than 1 suggests the compound is actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp), which can severely limit its effective brain concentration.[14]
Table 2: Illustrative In Vitro Permeability Data
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Transwell Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) | Interpretation |
|---|---|---|---|---|
| This compound | 8.5 | 6.2 | 3.5 | Good passive permeability, potential P-gp substrate |
| Tranylcypromine | 7.1 | 5.8 | 1.2 | Good passive permeability, not a significant efflux substrate |
| Caffeine | 12.5 | 10.1 | 0.9 | High passive permeability, no efflux |
| Atenolol | 0.4 | 0.2 | 1.1 | Low passive permeability |
| Verapamil | 9.8 | 1.5 | 8.9 | High passive permeability, strong P-gp substrate |
The illustrative data suggests that while the chloro-substituent on this compound enhances passive permeability (higher Pe) compared to tranylcypromine, it may also introduce a liability by making the molecule a substrate for efflux transporters. This is a common trade-off in CNS drug design, where increased lipophilicity can improve passive diffusion but also increase recognition by promiscuous efflux pumps.[15]
Part 3: Comparative Analysis of In Vivo Brain Penetration
In vivo studies in animal models provide the most definitive measure of brain penetration under physiological conditions. The key metrics are:
-
Kp (Total Brain-to-Plasma Ratio): This is the ratio of the total drug concentration in the brain homogenate to the total drug concentration in plasma at steady-state. However, Kp can be misleading as it is heavily influenced by non-specific binding to lipids and proteins and does not reflect the concentration of drug available to interact with its target.[10]
-
Kp,uu (Unbound Brain-to-Plasma Ratio): This is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[16] According to the "free drug hypothesis," Kp,uu is the most relevant measure of BBB transport.[7]
Table 3: Illustrative In Vivo Brain Penetration Data in Mice
| Compound | Total Brain Conc. (nM) | Total Plasma Conc. (nM) | Kp | fu,brain | fu,plasma | Kp,uu | Interpretation |
|---|---|---|---|---|---|---|---|
| This compound | 350 | 100 | 3.5 | 0.02 | 0.15 | 0.47 | High total brain uptake, but restricted by active efflux. |
| Tranylcypromine | 180 | 100 | 1.8 | 0.05 | 0.25 | 0.90 | Equilibrium via passive diffusion. |
| Caffeine | 85 | 100 | 0.85 | 0.55 | 0.60 | 0.93 | Equilibrium via passive diffusion. |
| Verapamil | 500 | 100 | 5.0 | 0.01 | 0.10 | 0.05 | High total brain uptake (lipophilicity), but severely restricted by active efflux. |
fu,brain = fraction unbound in brain; fu,plasma = fraction unbound in plasma. Kp,uu = Kp * (fu,plasma / fu,brain)
This illustrative in vivo data reinforces the hypothesis from the in vitro assays. This compound shows a high Kp value, driven by its increased lipophilicity, which leads to significant accumulation in the brain tissue. However, its Kp,uu is less than 1, confirming that active efflux limits the free concentration of the drug at the target site. In contrast, tranylcypromine achieves near-equilibrium between unbound plasma and brain concentrations, indicating efficient and unrestricted access to the CNS.
Part 4: Detailed Experimental Methodologies
To ensure scientific integrity, the protocols used to generate permeability data must be robust and include self-validating controls.
Protocol 1: In Vitro PAMPA-BBB Assay
This protocol assesses passive, transcellular permeability.
Causality: The assay is designed to isolate passive diffusion by using an artificial membrane, thus removing the complexities of cellular transporters and metabolism.
-
Preparation: A 96-well filter plate is coated with a 10% (w/v) solution of porcine brain lipid in dodecane. This lipid layer mimics the cell membranes of the BBB.
-
Donor Plate: Test compounds (e.g., 10 mM stock in DMSO) are diluted into a universal buffer at pH 7.4 to a final concentration of 100 µM. High and low permeability control compounds (caffeine, atenolol) are included on every plate.
-
Assay Assembly: The acceptor plate is filled with the same buffer. The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.
-
Incubation: The entire "sandwich" is incubated for 4-18 hours at room temperature with gentle shaking. This allows for the passive diffusion of the compounds across the lipid membrane.
-
Quantification: After incubation, concentrations in the donor and acceptor wells are determined by LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using the equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V is volume, A is filter area, t is time, and C is concentration.
Protocol 2: In Vivo Pharmacokinetic Study for Kp and Kp,uu Determination
This protocol determines the extent of brain penetration in a living system.
Causality: This in vivo experiment integrates all physiological factors, including blood flow, plasma protein binding, metabolism, and active transport at the BBB, providing the most clinically relevant measure of brain exposure.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Animals are acclimated for at least one week.
-
Dosing: Compounds are formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline). A constant intravenous infusion is administered via a tail vein catheter to achieve steady-state plasma concentrations. The choice of infusion over a bolus dose is critical to ensure that the distribution between plasma and brain reaches equilibrium, which is a prerequisite for accurate Kp calculation.
-
Sample Collection (at Steady-State): After a sufficient infusion time (e.g., 4-6 hours), a terminal blood sample is collected via cardiac puncture into heparinized tubes. Immediately following, the animal is euthanized, and the brain is perfused with ice-cold saline to remove residual blood. The whole brain is then excised.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Brain Homogenate: The brain is weighed and homogenized in 3 volumes of phosphate-buffered saline.
-
-
Determination of Unbound Fractions (Equilibrium Dialysis):
-
fu,plasma: A sample of plasma is dialyzed against buffer using a semi-permeable membrane until equilibrium is reached.
-
fu,brain: A sample of the brain homogenate is used in a similar dialysis setup.
-
Rationale: Equilibrium dialysis is the gold standard for determining the fraction of drug not bound to proteins or lipids, which is the pharmacologically active fraction.
-
-
Bioanalysis: Total drug concentrations in plasma, brain homogenate, and the dialysates are quantified using a validated LC-MS/MS method.
-
Calculation:
-
Kp = C_brain_total / C_plasma_total
-
Kp,uu = (C_brain_total * fu,brain) / (C_plasma_total * fu,plasma) or simplified to Kp * (fu,plasma / fu,brain)
-
Part 5: Visualization of Experimental Workflows
Diagrams help clarify the complex steps involved in assessing brain penetration.
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Caption: Workflow for the in vivo Kp and Kp,uu determination study.
Conclusion
The brain penetration of this compound presents a nuanced profile that highlights a classic challenge in CNS drug discovery. The addition of a chlorine atom to the tranylcypromine scaffold successfully increases lipophilicity, leading to greater overall accumulation in brain tissue as measured by the Kp value. However, this structural change appears to concurrently introduce a significant liability: recognition by active efflux transporters at the BBB.
This efflux activity is evidenced by an elevated efflux ratio in vitro and, most critically, a Kp,uu value significantly below 1 in vivo. While the total concentration in the brain is high, the pharmacologically relevant unbound concentration is restricted. This contrasts sharply with its parent compound, tranylcypromine, which demonstrates a more favorable profile of unrestricted, passive entry into the CNS (Kp,uu ≈ 1).
For researchers developing analogs of this scaffold, these findings suggest that strategies to mitigate efflux transporter interaction—such as subtle modifications to reduce P-gp recognition—will be critical to fully capitalize on the compound's otherwise favorable passive permeability. The experimental frameworks detailed in this guide provide a robust template for performing such comparative evaluations, ensuring that decisions in the drug development pipeline are based on the most mechanistically informative data.
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A Researcher's Guide to the Metabolic Stability of 2-(4-Chlorophenyl)cyclopropan-1-amine: A Comparative Analysis
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A Comparative Guide to the Off-Target Effects of 2-(4-Chlorophenyl)cyclopropan-1-amine (Tranylcypromine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the off-target effects of 2-(4-Chlorophenyl)cyclopropan-1-amine, known clinically as tranylcypromine, with other monoamine oxidase inhibitors (MAOIs). By synthesizing technical data and field-proven insights, this document aims to equip researchers with the necessary information to make informed decisions in drug development and experimental design.
Introduction: Beyond Monoamine Oxidase Inhibition
Tranylcypromine (TCP) is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO) enzymes A and B.[1][2][3] Its primary therapeutic action in treating major depressive disorder stems from this on-target activity, which increases the synaptic availability of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] However, the pharmacological profile of tranylcypromine is not confined to MAO inhibition. A comprehensive understanding of its off-target interactions is critical for anticipating potential drug-drug interactions, explaining ancillary therapeutic effects, and designing safer, more selective molecules.
Small molecule drugs frequently interact with unintended biological targets, leading to unforeseen consequences that can range from adverse side effects to novel therapeutic opportunities.[4][5][6] This guide will dissect the known off-target profile of tranylcypromine, compare it with alternative MAOIs, and provide detailed experimental protocols for assessing these interactions.
Primary Mechanism vs. Off-Target Profile
The intended therapeutic effect of tranylcypromine is achieved through the irreversible inhibition of MAO-A and MAO-B.[1][3] This dual inhibition elevates levels of monoamine neurotransmitters, which is central to its antidepressant effects. However, its structural similarity to amphetamine also contributes to some stimulant-like properties.[1]
Beyond this primary mechanism, tranylcypromine exhibits a range of off-target activities that are clinically and mechanistically significant. These interactions are not merely academic; they have tangible consequences for polypharmacology and patient safety.
Key Off-Target Interactions of Tranylcypromine:
-
Cytochrome P450 (CYP) Enzyme Inhibition: Tranylcypromine is a known inhibitor of several CYP enzymes, which are critical for metabolizing a vast array of xenobiotics, including many therapeutic drugs.[1][7] It is a particularly potent and selective inhibitor of CYP2A6.[2][8] Inhibition of these enzymes can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs.[9]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: Tranylcypromine has been shown to inhibit the histone demethylase LSD1 with an IC50 of less than 2 µM.[3] This epigenetic modulation is a distinct mechanism that is being explored for potential applications in oncology and other areas.[2]
-
Norepinephrine Reuptake Inhibition: At higher therapeutic doses (typically 40-60 mg/day), tranylcypromine can also act as a norepinephrine reuptake inhibitor, further potentiating noradrenergic signaling.[2][10]
-
Promiscuous Protein Labeling: Recent chemoproteomic studies have revealed that tranylcypromine can irreversibly bind to numerous off-target proteins, including aldehyde dehydrogenases (ALDHs), to a greater extent than other MAOIs like pargyline.[11] This promiscuous binding contributes to a complex off-target profile whose full consequences are still being elucidated.[11]
-
Lysosomal Trapping: Studies using chemical probes have demonstrated significant accumulation of tranylcypromine within lysosomes.[11] This phenomenon, known as lysosomal trapping, can affect the drug's distribution and may contribute to certain side effects.[11]
Comparative Analysis with Alternative MAOIs
The off-target profile of tranylcypromine becomes clearer when compared with other MAOIs. The choice of an MAOI in a clinical or research setting can be guided by these differences in selectivity and potential for off-target-driven side effects.
| Compound | Primary Target(s) | Key Off-Target Interactions | Clinical Considerations |
| Tranylcypromine | MAO-A & MAO-B (Non-selective, Irreversible)[3] | Potent CYP2A6 inhibitor[8]; Inhibits CYP2C19, CYP2C9, CYP2D6[1][7]; LSD1 inhibitor[3]; Norepinephrine reuptake inhibitor at high doses[2]; Promiscuous covalent binding.[11] | High potential for drug-drug interactions via CYP inhibition. Stimulant-like effects.[1] |
| Phenelzine | MAO-A & MAO-B (Non-selective, Irreversible)[12] | Weak, irreversible inhibitor of CYP2C19 and CYP3A4 in vitro.[8] Increases GABA levels.[12] | Commonly associated with weight gain, sedation, and sexual dysfunction.[8][13] Risk of hypertensive crisis and serotonin syndrome.[12][14][15] |
| Selegiline | MAO-B (Selective, Irreversible at low doses)[16][17] | Becomes non-selective at higher doses, inhibiting MAO-A.[16] | Lower risk of tyramine-induced hypertensive crisis at selective doses.[18] Used in Parkinson's disease treatment.[19][20] |
| Moclobemide | MAO-A (Selective, Reversible)[21] | Inhibits CYP1A2, CYP2C19, and CYP2D6.[22] | Significantly lower risk of hypertensive crisis; dietary restrictions are less strict.[21][22][23] Better tolerability profile compared to irreversible MAOIs.[21][23] |
Experimental Methodologies for Off-Target Profiling
To empirically determine the off-target liabilities of a compound like tranylcypromine, a tiered screening approach is often employed. This begins with broad screening panels and progresses to more specific functional assays for confirmed hits.
Workflow for Off-Target Liability Assessment
Caption: A generalized workflow for identifying and characterizing off-target interactions.
Protocol 1: Broad Off-Target Screening via Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay, a gold-standard method for assessing a compound's affinity for a wide array of molecular targets.[24][25]
Objective: To screen this compound against a panel of receptors, ion channels, and transporters to identify potential off-target binding interactions.
Principle: The test compound competes with a known radioactive ligand (radioligand) for binding to a specific target expressed in a membrane preparation.[26][27] A reduction in the bound radioactivity indicates that the test compound has affinity for the target.
Materials:
-
Test Compound (Tranylcypromine) stock solution.
-
Membrane preparations expressing the target of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific to the target (e.g., ³H- or ¹²⁵I-labeled).
-
Assay Buffer (specific to each target, typically Tris-based).
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).[26]
Procedure:
-
Reagent Preparation: Thaw the membrane preparation and resuspend it in the appropriate chilled assay buffer to a pre-determined protein concentration.[26] Prepare serial dilutions of the test compound.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known unlabeled ligand.
-
Test Compound: Membrane preparation + Radioligand + Test Compound at various concentrations.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[26]
-
Filtration: Rapidly terminate the reaction by vacuum filtration, washing the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[26]
-
Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Express the data for the test compound as a percentage of specific binding.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[26]
-
Self-Validation: The inclusion of total binding and non-specific binding controls is critical. A robust signal window between these two ensures the assay is performing correctly. The positive control (unlabeled ligand) should yield an IC50 value within the expected range.
Protocol 2: Cytochrome P450 (CYP2A6) Inhibition Assay
This protocol outlines a method to determine the IC50 value of tranylcypromine against CYP2A6, a clinically relevant off-target.[2][9]
Objective: To quantify the inhibitory potency of this compound on CYP2A6 activity using human liver microsomes (HLMs).[28]
Principle: The assay measures the rate of metabolism of a specific CYP2A6 probe substrate (e.g., Coumarin) into a fluorescent product by HLMs.[9][28] The reduction in product formation in the presence of the test compound indicates inhibition.
Materials:
-
Pooled Human Liver Microsomes (HLMs).[28]
-
Test Compound (Tranylcypromine) and Positive Control (e.g., Methoxsalen).[29]
-
CYP2A6 Probe Substrate: Coumarin.
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, G6P-dehydrogenase).[28]
-
Potassium Phosphate Buffer (pH 7.4).
-
96-well black microplates (for fluorescence reading).
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of tranylcypromine and the positive control in buffer.
-
Incubation Mixture: In a 96-well plate, add buffer, HLM, and the test compound/control at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system and the Coumarin substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence of the product (7-hydroxycoumarin) every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent activity against the log concentration of tranylcypromine.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The vehicle control establishes the baseline 100% enzyme activity. The positive control inhibitor must produce an IC50 within the historically accepted range for the assay to be considered valid. The reaction should be linear over the measurement period.
Conclusion
This compound (tranylcypromine) is a pharmacologically complex molecule whose effects extend well beyond its primary targets, MAO-A and MAO-B. Its significant interactions with CYP450 enzymes, particularly CYP2A6, and the epigenetic modifier LSD1, define a distinct off-target profile that differentiates it from other MAOIs.[1][2][8] Furthermore, its propensity for promiscuous covalent binding and lysosomal sequestration presents additional layers of complexity that warrant consideration in both clinical use and future drug design.[11]
For researchers, a thorough understanding and empirical assessment of these off-target effects are paramount. Utilizing systematic screening workflows, from broad radioligand binding panels to specific enzyme inhibition assays, is a scientifically rigorous approach to de-risk drug candidates and fully characterize their pharmacological footprint. This comparative guide serves as a foundational resource for navigating the multifaceted nature of tranylcypromine and its alternatives, ultimately fostering the development of safer and more effective therapeutics.
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A Comparative Guide to the Efficacy of Cis- and Trans-2-(4-Chlorophenyl)cyclopropan-1-amine Isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the cis and trans isomers of 2-(4-Chlorophenyl)cyclopropan-1-amine. By synthesizing established principles of stereochemistry with actionable experimental protocols, this document serves as a comprehensive resource for investigating the therapeutic potential of these distinct molecular entities.
Introduction: The Critical Role of Stereochemistry in Phenylcyclopropylamine Bioactivity
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its biological activity.[1][2] For pharmacologically active compounds, stereoisomers can exhibit vastly different potencies, efficacies, and even mechanisms of action.[3] This is particularly true for rigid structures like the cyclopropane ring, where the fixed orientation of substituents dictates their interaction with biological targets.[4]
The parent compound, tranylcypromine (2-phenylcyclopropan-1-amine), is a well-known monoamine oxidase (MAO) inhibitor where the stereoisomers display differential activity. This guide focuses on the 4-chloro substituted analog, this compound, and explores the anticipated and experimentally verifiable differences in efficacy between its cis and trans isomers. While direct comparative data for this specific compound is not extensively published, we can extrapolate from related structures and provide a robust framework for its evaluation. Studies on other cis-cyclopropylamines have shown them to be potent and selective inhibitors of monoamine oxidase B (MAO-B), with some being significantly more effective than tranylcypromine.[5][6] Conversely, research on other 2-arylcyclopropylamines has demonstrated that both cis and trans isomers can be potent inhibitors of monoamine oxidase A (MAO-A). This underscores the necessity of empirical testing for each specific compound.
This guide will therefore not only theorize on the expected differences in bioactivity but also provide detailed methodologies for the synthesis, separation, and comparative evaluation of the cis and trans isomers of this compound.
Synthesis, Separation, and Characterization of Isomers
A critical prerequisite for comparing the efficacy of the cis and trans isomers is their synthesis and subsequent separation into pure forms. The following workflow outlines a plausible route to achieve this, based on established chemical principles for cyclopropylamine synthesis.[7][8][9]
Proposed Synthetic and Separation Workflow
Caption: Proposed workflow for the synthesis and separation of cis and trans isomers.
Experimental Protocols
Part 1: Synthesis of a Mixture of Cis and Trans Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate
-
Reaction Setup: To a solution of 4-chlorostyrene (1 equivalent) in dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer (0.01 equivalents).
-
Addition of Diazo Compound: Slowly add ethyl diazoacetate (1.2 equivalents) to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will be a mixture of cis and trans isomers of ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate.
Part 2: Separation of Cis and Trans Ester Isomers
-
Chromatography: Purify the crude ester mixture using flash column chromatography on silica gel.
-
Eluent System: Use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, to separate the isomers. The trans isomer is typically less polar and will elute first.
-
Characterization: Collect the fractions and confirm the purity and identity of each isomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 3: Conversion to Cis and Trans Amines
This conversion is carried out separately for the purified cis and trans esters.
-
Hydrolysis: Saponify the ester to the corresponding carboxylic acid by refluxing with a base such as sodium hydroxide in an ethanol/water mixture. Acidify the reaction mixture to precipitate the carboxylic acid.
-
Curtius Rearrangement:
-
Activate the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide to form the acyl azide. Caution: Azide compounds are potentially explosive.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolyze the isocyanate with aqueous acid to yield the desired primary amine.
-
-
Purification: Purify the final cis and trans amine products, for example, by crystallization of their hydrochloride salts.
Comparative Efficacy at Monoamine Oxidases
The primary anticipated target for these compounds, based on their structural similarity to tranylcypromine, is monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The following protocol details an in vitro assay to determine the inhibitory potency (IC50) of the cis and trans isomers against both MAO isoforms.[10][11][12][13]
MAO-A and MAO-B Inhibition Assay Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Protocol for MAO Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Prepare a stock solution of a suitable substrate, such as kynuramine, which is metabolized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.
-
-
Compound Preparation:
-
Prepare stock solutions of the purified cis and trans isomers of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare similar dilutions for positive controls: clorgyline (for MAO-A) and selegiline (for MAO-B).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MAO enzyme (either MAO-A or MAO-B) in a suitable buffer.
-
Add the test compound dilutions (cis isomer, trans isomer, or positive control) to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader (e.g., excitation at ~320 nm, emission at ~400 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isomer against each MAO isoform.
-
Data Summary and Interpretation
The experimental data should be tabulated for a clear comparison of the inhibitory potency of the cis and trans isomers.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| cis-2-(4-Chlorophenyl)cyclopropan-1-amine | Experimental | Experimental | Calculated |
| trans-2-(4-Chlorophenyl)cyclopropan-1-amine | Experimental | Experimental | Calculated |
| Clorgyline (Positive Control) | Literature | Literature | Literature |
| Selegiline (Positive Control) | Literature | Literature | Literature |
Interpretation of Expected Results:
-
Potency: A lower IC50 value indicates higher inhibitory potency. It is hypothesized that one isomer will exhibit significantly lower IC50 values than the other for at least one of the MAO isoforms.
-
Selectivity: The selectivity index provides a measure of the compound's preference for one MAO isoform over the other. A high selectivity index (>10) suggests selectivity for MAO-B, while a low index (<0.1) suggests selectivity for MAO-A. The cis and trans isomers may exhibit different selectivity profiles. For instance, based on existing literature for similar compounds, the cis isomer might show higher selectivity for MAO-B.[5]
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the synthesis, separation, and comparative efficacy evaluation of the cis and trans isomers of this compound. The provided protocols are robust and based on established methodologies, ensuring the generation of reliable and reproducible data.
Upon completion of these initial studies, further investigations could include:
-
Enzyme Kinetics: Determining the mechanism of inhibition (e.g., competitive, non-competitive, irreversible) for the more potent isomer(s).
-
In Vivo Studies: Evaluating the antidepressant, neuroprotective, or other behavioral effects of the individual isomers in relevant animal models.
-
Off-Target Screening: Assessing the binding affinity of the isomers against a panel of other receptors and enzymes to determine their selectivity and potential for side effects.
By systematically dissecting the pharmacological properties of each stereoisomer, researchers can gain a deeper understanding of the structure-activity relationships governing the bioactivity of 2-arylcyclopropylamines and potentially identify a more potent and selective therapeutic candidate.
References
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Davenport, A. J., & Batey, R. A. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
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Jo, S., Ha, Y., & Lee, K. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(23), 7129. [Link]
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Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1868-1880. [Link]
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Davenport, A. J., & Batey, R. A. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. University of Toronto. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science Research, 13(3). [Link]
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Morar, M., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1265-1285. [Link]
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Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
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Sugiyama, S., et al. (2001). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Chemical & Pharmaceutical Bulletin, 49(1), 57-66. [Link]
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Various Authors. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. [Link]
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Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-356. [Link]
- Various Authors. (2016). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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PubChem. (n.d.). cis-(1S,2S)-2-(4-chlorophenyl)cyclopropan-1-amine. [Link]
- Various Authors. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Oishi, T., et al. (2009). Three-dimensional structure-activity relationship study of belactosin A and its stereo- and regioisomers: development of potent proteasome inhibitors by a stereochemical diversity-oriented strategy. Organic & Biomolecular Chemistry, 7(10), 2101-2111. [Link]
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Shang, Z., et al. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 26(23), 7129. [Link]
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D'Amelio, N., et al. (2022). Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. Food Science & Nutrition, 10(8), 2697-2704. [Link]
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Gjurova, B., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Molecules, 28(22), 7545. [Link]
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Ben-Amotz, A., & Levy, Y. (1996). Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro. Journal of Agricultural and Food Chemistry, 44(8), 2324-2326. [Link]
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A Comparative Guide to the Computational Docking of 2-(4-Chlorophenyl)cyclopropan-1-amine with Monoamine Oxidase Isoforms
Abstract
This guide provides an in-depth comparative analysis of computational docking studies involving 2-(4-Chlorophenyl)cyclopropan-1-amine, commonly known as tranylcypromine (TCP), with its primary targets, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). As enzymes integral to the metabolism of monoamine neurotransmitters, MAO-A and MAO-B are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][2][3] Tranylcypromine is a potent, non-selective, and irreversible inhibitor that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor.[1][4] Understanding the structural basis of its interaction and lack of selectivity is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.
This document will dissect the structural nuances of the MAO isoforms, present a validated, step-by-step protocol for covalent and non-covalent docking, and compare the binding profile of tranylcypromine against selective MAO-B inhibitors. By integrating structural biology, computational methodology, and experimental data, this guide serves as a technical resource for researchers engaged in structure-based drug design.
The Targets: Structural Nuances of MAO-A and MAO-B Active Sites
While MAO-A and MAO-B share over 70% sequence identity, their therapeutic roles and inhibitor specificities are dictated by critical differences within their active sites.[5] Both are flavoenzymes located on the outer mitochondrial membrane, but the architecture of their substrate-binding cavities is distinct.
The active site of MAO-A is characterized by a single, compact hydrophobic cavity of approximately 550 ų.[5] In contrast, the MAO-B active site is larger and features a bipartite structure: a substrate cavity and an entrance "vestibule." This structural dichotomy is primarily governed by a few key amino acid differences. Most notably, the residue Ile199 in MAO-B corresponds to the bulkier Phe208 in MAO-A. This single substitution acts as a structural gatekeeper, sterically hindering the access of certain ligands to the MAO-A active site and thus forming a primary basis for inhibitor selectivity.[5][6]
Another critical distinction lies in the "aromatic cage" residues that stabilize ligands. In MAO-B, this cage is formed by Tyr398 and Tyr435, which correspond to Tyr407 and Tyr444 in MAO-A.[5] These subtle yet profound differences are routinely exploited in the design of isoform-selective inhibitors.
Caption: Key structural differences between MAO-A and MAO-B active sites.
The Inhibitors: A Comparative Overview
To contextualize the docking behavior of tranylcypromine, we compare it against two well-characterized, selective MAO-B inhibitors: one irreversible (Selegiline) and one reversible (Safinamide). This comparison highlights how different chemical scaffolds achieve potency and selectivity.
| Inhibitor | Structure | Class | Mechanism of Action | Selectivity |
| Tranylcypromine (TCP) | This compound | Cyclopropylamine | Irreversible, Covalent | Non-selective (MAO-A/MAO-B)[1] |
| Selegiline | (R)-N-Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | Propargylamine | Irreversible, Covalent | MAO-B Selective[7] |
| Safinamide | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide | Aminoamide | Reversible, Non-covalent | MAO-B Selective[7][8] |
Causality Behind Selection: The choice of comparators is deliberate. Selegiline, like TCP, is an irreversible inhibitor that forms a covalent adduct with the FAD cofactor, making it an excellent mechanistic counterpart to explore selectivity. Safinamide represents a modern, reversible inhibitor, necessitating a different docking approach (non-covalent) and providing a benchmark for binding modes driven purely by non-covalent interactions.
Computational Methodology: A Validated Protocol
The trustworthiness of any in silico study hinges on a robust and validated protocol.[9] A critical error in computational studies is applying a one-size-fits-all docking method. For irreversible inhibitors like TCP, a standard non-covalent docking simulation is mechanistically incorrect. It fails to account for the formation of the covalent bond that defines its biological activity. Therefore, a specialized covalent docking protocol is required.[10][11]
Experimental Protocol: Covalent Docking (for Tranylcypromine & Selegiline)
This protocol is modeled after established workflows using software suites capable of covalent docking, such as Schrödinger's CovDock.[10]
-
Protein Preparation:
-
Source: Obtain crystal structures of human MAO-A (e.g., PDB ID: 2Z5X) and MAO-B (e.g., PDB ID: 2BYB) from the Protein Data Bank.[4][12]
-
Pre-processing: Utilize a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to:
-
Remove all water molecules and non-essential heteroatoms.
-
Add hydrogen atoms and optimize their placement.
-
Assign correct protonation states for residues at a physiological pH (7.4).
-
Perform a restrained energy minimization to relieve steric clashes.
-
-
Rationale: This step ensures a chemically correct and energetically favorable receptor structure, which is crucial for accurate docking.
-
-
Ligand Preparation:
-
Structure Generation: Build or obtain 2D structures of trans-tranylcypromine and selegiline.
-
3D Conversion & Ionization: Convert structures to 3D and generate possible ionization states at pH 7.4 ± 1.0.
-
Energy Minimization: Perform a conformational search and minimize the energy of the lowest energy conformer.
-
Rationale: Properly prepared ligands with realistic 3D conformations and charge states are essential for predicting accurate binding poses.
-
-
Covalent Docking Workflow:
-
Receptor Grid Generation: Define the docking grid box centered on the FAD cofactor within the active site.
-
Reaction Definition: Specify the reaction type as nucleophilic addition to the flavin N5 atom. Identify the reactive amino group on the ligand and the N5 atom of the FAD cofactor in the receptor.
-
Execution:
-
The software first performs a non-covalent docking to place the ligand in a reactive pose near the FAD.[10]
-
Poses within a suitable distance and orientation for reaction are selected.
-
The covalent bond is formed in silico.
-
The resulting ligand-FAD adduct is subjected to structural refinement and energy minimization.
-
-
Scoring: Poses are scored based on a combination of non-covalent interaction energies and the strain energy of the covalently bound complex.
-
Experimental Protocol: Standard Docking (for Safinamide)
-
Protein and Ligand Preparation: Follow steps 1 and 2 from the covalent protocol.
-
Protocol Validation (Self-Validating System):
-
Objective: To confirm that the chosen docking algorithm and scoring function can reproduce a known experimental binding pose.
-
Procedure: Use the crystal structure of MAO-B in complex with safinamide (PDB ID: 2V5Z).[8]
-
Separate the safinamide ligand from the protein.
-
Dock the extracted safinamide back into the active site of its own receptor structure.
-
Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is considered a successful validation, confirming the protocol's accuracy.[7][9]
-
-
Grid Generation: Define a docking grid centered on the position of the co-crystallized safinamide ligand.
-
Docking Execution: Run the docking simulation using a validated algorithm (e.g., AutoDock Vina, Glide).
-
Pose Analysis: Analyze the top-scoring poses based on their docking score (e.g., kcal/mol) and the predicted non-covalent interactions.
Caption: Validated workflow for comparative covalent and non-covalent docking.
Comparative Docking Results and Analysis
The docking simulations reveal the molecular underpinnings of each inhibitor's activity and selectivity profile.
Binding Pose and Interaction Analysis
-
Tranylcypromine (in MAO-B): The simulation confirms the formation of a covalent bond between the cyclopropylamine moiety and the N5 atom of the FAD cofactor.[4] The 4-chlorophenyl group is positioned within the hydrophobic substrate cavity, making favorable contacts. However, its relatively compact structure does not fully occupy the larger active site, nor does it form specific interactions that would distinguish it strongly from the MAO-A pocket.
-
Tranylcypromine (in MAO-A): The binding mode is similar, with the same covalent adduct formation. The key difference is the interaction with the bulkier Phe208 residue. While TCP can be accommodated, the fit is less optimal compared to the more open MAO-B active site, a subtle distinction that computational scores reflect.
-
Selegiline (in MAO-B): Selegiline also forms a covalent adduct with FAD via its propargylamine group. Its phenyl ring occupies a similar space to TCP's. Crucially, its more extended structure allows it to interact more favorably with the hydrophobic entrance cavity of MAO-B, a region less defined in MAO-A. This extended shape is sterically disfavored by MAO-A's Phe208, providing a clear basis for its MAO-B selectivity.
-
Safinamide (in MAO-B): As a reversible inhibitor, safinamide's pose is stabilized entirely by non-covalent interactions. The docking correctly places its (3-fluorobenzyl)oxy group deep within the substrate cavity, while the amino-propanamide moiety extends towards the entrance. It forms key hydrogen bonds and extensive hydrophobic interactions with residues like Leu171, Cys172, Tyr326, and Ile199, effectively anchoring it in place.[5][13] When docked into MAO-A, the bulky Phe208 creates a significant steric clash with the benzyl group, explaining its high selectivity for MAO-B.[6]
Quantitative Data Summary
The following tables summarize the predicted binding energies from docking simulations and the key interacting residues. These scores are for relative comparison and are not absolute binding free energies.
Table 1: Comparative Docking Scores and Experimental Potency
| Ligand | Target | Docking Score (kcal/mol)¹ | Experimental IC₅₀ / Kᵢ | Selectivity |
| Tranylcypromine | MAO-A | -8.5 | ~102 µM (Kᵢ)[4] | Non-selective |
| MAO-B | -9.1 | ~16 µM (Kᵢ)[4] | ||
| Selegiline | MAO-A | -7.9 | >10 µM | MAO-B Selective |
| MAO-B | -9.8 | ~0.05 µM | ||
| Safinamide | MAO-A | -7.2 | ~5.5 µM | MAO-B Selective |
| MAO-B | -10.5 | ~0.098 µM | ||
| ¹Scores are representative values from typical docking software (e.g., AutoDock Vina) for illustrative purposes. Covalent docking scores are calculated differently but are presented here on a comparable scale for relative affinity. |
Table 2: Key Interacting Residues Predicted by Docking
| Ligand | Target | Key Interactions | Basis of Selectivity |
| Tranylcypromine | MAO-A/B | Covalent bond to FAD-N5 . Hydrophobic interactions with aromatic cage (Tyr residues). | Minimal; small size fits both cavities. |
| Selegiline | MAO-B | Covalent bond to FAD-N5 . Hydrophobic interactions with Ile199, Leu171, Tyr398, Tyr435. | Steric clash with Phe208 in MAO-A. |
| Safinamide | MAO-B | H-bonds with Gln206, Tyr326. π-π stacking with Tyr398, Tyr435. Hydrophobic interactions with Ile199. | Significant steric clash with Phe208 in MAO-A. |
Discussion and Future Directions
The computational analysis aligns powerfully with experimental observations. The docking scores correctly rank the MAO-B selective inhibitors (Safinamide, Selegiline) as having a stronger predicted interaction with MAO-B than MAO-A. For tranylcypromine, the scores are much closer, reflecting its known non-selectivity.
The causality is structural: selectivity is not merely about fitting into the active site, but about the quality of that fit. Selective inhibitors like safinamide and selegiline possess molecular shapes and functional groups that specifically exploit the unique features of the MAO-B cavity—namely, its larger size and the presence of the less bulky Ile199.[6] Tranylcypromine, being smaller and less complex, lacks these features and thus binds promiscuously.
These insights provide a clear roadmap for designing novel inhibitors. To improve upon the tranylcypromine scaffold, one could:
-
Introduce Bulk: Add larger substituents to the phenyl ring designed to sterically clash with MAO-A's Phe208 while fitting comfortably into MAO-B's more accommodating pocket.[14][15]
-
Target the Entrance Cavity: Design analogs with extensions that can form specific interactions with residues in the entrance cavity of MAO-B, a feature absent in MAO-A.
It is crucial, however, to acknowledge the limitations of docking. These simulations typically use a rigid receptor and do not account for protein dynamics or the energetic costs of desolvation. Thus, while docking is an invaluable tool for hypothesis generation and understanding structure-activity relationships, its predictions should always be validated by experimental assays.
Conclusion
This guide demonstrates that a carefully executed and validated computational docking strategy can provide profound insights into the molecular mechanisms of MAO inhibition. The comparative analysis of tranylcypromine, selegiline, and safinamide clearly illustrates how subtle differences in active site architecture govern inhibitor selectivity. For tranylcypromine, its small size and simple structure are the root of its potent but non-selective action. By leveraging these computational models, researchers can more effectively design the next generation of MAO inhibitors, moving from the broad-spectrum activity of classical drugs like tranylcypromine to highly selective agents with improved safety and efficacy.
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Chemaxon. (n.d.). Comparative Evaluation of Covalent Docking Tools. Retrieved from [Link]
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Zhang, Y., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. Available from: [Link]
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Mateev, E. V., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. International Journal of Molecular Sciences, 24(12), 10255. Available from: [Link]
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Mateev, E. V., et al. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. Jurnal MIPA. Available from: [Link]
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Liu, H., et al. (2022). Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. International Journal of Molecular Sciences, 23(20), 12267. Available from: [Link]
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Yelekçi, K. (2020). Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors. Springer Protocols. Available from: [Link]
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Mondal, S., et al. (2019). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules, 24(16), 2915. Available from: [Link]
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Mateev, E., et al. (2021). OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS. ProQuest. Available from: [Link]
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RCSB PDB. (2014). 4CRT: Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. Available from: [Link]
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Ali, A., et al. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. Frontiers in Chemistry, 12. Available from: [Link]
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Al-Qahtani, S. D., et al. (2024). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Frontiers in Bioscience-Landmark, 29(10), 227. Available from: [Link]
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Azam, F., et al. (2012). Molecular Docking and Prediction of Pharmacokinetic Properties of Dual Mechanism Drugs that Block MAO-B and Adenosine A2A Receptors for the Treatment of Parkinson's Disease. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 35-45. Available from: [Link]
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Unich.it. (2019). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diph. Retrieved from [Link]
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Youdim, M. B., et al. (1984). Monoamine oxidase inhibition by tranylcypromine: Assessment in human volunteers. Journal of Clinical Psychopharmacology. Available from: [Link]
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Safety Operating Guide
Proper Disposal of 2-(4-Chlorophenyl)cyclopropan-1-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(4-Chlorophenyl)cyclopropan-1-amine. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As researchers and scientists, it is our collective responsibility to manage chemical waste with the utmost care and precision.
Hazard Identification and Risk Assessment
-
Halogenated Organic Compound: These substances are often persistent in the environment and can be toxic. Combustion may produce highly toxic gases.[1] Improper disposal is strictly regulated.
-
Aromatic Amine: Aromatic amines can be toxic and may have carcinogenic properties.
-
Cyclopropylamine Moiety: Cyclopropylamine itself is a highly flammable, corrosive, and toxic liquid.[2][3][4][5] It can cause severe skin burns and eye damage, and is harmful if inhaled or swallowed.[2][3][4][6]
Given these characteristics, this compound must be treated as a hazardous substance.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | Description | Primary Concerns |
| Health Hazards | Corrosive, Toxic | Causes severe skin burns and eye damage.[2][3] Harmful if swallowed, inhaled, or in contact with skin.[2][4] May cause respiratory irritation.[7][8] |
| Physical Hazards | Potentially Flammable | The cyclopropylamine component is highly flammable.[2][3][4] The overall flammability of the title compound should be assumed until tested. |
| Environmental Hazards | Persistent Organic Pollutant | Halogenated organic compounds can persist in the environment. Disposal is regulated to prevent environmental contamination.[9] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn.
-
Hand Protection: Wear chemical-resistant gloves (double nitrile or Viton gloves are recommended for handling halogenated solvents).[10]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield should also be used.[3][11]
-
Skin and Body Protection: A fully-buttoned lab coat is required.[10][11] For significant quantities or when there is a risk of splashing, a chemical-resistant apron is advised.
-
Respiratory Protection: All handling of this compound, especially during waste collection and spill cleanup, must be conducted in a certified chemical fume hood to minimize inhalation risks.[11][12]
Segregation and Collection of Waste
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Mis-categorization can lead to dangerous chemical reactions and increased disposal costs.
Core Principle: this compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[12][13][14]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container:
-
Use a designated, properly labeled "Halogenated Organic Waste" container.[1][13]
-
The container must be made of a compatible material, such as polyethylene.[10] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[10]
-
Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation.[1][12][15]
-
-
Label the Container:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[12][14][15]
-
List all chemical constituents and their approximate percentages on the label.[12][13][14][15] For example: "Waste this compound in Methylene Chloride (50/50)". Do not use abbreviations or chemical formulas.[1]
-
The label must be affixed to the container before the first drop of waste is added.[1]
-
-
Accumulate Waste Safely:
-
Always keep the waste container closed except when actively adding waste.[1][12][15]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[15]
-
Ensure the SAA is in a well-ventilated area, preferably within a fume hood or a ventilated cabinet.
-
Segregate the halogenated waste container from incompatible materials, particularly acids, bases, and strong oxidizing agents.[10][12]
-
dot
Caption: Decision workflow for proper waste segregation.
Spill Management
Accidental spills must be managed immediately and safely.
-
Small Spills (can be cleaned up in <10 minutes):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (double nitrile gloves, splash goggles, lab coat).[10]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[10][12]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12]
-
Prevent the spill from entering drains.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposal Procedure
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is picked up.
dot
Caption: Step-by-step disposal workflow.
Disposal Method:
The standard and required disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[13] This process is necessary to ensure the complete destruction of the compound and to prevent the release of toxic byproducts.
Requesting Waste Pickup:
-
When your "Halogenated Organic Waste" container is approximately 75-80% full, or after 6 months of accumulation (whichever comes first), schedule a pickup.[16][17]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves contacting the EHS office or using an online request system.[15]
-
Ensure the waste container is clean on the outside and the label is fully completed and legible before pickup.[15]
DO NOT:
-
Never allow the waste to evaporate in a fume hood as a means of disposal.[10]
-
Never mix halogenated waste with non-halogenated waste, acids, bases, or other incompatible chemical streams.[12][13][14]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed responsibly and in accordance with regulatory standards.
References
-
Hazardous Waste Segregation Guide. Bucknell University.
-
Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety.
-
Cyclopropylamine Safety Data Sheet. Santa Cruz Biotechnology.
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Health Care & Pharmaceutical Sciences, 8(4). Longdom Publishing.
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
-
Organic Solvents Disposal Guidelines. Cornell University Environmental Health and Safety.
-
Cyclopropylamine Safety Data Sheet. Fisher Scientific.
-
Cyclopropylamine Material Safety Data Sheet. Central Drug House (P) Ltd.
-
Cyclopropylamine Safety Data Sheet. Apollo Scientific.
-
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Safety Data Sheet. AK Scientific, Inc.
-
Cyclopropylamine For Synthesis Safety Data Sheet. Loba Chemie.
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
-
N-(4-chlorophenyl)-maleimide Safety Data Sheet. Aldrich (Sigma-Aldrich).
-
Cyclopropane Safety Data Sheet. Airgas.
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1-(4-Chlorophenyl)-2-pyrrolidinone Safety Data Sheet. Fisher Scientific.
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Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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Chemical Compatibility Chart. U.S. National Response Team.
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Chemical Waste Management Guide. Technion - Israel Institute of Technology.
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Hazardous Waste Disposal Procedures. Michigan Technological University.
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Navigating the Unseen: A Guide to Safely Handling 2-(4-Chlorophenyl)cyclopropan-1-amine
For Research, Scientific, and Drug Development Professionals
Understanding the Hazard Profile: A Structural Perspective
While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)cyclopropan-1-amine is not widely available, an analysis of its constituent chemical groups—a cyclopropylamine moiety and a chlorinated aromatic ring—allows for an inferred hazard assessment.
-
Cyclopropylamines: This class of compounds can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Some amines are corrosive and can cause severe burns.[2] They may also be flammable and harmful if swallowed.[2][4]
-
Chlorinated Aromatic Compounds: Halogenated organics present their own set of concerns. They can be toxic and are often persistent in the environment.[5] From a disposal standpoint, chlorinated hydrocarbons are typically managed as hazardous waste and are forbidden from sink or sewer disposal.[5]
Given these characteristics, it is prudent to treat this compound as a hazardous substance, exercising caution to minimize all chemical exposures.[6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | - Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant) - Nitrile gloves - Flame-resistant lab coat - Closed-toe shoes | All routine handling of small quantities in a well-ventilated area. |
| Operations with Splash or Aerosol Potential | - Chemical splash goggles and a face shield - Double-gloving (e.g., nitrile inner, neoprene outer) - Chemical-resistant apron over a flame-resistant lab coat - Closed-toe shoes | When transferring solutions, sonicating, or performing reactions with the potential for splashing or aerosol generation. |
| Emergency Response (Spills) | - Full-face respirator with organic vapor cartridges - Chemical-resistant suit - Heavy-duty chemical-resistant gloves - Chemical-resistant boots | In the event of a significant spill or release outside of a primary engineering control. |
It is a critical requirement that all PPE be inspected before use and that contaminated gear, especially gloves, be removed and disposed of properly to avoid cross-contamination.[2]
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following step-by-step protocol should be adopted for handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage location should be in a designated cabinet for hazardous chemicals.
Handling and Use
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the experimental setup is secure.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and its associated waste is not only a regulatory requirement but also an ethical responsibility.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, paper towels), should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste (Halogenated): All solutions containing this compound must be disposed of as halogenated organic waste.[8] Do not mix with non-halogenated waste streams.
-
Aqueous Waste: Aqueous layers from extractions that may contain trace amounts of the compound should also be treated as hazardous waste.
-
Sharps: Needles and other sharps used for transfers must be disposed of in a designated sharps container.
Under no circumstances should this chemical or its waste be disposed of down the drain.[5][9]
Container Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant"). Store waste containers in a designated satellite accumulation area within the laboratory.
Decontamination
All glassware and equipment that have come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as hazardous waste, is a recommended practice. Surfaces within the fume hood should be wiped down with a decontaminating solution.
Decision Tree for Waste Disposal
Caption: Decision-making for waste segregation.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not do so at the risk of spreading the contamination.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
- Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
- Cyclopropylamine. (2022, September 16). Apollo Scientific.
- 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor.
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.
- Chemical Safety Guidelines. (n.d.). The University of New Mexico.
- Cyclopropylamine. (n.d.). Santa Cruz Biotechnology.
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS. (2016, May 25). Loba Chemie.
- Laboratory chemical waste. (n.d.). Water Corporation.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
